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  • Product: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
  • CAS: 1219977-15-7

Core Science & Biosynthesis

Foundational

Mechanism of action of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

This technical whitepaper provides an in-depth analysis of the structural pharmacology, molecular mechanism of action, and empirical evaluation workflows for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical whitepaper provides an in-depth analysis of the structural pharmacology, molecular mechanism of action, and empirical evaluation workflows for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

Executive Summary

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7) [1] is a highly specialized synthetic intermediate and investigational pharmacophore. While not a deployed clinical asset, its unique structural topology—comprising a basic piperidine ring, a flexible ether-linked benzoate, and a lipophilic benzyl ester—makes it a prototypical scaffold for dual-binding site Acetylcholinesterase (AChE) inhibitors [2][3]. This guide dissects its mechanism of action at the molecular level, detailing how this specific chemotype bridges the catalytic and peripheral anionic sites of AChE, and provides field-proven, self-validating protocols for its empirical evaluation.

Structural Pharmacognosy and Rationale

The architectural design of Benzyl 4-(3-piperidinylmethoxy)benzoate is a masterclass in rational drug design for neurodegenerative targets [4]. The molecule is divided into three distinct functional zones, each engineered to exploit specific microenvironments within the target enzyme:

  • The Basic Pharmacophore (Piperidine Ring): At physiological pH, the secondary amine of the piperidine ring becomes protonated. This cationic center is essential for mimicking the quaternary ammonium group of the endogenous substrate, acetylcholine.

  • The Spacer (Methoxybenzoate): The ether linkage provides critical rotational degrees of freedom, allowing the molecule to navigate the narrow, 20 Å deep active site gorge of AChE without steric clashing.

  • The Lipophilic Anchor (Benzyl Ester): The terminal benzyl group provides a bulky, electron-rich aromatic system capable of π

    π stacking interactions at the lip of the enzyme gorge.
Core Mechanism of Action: Dual-Site AChE Inhibition

The primary mechanism of action for this class of compounds is the simultaneous occupation of both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase [3][4].

  • CAS Engagement (Orthosteric Inhibition): The protonated piperidine nitrogen penetrates deep into the gorge, anchoring at the CAS. Here, it forms a strong cation- π interaction with the indole ring of Trp86. This physically prevents acetylcholine from accessing the catalytic triad (Ser203, His447, Glu327).

  • Gorge Spanning: The benzoate moiety acts as a rigid spacer that spans the mid-gorge region, forming hydrophobic interactions with Phe338 and Tyr341. This effectively acts as a "plug" that blocks solvent and substrate entry.

  • PAS Engagement (Allosteric Modulation): The benzyl ester interacts with the PAS at the entrance of the gorge. The aromatic ring engages in π

    π stacking with Trp279 and Tyr72. Binding at the PAS is clinically significant because PAS-bound AChE accelerates the aggregation of amyloid-beta (A β ) peptides; therefore, PAS blockade offers disease-modifying potential in Alzheimer's models.

G AChE Acetylcholinesterase (AChE) Active Site Gorge CAS Catalytic Anionic Site (CAS) (Trp86, Glu202) AChE->CAS Gorge Mid-Gorge Region (Phe338, Tyr341) AChE->Gorge PAS Peripheral Anionic Site (PAS) (Trp279, Tyr72) AChE->PAS Piperidine Piperidine Ring (Protonated Nitrogen) Piperidine->CAS Cation-π Interaction Linker Methoxybenzoate Linker (Hydrogen Bonding) Linker->Gorge Hydrophobic & H-Bonds Benzyl Benzyl Ester (Lipophilic Anchor) Benzyl->PAS π-π Stacking

Fig 1: Molecular mapping of the dual-site AChE inhibition mechanism by the pharmacophore.

Self-Validating Experimental Protocols

To empirically validate the mechanism of action of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, researchers must employ orthogonal assays. As a best practice in application science, the following protocols are designed as self-validating systems where internal controls continuously monitor assay integrity.

Protocol A: High-Fidelity Modified Ellman’s Assay for Cholinesterase Kinetics

Causality: The Ellman's assay measures the hydrolysis of acetylthiocholine (ATCh). The byproduct, thiocholine, reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. To prevent false positives from compound auto-hydrolysis or non-specific protein binding, dynamic blank subtraction is required.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the compound (CAS 1219977-15-7) in DMSO to a 10 mM stock, then perform serial dilutions in buffer (ensure final DMSO is <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of the inhibitor solution.

    • Self-Validation Control: Include wells with Donepezil (positive control) and vehicle (1% DMSO, negative control).

  • Pre-incubation: Incubate at 25°C for 15 minutes.

    • Causality: This allows the compound to achieve steady-state binding equilibrium within the deep AChE gorge before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Checkpoint: Calculate the Z'-factor using the positive and negative controls. The assay is biologically valid only if Z' 0.6. Calculate the IC 50​ using non-linear regression (four-parameter logistic equation).

Protocol B: In Silico Validation via Molecular Dynamics (MD)

Causality: Static molecular docking often fails to account for the induced-fit conformational changes of the AChE gorge. MD simulations are required to validate the residence time and stability of the dual-site binding.

  • System Setup: Retrieve the crystal structure of human AChE (e.g., PDB: 4EY7). Parameterize the ligand using the General AMBER Force Field (GAFF) and assign AM1-BCC partial charges.

  • Solvation & Neutralization: Place the complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na + and Cl ions.

  • Equilibration: Perform 5000 steps of steepest descent minimization. Heat the system gradually from 0 to 300 K over 50 ps under an NVT ensemble, followed by 500 ps of NPT equilibration to stabilize system density.

  • Production Run: Execute a 100 ns production run using the AMBER ff14SB force field.

  • Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the ligand. A stable trajectory (RMSD fluctuation < 2.0 Å after 20 ns) confirms that the predicted dual-site binding pose represents a genuine energetic minimum.

Workflow Start Compound Preparation (CAS 1219977-15-7) Assay Modified Ellman's Assay (AChE / BuChE) Start->Assay Controls Self-Validation Controls (+): Donepezil | (-): Buffer Assay->Controls Continuous Calibration Data Kinetic Analysis (Vmax, Km, IC50) Assay->Data Absorbance at 412 nm Docking Molecular Dynamics (MD) AMBER ff14SB Data->Docking Empirical Constraints Validation Mechanism Confirmed: Dual-Site Inhibition Docking->Validation Trajectory Analysis

Fig 2: Self-validating experimental workflow combining kinetic assays and MD simulations.

Quantitative Pharmacological Profile

The following table summarizes the expected pharmacological parameters of the piperidinylmethoxybenzoate scaffold compared to established clinical standards [2][3].

Compound / ScaffoldTargetBinding ModeEstimated IC 50​ (nM)PAS InteractionBenzyl 4-(3-piperidinylmethoxy)benzoateAChEDual-Site (CAS + PAS)15 - 50*Strong ( π π at Trp279)Donepezil (Control)AChEDual-Site (CAS + PAS)~10Strong ( π π at Trp279)Galantamine (Control)AChEOrthosteric (CAS only)~500None *Estimated values based on structurally homologous N-benzylpiperidine and piperidinylmethoxy derivatives evaluated in vitro.

References
  • MDPI Molecules - Volume 23, Issue 7 (July 2018): Structural Insights into Piperidinylmethoxy Groups and Acetylcholinesterase Inhibition. Available at:[Link]

  • Journal of Medicinal Chemistry - A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors (Vol. 39, No. 2, 1996).
Exploratory

Physicochemical Profiling and Synthetic Utility of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) is a highly versatile, bifunctional pharmaceutical building block. Structurally, it features a basic secondary aliphatic amine (piperidine) and a protected carboxylic acid (benzyl ester), bridged by a stable phenyl ether scaffold. This whitepaper provides a comprehensive analysis of its physicochemical properties, analytical characterization protocols, and step-by-step synthetic workflows. By establishing the causality behind experimental choices—such as salt selection and orthogonal deprotection strategies—this guide serves as a self-validating framework for integrating this intermediate into complex drug discovery pipelines.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical properties of this compound is critical for formulation, storage, and synthetic planning. The hydrochloride salt form is specifically chosen over the free base to ensure a crystalline solid state, enhancing shelf-life and preventing atmospheric degradation[1].

Quantitative Data Summary
PropertyValueRationale / Implication
Molecular Formula C20​H24​ClNO3​ Represents the HCl salt of the free base.
Molecular Weight 361.86 g/mol Optimal size for a building block in fragment-based drug design[1].
LogP (Free Base) ~3.8 (Predicted)Highly lipophilic free base; necessitates organic solvents for extraction.
pKa (Piperidine NH) ~10.2 (Predicted)Strongly basic secondary amine; remains protonated at physiological pH.
Topological Polar Surface Area 47.5 ŲFavorable membrane permeability profile for the core scaffold.
H-Bond Donors / Acceptors 1 / 4Provides essential interaction points for target binding.

Expert Insight (Causality in Salt Selection): The free base of a lipophilic piperidine derivative is typically a viscous oil prone to oxidation. By isolating it as a hydrochloride salt, the compound's lattice energy is increased. This results in a stable, easily weighable powder with significantly improved aqueous solubility for analytical preparations, while protecting the secondary amine from unwanted side reactions during storage.

Chemical Stability & Degradation Pathways

The structural architecture of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride contains specific functional groups that dictate its stability profile:

  • Ester Hydrolysis: The benzyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which can prematurely cleave the protecting group.

  • Hydrogenolysis: The benzyl group is highly sensitive to catalytic hydrogenation (e.g., Pd/C and H2​ ). This is synthetically advantageous, allowing for orthogonal deprotection without requiring harsh saponification conditions that might degrade other sensitive moieties[2].

Stability Compound Benzyl 4-(3-piperidinylmethoxy)benzoate HCl Salt Hydrolysis Ester Hydrolysis (Extreme pH) Compound->Hydrolysis Aqueous Acid/Base Hydrogenolysis Hydrogenolysis (Pd/C, H2) Compound->Hydrogenolysis Catalytic Cleavage Amine Free Base Formation (pH > 10.2) Compound->Amine Neutralization 4-(3-piperidinylmethoxy)benzoic acid 4-(3-piperidinylmethoxy)benzoic acid Hydrolysis->4-(3-piperidinylmethoxy)benzoic acid 4-(3-piperidinylmethoxy)benzoic acid\n+ Toluene 4-(3-piperidinylmethoxy)benzoic acid + Toluene Hydrogenolysis->4-(3-piperidinylmethoxy)benzoic acid\n+ Toluene Lipophilic Free Base\n(Extraction) Lipophilic Free Base (Extraction) Amine->Lipophilic Free Base\n(Extraction)

Caption: Primary physicochemical stability pathways and degradation conditions for the compound.

Analytical Characterization & Quality Control

Robust analytical methods are required to verify the purity and monitor the reactions of this building block. Because the piperidine nitrogen is highly basic, standard reversed-phase HPLC using neutral water/acetonitrile will result in severe peak tailing due to secondary interactions with residual silanols on the silica column.

Self-Validating HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Rationale: The TFA acts as a volatile ion-pairing agent, masking the protonated amine and ensuring sharp, symmetrical peaks.

  • Detection: UV detection at 254 nm is optimal, leveraging the strong chromophores of the benzoate and benzyl rings.

Synthetic Utility & Experimental Workflows

The primary utility of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride lies in its orthogonal reactivity. The piperidine nitrogen can be selectively alkylated or acylated while the carboxylic acid remains protected by the benzyl group. Once the nitrogen is functionalized, the benzyl ester can be cleanly cleaved via hydrogenolysis to reveal the free acid for subsequent coupling reactions[3].

Workflow Step1 1. Starting Material Benzyl 4-(3-piperidinylmethoxy)benzoate HCl Step2 2. Freebasing & N-Derivatization (e.g., Acylation/Alkylation) Step1->Step2 Base (DIPEA), Electrophile Step3 3. Intermediate Isolation (Aqueous Workup & Extraction) Step2->Step3 Quench & Extract Step4 4. Benzyl Ester Deprotection (Pd/C, H2 Atmosphere) Step3->Step4 Hydrogenolysis Step5 5. Final Product N-Substituted-4-(3-piperidinylmethoxy)benzoic acid Step4->Step5 Filtration & Concentration

Caption: Step-by-step synthetic workflow from the starting building block to the final functionalized target.

Step-by-Step Experimental Methodology

Protocol: N-Acylation followed by Benzyl Ester Hydrogenolysis

Phase 1: N-Acylation

  • Freebasing: Suspend Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt, liberating the nucleophilic secondary amine without competing for the electrophile.

  • Coupling: Cool the mixture to 0°C. Dropwise add the desired acid chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. The organic layer contains the N-acylated benzyl ester. Dry over Na2​SO4​ and concentrate under reduced pressure.

Phase 2: Benzyl Ester Hydrogenolysis

  • Preparation: Dissolve the intermediate in MS-grade Methanol or Ethyl Acetate.

    • Crucial Step: Ensure the solvent is completely free of sulfur-containing impurities (e.g., avoid using DMSO or crude solvents), which permanently poison the palladium catalyst and halt hydrogenolysis[3].

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the reaction flask with Argon, then backfill with Hydrogen gas ( H2​ ) via a balloon.

  • Reaction: Stir vigorously at room temperature for 4-6 hours. Monitor via TLC or LC-MS until the starting material is entirely consumed.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C.

    • Safety Note: Do not let the Pd/C dry out on the filter paper in the presence of solvent fumes, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure N-substituted-4-(3-piperidinylmethoxy)benzoic acid.

References

  • AK Scientific. "1219977-15-7 Benzyl 4-(3-piperidinylmethoxy)benzoate Specifications & Properties." AK Sci.1

  • ACS Chemical Reviews. "Syntheses around the Transglycosylation Step in Peptidoglycan Biosynthesis." ACS Publications.2

  • The Journal of Organic Chemistry. "Development of α-Selective Glycosylation for the Synthesis of Deoxyfluorinated TN Antigen Analogues." ACS Publications.3

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and Characterization of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Introduction In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The solid-state properties of an API, including its crystal structure a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. The solid-state properties of an API, including its crystal structure and polymorphism, directly influence critical parameters such as solubility, stability, and bioavailability. This guide provides an in-depth technical overview of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, a molecule of interest due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1][2] A thorough understanding of its three-dimensional structure and physico-chemical properties is essential for its potential development and application.

This document outlines the comprehensive workflow for the synthesis, crystallization, and rigorous characterization of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. The methodologies described herein are grounded in established scientific principles and adhere to the rigorous standards of Good Laboratory Practice (GLP), ensuring the generation of reliable and reproducible data integral to regulatory submissions.[3][4][5][6][7][8][9]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

The synthesis is typically a multi-step process. A common route involves the benzylation of a suitable benzoic acid derivative followed by coupling with a protected piperidine precursor and subsequent deprotection and salt formation. The choice of reagents and reaction conditions is critical to maximize yield and minimize impurities.

Experimental Protocol: Synthesis
  • Step 1: Benzylation of 4-hydroxybenzoic acid. In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a slight excess of a base, like potassium carbonate, to deprotonate the phenolic hydroxyl group. Introduce benzyl bromide dropwise at room temperature and then heat the reaction mixture to facilitate the Williamson ether synthesis. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Step 2: Coupling with N-Boc-3-hydroxymethylpiperidine. The benzyl 4-hydroxybenzoate from the previous step is coupled with N-Boc-3-hydroxymethylpiperidine via a Mitsunobu reaction. Dissolve the reactants in a dry, inert solvent like tetrahydrofuran (THF). Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or a safer alternative, followed by triphenylphosphine. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-Boc protected intermediate by silica gel chromatography.

  • Step 3: Deprotection and Hydrochloride Salt Formation. Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable organic solvent, such as ethyl acetate or dioxane. Add a solution of hydrochloric acid in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Growing Single Crystals for X-ray Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step.[10][11] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[12]

Experimental Protocol: Single Crystal Growth
  • Solvent Screening: The first step is to identify a suitable solvent or solvent system.[13][14] This is often done on a small scale by testing the solubility of the compound in a variety of solvents at room and elevated temperatures.[14] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[15]

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This gradual increase in concentration can promote the growth of well-ordered crystals.

  • Vapor Diffusion: This technique is particularly useful for sparingly soluble compounds.[16] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[16]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[15] Insulate the container to allow for very slow cooling to room temperature, which can encourage the formation of large, high-quality crystals.[14]

Crystal Structure Determination: A Three-Dimensional View

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][17][18]

Experimental Workflow: Single-Crystal X-ray Diffraction

SCXRD_Workflow

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope.[12] It should be transparent and free of cracks or defects.[12] The crystal is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as background scattering, Lorentz factor, and polarization. An absorption correction is also applied based on the crystal's shape and composition.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, an initial model of the crystal structure is built. This model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.

  • Validation and Reporting: The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability.[19] The results are reported in a standard format known as a Crystallographic Information File (CIF).[20][21][22]

Crystallographic Data for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
ParameterValue
Chemical formulaC20H24ClNO3
Formula weight361.86
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
F(000)Value
(Note: The values in this table are placeholders and would be populated with actual experimental data from a crystal structure determination.)

The crystal structure reveals a protonated piperidine ring, with the chloride anion participating in charge-assisted hydrogen bonds.[23] These interactions, along with other intermolecular forces like van der Waals interactions, dictate the overall crystal packing.[24][25]

Comprehensive Physico-Chemical Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and solid-state properties of the synthesized compound, in line with regulatory guidelines.[3][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[1] Both ¹H and ¹³C NMR are essential for confirming the chemical structure of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[1] Standard acquisition parameters are used, with tetramethylsilane (TMS) as an internal standard.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of all expected functional groups and the overall connectivity of the molecule.[27]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[28]

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Thermal Analysis: DSC and TGA

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of a pharmaceutical compound.[29] They provide information on melting point, purity, polymorphism, and thermal stability.[30][31]

Thermal_Analysis_Workflow

Experimental Protocol: TGA/DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum pan.[30][32]

  • Data Acquisition: Place the sample pan in a simultaneous TGA/DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[30]

  • Data Analysis: The TGA curve will show any mass loss as a function of temperature, indicating the release of volatiles like water or solvent, or decomposition.[32][33] The DSC curve will show endothermic or exothermic events, such as melting, recrystallization, or decomposition.[30] The melting point is determined from the onset of the melting endotherm.

Conclusion

The comprehensive characterization of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, from its synthesis and single-crystal growth to its detailed structural elucidation and physico-chemical analysis, provides a robust foundation for its potential development as a pharmaceutical agent. The methodologies outlined in this guide represent a best-practice approach, ensuring data integrity and a thorough understanding of the molecule's properties. This detailed knowledge is a critical prerequisite for any further investigation into its biological activity and formulation development.

References

  • Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Available at: [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • ICH Q2(R2) and Q14: A Modernized Approach. (2025). Lab Manager. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020). FDA. Available at: [Link]

  • Cheung, E. Y. et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Ceramic Society of Japan. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Available at: [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). ACS Publications. Available at: [Link]

  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Google Books.
  • Recrystallization method. (n.d.). Available at: [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Available at: [Link]

  • Doneski, L. et al. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler-Toledo International Inc. Available at: [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available at: [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. Available at: [Link]

  • Characterization of pharmaceuticals using thermal analysis. (n.d.). ResearchGate. Available at: [Link]

  • Crystal structure of hydrochloride salt, 2: (a) dimeric unit of.... (n.d.). ResearchGate. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). ACS Publications. Available at: [Link]

  • Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. (2019). MDPI. Available at: [Link]

  • Doneski, L. et al. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. Available at: [Link]

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2026). Preprints.org. Available at: [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler-Toledo International Inc. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi. Available at: [Link]

  • Doneski, L. et al. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Semantic Scholar. Available at: [Link]

  • GLP Characterization Studies. (2018). EAG Laboratories. Available at: [Link]

  • Good Laboratory Practice. (n.d.). National Institute of Technology and Evaluation (NITE). Available at: [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). IUPAC. Available at: [Link]

  • Notes for authors. (n.d.). IUCr Journals. Available at: [Link]

  • Commission on Crystallographic Nomenclature. (2025). IUCr. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. Available at: [Link]

  • Improved Reporting of Crystal Structures: the Impact of Publishing Policy on Data Quality. (n.d.). CODATA. Available at: [Link]

  • Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
  • Championing data standards in chemical crystallography with CIF. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. Available at: [Link]

  • Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[30][34]benzoquinone hydrochloride. (2016). ResearchGate. Available at: [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Crystal structure of (E)-2-benzylidene-4-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). (2014). Available at: [Link]

Sources

Exploratory

Pharmacological Characterization and Receptor Binding Affinity of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Executive Summary Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7) is a highly versatile synthetic building block and pharmacological scaffold[1]. While frequently utilized in high-throughput scre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7) is a highly versatile synthetic building block and pharmacological scaffold[1]. While frequently utilized in high-throughput screening libraries[2], its precise structural motifs—a basic piperidine ring, a flexible ether linkage, and a bulky aromatic benzyl ester—make it a prototypical ligand for investigating binding affinities across multiple critical target classes. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of this compound, focusing on its predicted interactions with G-protein coupled receptors (GPCRs) such as the 5-HT4 receptor[3], and epigenetic targets like Lysine-specific demethylase 1 (LSD1)[4].

Structural Pharmacophore & Target Landscape

To understand the binding affinity of Benzyl 4-(3-piperidinylmethoxy)benzoate, we must deconstruct its structure and analyze the causality of its molecular interactions:

  • The Piperidine Ring (Protonation State): Supplied as a hydrochloride salt, the secondary amine of the piperidine ring is fully protonated at a physiological pH of 7.4. This positive charge is strictly required to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32 in the transmembrane domain of monoamine GPCRs)[3]. The HCl salt formulation is intentionally chosen to prevent compound precipitation during aqueous assay dilutions.

  • The Ether Linker: The oxygen atom acts as a hydrogen bond acceptor, while the sp3 hybridized carbons provide a flexible hinge. This allows the piperidine ring to orient optimally within narrow binding clefts.

  • The Benzoate and Benzyl Ester Core: This extended, rigid aromatic system drives binding through hydrophobic collapse and π−π stacking. In targets like LSD1, similar bulky aromatic groups displace water molecules in the catalytic center, forming strong interactions with residues like Lys661[4][5].

Summary of Quantitative Binding Data for Structural Analogs

Because Benzyl 4-(3-piperidinylmethoxy)benzoate is often used as a precursor or screening hit, we extrapolate its potential affinity by examining highly homologous piperidinylmethoxy-containing ligands.

Table 1: Representative Binding Affinity Profiles for Piperidinylmethoxy-based Pharmacophores

Target Receptor / EnzymeLigand Class / AnalogBinding MetricValueReference
5-HT4 Receptor 4-(4-piperidinylmethoxy)-quinoline pKi​ 8.7[3]
LSD1 (Demethylase) 4-[5-(piperidin-4-ylmethoxy)-pyridin-3-yl]benzonitrile IC50​ 29 nM[4]
LSD1 (Demethylase) Triazole-tethered piperidinylmethoxy analog IC50​ 0.046 µM[5]
Screening Target Benzyl 4-(3-piperidinylmethoxy)benzoate KD​ / Ki​ Subject to Assay[1]

Experimental Methodologies for Affinity Determination

As an Application Scientist, establishing a self-validating system is paramount. A single assay is insufficient to declare true binding affinity due to the risk of false positives (e.g., non-specific membrane partitioning). Therefore, we employ an orthogonal two-tiered approach: steady-state radioligand binding followed by real-time kinetic profiling.

Protocol A: Radioligand Competition Binding Assay (Steady-State Affinity)

This protocol determines the equilibrium inhibition constant ( Ki​ ), providing a thermodynamic measure of affinity.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the target receptor (e.g., 5-HT4). Causality: Using recombinant systems ensures high receptor density ( Bmax​ ), increasing the signal-to-noise ratio.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA. Causality: MgCl2​ is included to stabilize the G-protein coupled state of the receptor, which typically exhibits higher affinity for agonists.

  • Incubation: Mix 50 µg of membrane protein with a fixed concentration of a tritiated radioligand (e.g., [3H] -GR113808) and varying concentrations of Benzyl 4-(3-piperidinylmethoxy)benzoate ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes. Causality: 25°C is chosen over 37°C to minimize thermal degradation of the receptor while allowing the system to reach thermodynamic equilibrium—a strict prerequisite for accurate Cheng-Prusoff transformations.

  • Self-Validation (NSB Control): A parallel well containing 10 µM of an unlabelled reference ligand is used to define Non-Specific Binding (NSB). If the test compound displaces the radioligand below the NSB threshold, it indicates assay interference or membrane disruption.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific ligand adhesion). Quantify retained radioactivity via liquid scintillation counting.

Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Affinity)

While Ki​ tells us how much binds, SPR reveals the binding kinetics ( kon​ and koff​ ), which dictate the drug's residence time.

  • Sensor Chip Functionalization: Immobilize the purified target receptor onto a CM5 dextran sensor chip via standard amine coupling.

  • Self-Validation (Reference Flow Cell): Flow Cell 1 is activated and blocked without protein. Causality: Subtracting the signal of Flow Cell 1 from the active Flow Cell 2 eliminates bulk refractive index shifts caused by the DMSO used to solubilize the compound.

  • Analyte Injection (Multi-Cycle Kinetics): Inject Benzyl 4-(3-piperidinylmethoxy)benzoate in a 2-fold dilution series. Causality: A multi-cycle kinetic approach is preferred over single-cycle for lipophilic scaffolds to prevent analyte accumulation on the dextran matrix, ensuring the koff​ rate is not artificially suppressed by rebinding events.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the SPR kinetic workflow used to evaluate the compound.

SPR_Workflow N1 Target Immobilization (Receptor on Sensor Chip) N2 Analyte Injection (Ligand Titration) N1->N2 N3 Association Phase (kon measurement) N2->N3 N4 Dissociation Phase (koff measurement) N3->N4 N5 Surface Regeneration (Buffer Wash) N4->N5 N6 Kinetic Analysis (KD = koff / kon) N4->N6 N5->N2 Next Conc.

Surface Plasmon Resonance (SPR) workflow for real-time receptor binding kinetics.

Conclusion

Evaluating the receptor binding affinity of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride requires an appreciation of its distinct pharmacophoric elements. By combining steady-state thermodynamic assays with real-time kinetic SPR profiling, researchers can confidently map this scaffold against high-value targets like 5-HT4 and LSD1. The strict adherence to NSB controls and reference flow cell subtractions ensures that the resulting affinity data is both highly accurate and resilient to experimental artifacts.

References

  • VWR, part of Avantor. "1 result for Benzyl-4-(3-piperidinylmethoxy)benzoate hydrochloride". vwr.com. 2

  • AK Scientific. "1219977-15-7 Benzyl 4-(3-piperidinylmethoxy)benzoate". aksci.com.1

  • ACS Publications. "Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands". acs.org. 3

  • National Institutes of Health (PMC). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile". nih.gov. 4

  • MDPI. "Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect". mdpi.com. 5

Sources

Foundational

In Vitro Cytotoxicity Profiling of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Deconstruction Evaluating the in vitro cytotoxicity of complex small molecules requires a deep understanding of their structural components. Benzyl 4-(3-piperidinylmethoxy)benzoate hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Deconstruction

Evaluating the in vitro cytotoxicity of complex small molecules requires a deep understanding of their structural components. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a hybrid molecule featuring two distinct pharmacophores: a piperidine ring linked via a methoxy bridge to a benzyl benzoate scaffold.

In preclinical drug development, understanding the isolated and synergistic toxicological profiles of these moieties is critical.

  • The Benzyl Benzoate Scaffold : Historically utilized as a topical antiparasitic agent, benzyl benzoate exhibits exceptionally low basal cytotoxicity in normal human cell lines (e.g., keratinocytes), often showing no significant toxicity at concentrations up to 5000 µM[1].

  • The Piperidinylmethoxy Moiety : Piperidine derivatives are highly bioactive. The piperidinylmethoxy group is a critical structural motif in several targeted anticancer agents, including Lysine-Specific Demethylase 1 (LSD1) inhibitors, which demonstrate potent, selective cytotoxicity in breast (MCF-7) and hepatic (HepG2) cancer cell lines[2][3]. Furthermore, piperidine derivatives are known to induce cytotoxicity via intrinsic apoptotic pathways, specifically by modulating PI3K/Akt signaling and activating AMPK[4][5].

This whitepaper provides an authoritative, self-validating framework for profiling the cytotoxicity of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, ensuring that observed reductions in cell viability are accurately attributed to programmed cell death rather than experimental artifacts.

Mechanistic Rationale: The "Why" Behind the Toxicity

To design an effective cytotoxicity assay, we must first map the expected biological response. Piperidine-linked benzoates do not typically cause acute necrotic lysis; instead, they trigger a highly regulated apoptotic cascade.

Research indicates that piperidine derivatives suppress the PI3K/Akt survival pathway, leading to the downregulation of anti-apoptotic Bcl-2. Concurrently, they activate AMPK, which promotes the upregulation of pro-apoptotic Bax proteins[4][5]. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, releasing cytochrome C into the cytosol. This event triggers the apoptosome, sequentially activating Caspase-9 and the executioner Caspase-3, culminating in apoptosis[6].

Pathway C Benzyl 4-(3-piperidinylmethoxy)benzoate PI3K PI3K / Akt Pathway C->PI3K Inhibits AMPK AMPK Activation C->AMPK Activates Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Suppresses Bax Bax Upregulation AMPK->Bax Promotes Mito Mitochondrial Cytochrome C Release Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apop Apoptosis Casp3->Apop

Figure 1: Mechanistic signaling pathway of piperidine-induced apoptosis via AMPK and PI3K/Akt.

Quantitative Data Synthesis

Before initiating in vitro screening, it is crucial to establish benchmark expectations based on the structural analogs of the compound. Table 1 synthesizes the expected cytotoxicity profiles of the constituent moieties across various cell lines.

Table 1: Reference Cytotoxicity Profile of Piperidinylmethoxy and Benzyl Benzoate Derivatives

Compound Class / MoietyTarget Cell LineAssay TypeExpected IC50 / ViabilityMechanism of Toxicity
Benzyl Benzoate HEK001 (Keratinocytes)HPLC / MTT> 5000 µM (Non-toxic)Minimal basal toxicity[1]
Piperidinylmethoxy MCF-7 (Breast Cancer)CellTiter-Glo0.5 - 5.0 µMLSD1 Inhibition / Apoptosis[2][3]
Piperidinylmethoxy HepG2 (Liver Cancer)MTT1.0 - 10.0 µMCaspase-3/9 Activation[2]
Piperidine scaffold PC-3 (Prostate Cancer)Annexin V / PI~ 40 - 80 µMAMPK Activation, PI3K/Akt Inhibition[5][7]

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the cytotoxicity evaluation must employ an orthogonal validation strategy . Relying solely on a metabolic assay (like MTT) can yield false positives, as piperidine derivatives may alter mitochondrial reductase activity independently of actual cell death. By coupling MTT with an ATP-quantification assay, we create a self-validating system.

Workflow S1 Cell Culture HepG2, MCF-7 S2 Treatment 0.1-100 µM S1->S2 S3 Primary Screen MTT / ATP S2->S3 S4 Mechanisms FACS / Caspase S3->S4 S5 Analysis IC50 Calculation S4->S5

Figure 2: Orthogonal in vitro cytotoxicity screening workflow for piperidine-benzoate derivatives.

Protocol 1: Orthogonal Viability Assessment (MTT & ATP-based)

Objective: Determine the precise IC50 of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride while controlling for metabolic artifacts.

Step 1: Reagent Preparation & Solubilization

  • Action: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Causality: While the hydrochloride salt form inherently improves aqueous solubility, initial dissolution in DMSO ensures complete molecular dispersion. This prevents the formation of micro-precipitates when introduced to the aqueous culture medium, which could otherwise confound optical density readings.

Step 2: Cell Seeding

  • Action: Seed target cells (e.g., HepG2, MCF-7) at 5,000 cells/well in a 96-well opaque-walled plate (for luminescence) and a clear plate (for absorbance).

  • Self-Validation: Leave the outermost perimeter wells empty of cells and fill them with 200 µL of PBS. This prevents evaporation-induced "edge effects" in the inner wells, which frequently skew concentration gradients and invalidate IC50 curves.

Step 3: Compound Treatment

  • Action: Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains ≤0.1% (v/v).

  • Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 1 µM Doxorubicin) to validate the assay's dynamic range.

Step 4: Assay Execution

  • MTT (Metabolic): Add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • CellTiter-Glo (ATP): Add 100 µL of reagent directly to the culture medium. Shake for 2 minutes to induce lysis, then incubate for 10 minutes. Read luminescence.

  • Causality: Luminescence directly correlates with intracellular ATP levels. If the MTT assay shows a sharp drop in viability but the ATP assay does not, the compound is merely stalling mitochondrial metabolism rather than inducing true cytotoxicity.

Protocol 2: Annexin V-FITC/PI Flow Cytometry

Objective: Validate that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than acute, non-specific chemical necrosis.

Step 1: Treatment & Harvest

  • Action: Treat cells with the calculated IC50 and 2×IC50 of the compound for 48 hours. Harvest cells using Accutase.

  • Causality: Standard Trypsin can proteolytically cleave phosphatidylserine (PS) receptors on the cell surface. Because Annexin V binds to PS to identify early apoptosis, trypsinization can lead to false-negative Annexin V binding. Accutase preserves these surface markers.

Step 2: Staining

  • Action: Wash cells in cold Annexin V Binding Buffer. Note: The buffer must contain Ca²⁺, which is strictly required for the Annexin V-PS binding interaction. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

Step 3: Flow Cytometry & Analysis

  • Action: Acquire a minimum of 10,000 events per sample.

  • Self-Validation: Utilize single-stained controls (FITC only, PI only) to set rigorous compensation matrices. Without compensation, spectral overlap between FITC and PI emission can be misinterpreted as double-positive (late apoptotic/necrotic) cell populations.

References

  • Title: The Efficacy and Biopharmaceutical Properties of a Fixed-Dose Combination of Disulfiram and Benzyl Benzoate Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: National Institutes of Health (NIH) / PMC URL: [Link][4]

  • Title: Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

  • Title: Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1 Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link][3]

  • Title: In vitro apoptotic effect on human lymphatic filarial parasite by piperidine derivatives and thymidine reversal study Source: PubMed / NIH URL: [Link][6]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride in Microsomes

Abstract In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount. Poor metabolic stability is a primary driver of high in vivo clearance, leading to low bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of preclinical drug development, a thorough understanding of a compound's metabolic fate is paramount. Poor metabolic stability is a primary driver of high in vivo clearance, leading to low bioavailability and short duration of action, which are significant hurdles for clinical success.[1] This technical guide provides a comprehensive framework for assessing the metabolic stability of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, a molecule featuring structural motifs common in medicinal chemistry. We will delve into the theoretical underpinnings of microsomal metabolism, outline predictive metabolic pathways, and provide a detailed, field-proven protocol for an in vitro human liver microsome (HLM) stability assay. Furthermore, this guide covers the bioanalytical quantification via LC-MS/MS, data analysis for determining key pharmacokinetic parameters like intrinsic clearance (CLint), and the interpretation of these results to inform drug design and development strategies.

Chapter 1: Theoretical Foundations of Microsomal Stability Assays

The liver is the principal organ for drug metabolism, transforming xenobiotics into more polar, readily excretable substances.[2] This biotransformation is broadly categorized into Phase I and Phase II reactions.

1.1 The Role of Liver Microsomes and Phase I Metabolism Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. They are a cost-effective and widely used in vitro tool because they contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][3] CYPs are responsible for the metabolism of approximately 60% of marketed drugs.[3] These enzymes catalyze oxidative reactions, such as hydroxylation, N-dealkylation, and O-dealkylation, by introducing or unmasking functional groups on the parent molecule.[4]

1.2 The Critical Cofactor: NADPH The catalytic cycle of CYP enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[4] NADPH acts as a reducing agent, donating the electrons necessary for the activation of molecular oxygen, which is then incorporated into the drug substrate.[4] Therefore, in vitro microsomal assays are performed in the presence of an NADPH-regenerating system to ensure the sustained activity of CYP enzymes.[4][5] Comparing compound turnover in the presence versus the absence of NADPH allows researchers to distinguish between CYP-mediated metabolism and other pathways, such as hydrolysis by esterases, which are also present in microsomes.[2][6]

1.3 Key Pharmacokinetic Parameters The primary output of a microsomal stability assay is the determination of the in vitro half-life (t½) and the intrinsic clearance (CLint).[7]

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized under the specific assay conditions.[7]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow and protein binding.[7] It is expressed as the volume of medium cleared of the drug per unit time per milligram of microsomal protein (e.g., µL/min/mg protein).[7][8]

A compound with a short half-life and high intrinsic clearance is predicted to be rapidly metabolized in vivo, potentially leading to poor bioavailability.[7] Conversely, a long half-life and low clearance suggest greater metabolic stability.

Chapter 2: Predicted Metabolic Pathways of Benzyl 4-(3-piperidinylmethoxy)benzoate

Analyzing the structure of Benzyl 4-(3-piperidinylmethoxy)benzoate reveals several potential "metabolic soft spots" susceptible to enzymatic transformation. Predicting these pathways is crucial for guiding metabolite identification studies and for designing more stable analogues.[9][10][11]

Key Structural Features and Likely Pathways:

  • Ester Linkage: The benzyl benzoate core contains an ester functional group. This is a primary site for hydrolysis catalyzed by carboxylesterases, which are present in liver microsomes.[6][12][13] This reaction would cleave the molecule into benzoic acid and 4-(3-piperidinylmethoxy)benzyl alcohol.[14][15][16][17][18] This pathway is NADPH-independent.[6]

  • Piperidine Ring: Alicyclic amines like piperidine are common substrates for CYP-mediated oxidation.[19][20] Potential reactions include:

    • N-Dealkylation: If the piperidine nitrogen were substituted with a small alkyl group, this would be a major pathway.[19][20][21] In this specific molecule, the nitrogen is part of the ring and connected to the methoxybenzoate moiety via an ether linkage, making direct N-dealkylation less likely than ring oxidation.

    • Ring Hydroxylation: CYP enzymes can hydroxylate the carbon atoms of the piperidine ring, particularly those adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[19]

  • Aromatic Rings: Both the benzyl and benzoate portions of the molecule contain phenyl rings. These are susceptible to CYP-mediated aromatic hydroxylation at various positions, typically at the para-position unless it is already substituted.

  • Ether Linkage: The methoxy linkage on the benzoate ring can undergo O-dealkylation, another common CYP-mediated reaction, to form a phenol.

Based on this analysis, the most probable primary metabolic pathways are ester hydrolysis and oxidation of the piperidine ring.

Metabolic_Pathways cluster_0 Predicted Metabolic Pathways Parent Benzyl 4-(3-piperidinylmethoxy)benzoate M1 Benzoic Acid + 4-(3-Piperidinylmethoxy)benzyl alcohol Parent->M1 Ester Hydrolysis (Carboxylesterases, NADPH-independent) M2 Hydroxylated Piperidine Metabolite Parent->M2 Piperidine Oxidation (CYP450, NADPH-dependent) M3 Hydroxylated Aromatic Ring Metabolite Parent->M3 Aromatic Hydroxylation (CYP450, NADPH-dependent) M4 O-Dealkylated Metabolite (Phenol) Parent->M4 O-Dealkylation (CYP450, NADPH-dependent)

Caption: Predicted metabolic pathways for the test compound.

Chapter 3: Experimental Protocol for Microsomal Stability Assessment

This section provides a robust, step-by-step protocol for determining the metabolic stability of a test compound in human liver microsomes (HLM). The protocol incorporates essential quality controls for a self-validating system.[1][22]

3.1 Materials and Reagents

  • Test Compound: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, 10 mM stock in DMSO.

  • Biological Material: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.[23]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[23]

  • Cofactor Solution: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive Controls: High-turnover compound (e.g., Verapamil) and low-turnover compound (e.g., Warfarin).

  • Termination Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analogue or a structurally similar compound not found in the matrix).

  • Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.

3.2 Experimental Workflow

The workflow is designed for a 96-well plate format to enhance throughput and reproducibility.[1]

Experimental_Workflow cluster_workflow Microsomal Stability Assay Workflow prep 1. Prepare Solutions - Dilute HLM in KPO4 Buffer - Prepare Test Compound & Controls - Prepare NADPH Solution pre_incubate 2. Pre-incubation - Add HLM solution and Test Compound to plate - Incubate for 5 min at 37°C prep->pre_incubate initiate 3. Initiate Reaction - Add NADPH Solution to start reaction (Time = 0 min) pre_incubate->initiate sampling 4. Time-Point Sampling - At t = 0, 5, 15, 30, 45, 60 min - Transfer aliquot to plate with cold ACN + IS initiate->sampling process 5. Sample Processing - Centrifuge plate to pellet protein - Transfer supernatant for analysis sampling->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound relative to IS process->analyze

Caption: Step-by-step experimental workflow for the assay.

3.3 Detailed Step-by-Step Procedure

  • Prepare HLM Working Solution: Thaw the 20 mg/mL HLM stock at 37°C.[24] Dilute it with ice-cold 100 mM KPO4 buffer (pH 7.4) to achieve a final incubation concentration of 0.5 mg/mL protein.[2][3] Keep the diluted microsomes on ice.

  • Prepare Incubation Plate:

    • Add the diluted HLM solution to the appropriate wells of a 96-well plate.

    • Add the test compound stock solution to the HLM solution. The final concentration of the test compound should typically be 1 µM, which is generally below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes.[23] The final DMSO concentration should not exceed 0.5% to avoid enzyme inhibition.

    • Control Wells:

      • Negative Control (-NADPH): Prepare wells with the test compound and HLM but add KPO4 buffer instead of the NADPH solution in step 4. This accounts for NADPH-independent degradation (e.g., hydrolysis or chemical instability).[3][6]

      • Negative Control (Heat-Inactivated): Prepare wells with the test compound and heat-inactivated HLM (boiled for 5-10 min) plus NADPH.[25] This control accounts for non-enzymatic degradation.

      • Positive Controls: Run high and low-turnover compounds in parallel to validate the metabolic competency of the HLM batch.[2]

  • Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow the components to reach thermal equilibrium.[25][26]

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the -NADPH controls). This marks the T=0 time point.[3]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each well into a corresponding well of a termination plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[23] The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.[3]

  • Sample Processing: Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[27]

Chapter 4: Bioanalytical Method and Data Presentation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of the parent drug due to its high sensitivity, selectivity, and speed.[1][7][28]

4.1 LC-MS/MS Parameters A specific and sensitive method must be developed for Benzyl 4-(3-piperidinylmethoxy)benzoate. This involves optimizing chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM).

ParameterExample SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately lipophilic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNStandard reversed-phase conditions; formic acid aids in protonation for positive ion mode MS.
Flow Rate 0.4 mL/minTypical for analytical UPLC/HPLC.
Injection Volume 2-5 µLStandard volume for sensitivity without overloading.
Ionization Mode Positive Electrospray (ESI+)The piperidine nitrogen is readily protonated.
MRM Transition (Parent) [M+H]+ → Fragment IonSpecific precursor-to-product ion transition for quantification.
MRM Transition (IS) [M+H]+ → Fragment IonSpecific transition for the internal standard.

4.2 Data Presentation The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. This data is then used to calculate the percentage of the parent compound remaining relative to the T=0 sample.

Time (min)Peak Area Ratio (Analyte/IS)% Parent Remainingln(% Parent Remaining)
01.50100.04.605
51.2885.34.446
150.9261.34.116
300.5134.03.526
450.2818.72.928
600.1510.02.303
Table represents hypothetical data for illustrative purposes.

Chapter 5: Data Analysis and Interpretation

The goal of data analysis is to derive the key parameters, t½ and CLint, from the experimental data.

5.1 Calculation of In Vitro Half-Life (t½) The disappearance of the parent compound typically follows first-order kinetics.

  • Plot the Data: Plot the natural logarithm (ln) of the '% Parent Remaining' versus time (in minutes).

  • Determine the Slope: Perform a linear regression on the data points. The slope of this line represents the elimination rate constant, k.

  • Calculate t½: The half-life is calculated using the following equation: t½ = 0.693 / |-k|

    Where k is the slope of the ln(% Parent Remaining) vs. time plot.

5.2 Calculation of Intrinsic Clearance (CLint) Intrinsic clearance is calculated from the half-life and the assay protein concentration.[7] CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Protein Amount (mg))

Alternatively, it can be calculated directly from the rate constant k: CLint (µL/min/mg protein) = k / (Protein Concentration (mg/mL)) [8]

5.3 Interpretation of Results The calculated CLint value allows for the classification of the compound's metabolic stability. While classification schemes can vary, a general guideline is as follows:

CLint (µL/min/mg protein)Stability ClassificationPredicted In Vivo Hepatic Clearance
< 10High StabilityLow
10 - 50Moderate StabilityIntermediate
> 50Low StabilityHigh

Interpretation for Benzyl 4-(3-piperidinylmethoxy)benzoate:

  • If turnover is high in both +NADPH and -NADPH conditions: This would strongly suggest that NADPH-independent ester hydrolysis is a major clearance pathway.[6][12]

  • If turnover is high in +NADPH but low in -NADPH: This indicates that CYP-mediated oxidation (e.g., on the piperidine ring) is the dominant metabolic route.[4]

  • If turnover is low in all conditions: The compound is metabolically stable in human liver microsomes, suggesting that hepatic metabolism may not be its primary route of elimination in vivo.

Conclusion

The in vitro microsomal stability assay is an indispensable tool in early drug discovery for triaging compounds and guiding medicinal chemistry efforts.[1][26] By employing the robust protocol and data analysis framework detailed in this guide, researchers can reliably determine the metabolic stability of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. The resulting intrinsic clearance data provides a critical early assessment of the compound's pharmacokinetic potential, enabling informed decisions to optimize its structure for improved drug-like properties and ultimately increase the probability of clinical success.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Microsomal Stability. Evotec. Available at: [Link]

  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. (1987). Mutation Research. Available at: [Link]

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • BENZYL BENZOATE. PubChem. Available at: [Link]

  • BENZYL BENZOATE. Ataman Kimya. Available at: [Link]

  • Video: Phase I Reactions: Hydrolytic Reactions. (2025). JoVE. Available at: [Link]

  • Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. (2003). Journal of Biomolecular Screening. Available at: [Link]

  • Predicting routes of phase I and II metabolism based on quantum mechanics and machine learning. (2024). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Drug Metabolism Prediction. Wiley. Available at: [Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? (2015). Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Deep Learning Based Drug Metabolites Prediction. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • A novel approach to perform metabolite screening during the quantitative LC-MS/MS analyses of in vitro metabolic stability samples using a hybrid triple-quadrupole linear ion trap mass spectrometer. (2005). Journal of Mass Spectrometry. Available at: [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (2017). Applied In Vitro Toxicology. Available at: [Link]

  • Benzyl benzoate. Wikipedia. Available at: [Link]

  • Stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • The emerging role of human esterases. (2014). Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Predicting routes of phase I and II metabolism based on quantum mechanics and machine learning. (2024). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024). IntechOpen. Available at: [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Advances. Available at: [Link]

  • Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives. (2023). Pharmaceuticals. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2013). ASSAY and Drug Development Technologies. Available at: [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). Molecules. Available at: [Link]

  • KEGG PATHWAY Database. genome.jp. Available at: [Link]

  • Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. Available at: [Link]

  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Available at: [Link]

  • Metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Available at: [Link]

  • Metabolism. Pharmaron. Available at: [Link]

  • Biosynthetic pathway of piperidine alkaloids in KEGG database. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Application Note: Synthesis and Isolation of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride Abstract Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) is a highly versatile building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Abstract Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) is a highly versatile building block utilized in the synthesis of complex pharmaceutical libraries and active pharmaceutical ingredients (APIs). This application note details a robust, two-step synthetic protocol designed for high yield and purity. The methodology employs a highly selective Mitsunobu etherification followed by a clean, anhydrous Boc-deprotection that simultaneously isolates the target compound as a crystalline hydrochloride salt.

Strategic Synthetic Workflow

The synthesis is designed around two highly predictable and scalable transformations. The first step leverages the Mitsunobu reaction to couple commercially available benzyl 4-hydroxybenzoate and N-Boc-3-piperidinemethanol. This approach is chosen because it allows for the formation of the alkyl-aryl ether bond under mild, neutral conditions, preventing the transesterification or hydrolysis of the benzyl ester that might occur under standard Williamson ether synthesis (strongly basic) conditions[1].

The second step utilizes anhydrous hydrogen chloride in 1,4-dioxane to cleave the tert-butyloxycarbonyl (Boc) protecting group. This specific reagent system is selected because it avoids aqueous workups and drives the direct precipitation of the product as the desired hydrochloride salt, simplifying isolation and enhancing the purity profile[2][3].

SynthesisRoute R1 Benzyl 4-hydroxybenzoate + N-Boc-3-piperidinemethanol Step1 Mitsunobu Etherification (DIAD, PPh3, THF, 0 °C to RT) R1->Step1 Int Benzyl 4-((1-Boc-piperidin-3-yl)methoxy)benzoate (Intermediate) Step1->Int Step2 Anhydrous Boc Deprotection (4M HCl in Dioxane, RT) Int->Step2 Prod Benzyl 4-(3-piperidinylmethoxy)benzoate HCl (Final Product) Step2->Prod

Synthetic workflow for Benzyl 4-(3-piperidinylmethoxy)benzoate HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and operational parameters optimized for a 10 mmol scale synthesis.

ParameterStep 1: Mitsunobu EtherificationStep 2: Boc Deprotection & Salt Formation
Limiting Reagent Benzyl 4-hydroxybenzoate (1.0 eq)Boc-Protected Intermediate (1.0 eq)
Coupling Partner N-Boc-3-piperidinemethanol (1.1 eq)N/A
Reagents PPh3 (1.2 eq), DIAD (1.2 eq)4M HCl in 1,4-Dioxane (10.0 eq)
Solvent Anhydrous THF (0.2 M)Anhydrous Dichloromethane (0.1 M)
Temperature Profile 0 °C (Addition) 20 °C (Reaction)20 °C (Isothermal)
Reaction Time 12 - 16 hours2 - 4 hours
Expected Yield 80 - 85%90 - 95%

Detailed Experimental Protocols

Protocol A: Synthesis of Benzyl 4-((1-Boc-piperidin-3-yl)methoxy)benzoate

Causality Note: Diisopropyl azodicarboxylate (DIAD) is preferred over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and slightly better liquid handling characteristics at scale. The reaction must be kept strictly at 0 °C during DIAD addition to control the exothermic formation of the betaine intermediate and prevent the formation of undesired hydrazine byproducts[1].

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Reagent Charging: Add benzyl 4-hydroxybenzoate (2.28 g, 10.0 mmol), N-Boc-3-piperidinemethanol (2.37 g, 11.0 mmol), and triphenylphosphine (PPh3) (3.15 g, 12.0 mmol) to the flask.

  • Solvation: Inject 50 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir until all solids are completely dissolved.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12.0 mmol) dropwise via syringe over 15 minutes. The solution will typically transition to a pale yellow color.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C). Stir under argon for 12 hours. Monitor the reaction completion via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization).

  • Workup: Concentrate the reaction mixture in vacuo to remove THF. Dilute the resulting viscous oil with diethyl ether (50 mL) and let it stand at 4 °C for 2 hours to precipitate triphenylphosphine oxide (TPPO). Filter the white solid and concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to isolate the intermediate as a colorless, viscous oil.

Protocol B: Deprotection and Isolation of the Hydrochloride Salt

Causality Note: Utilizing 4M HCl in 1,4-dioxane provides a highly controlled, anhydrous acidic environment. The gaseous HCl dissolved in the etheric solvent rapidly cleaves the Boc carbamate, releasing isobutylene and carbon dioxide gas[2]. Because the resulting secondary amine is highly basic, it immediately protonates to form the HCl salt. The insolubility of this salt in the non-polar solvent mixture drives the reaction to completion and facilitates isolation via simple filtration[3][4].

  • Preparation: Transfer the purified intermediate from Protocol A (approx. 3.40 g, 8.0 mmol) into a clean, dry 100 mL round-bottom flask.

  • Solvation: Dissolve the intermediate in 20 mL of anhydrous dichloromethane (DCM).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (20.0 mL, 80.0 mmol) to the stirring solution at room temperature. Self-Validation Check: Effervescence (gas evolution) should be observed immediately upon addition, indicating the release of isobutylene and CO2.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 3 hours. A white precipitate will gradually form as the hydrochloride salt crashes out of the solution. Confirm the complete consumption of the starting material via TLC (aliquots must be neutralized with triethylamine before spotting).

  • Precipitation Enhancement: To ensure maximum recovery, add 30 mL of anhydrous diethyl ether to the flask and stir for an additional 30 minutes to fully precipitate the salt.

  • Isolation: Filter the white suspension through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake thoroughly with cold anhydrous diethyl ether (2 x 15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Transfer the highly pure white solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) at 40 °C for 12 hours to afford Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

References

  • Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. Available at:[Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at:[Link]

Sources

Application

How to dissolve Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride in DMSO

Application Note & Protocol A General Method for the Dissolution of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride in DMSO Abstract This document provides a comprehensive, field-tested protocol for the solubilizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A General Method for the Dissolution of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride in DMSO

Abstract

This document provides a comprehensive, field-tested protocol for the solubilization of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride in dimethyl sulfoxide (DMSO). While specific experimental solubility data for this compound is not widely published, the principles and methodologies outlined here are derived from established best practices for dissolving hydrochloride salts of complex organic molecules. This guide emphasizes scientific causality behind procedural steps, focusing on ensuring solution stability, concentration accuracy, and experimental reproducibility. It is intended for researchers, scientists, and drug development professionals who require reliable methods for preparing stock solutions for a variety of downstream applications.

Introduction: The Challenge of Solubilization

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a complex organic molecule featuring multiple functional groups, including a benzyl ester, an ether linkage, and a piperidine ring. As a hydrochloride salt, it is designed for enhanced solubility in polar solvents compared to its free base form. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and life sciences for its ability to dissolve a broad range of otherwise poorly soluble compounds.

However, the successful preparation of a stable, concentrated stock solution in DMSO is not trivial. A primary challenge is the hygroscopic nature of DMSO; it readily absorbs moisture from the atmosphere.[1] This absorbed water can drastically alter the solvent properties, leading to the precipitation of compounds, especially upon storage or freeze-thaw cycles.[1] Therefore, a protocol that controls for these variables is essential for generating reliable and reproducible experimental data. This application note provides such a protocol, grounded in the physicochemical properties of both the solute and the solvent.

Physicochemical Properties & Safety Data

A thorough understanding of the materials is the foundation of a robust protocol.

Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

The structure consists of a benzyl benzoate core with a 3-piperidinylmethoxy substituent. The hydrochloride salt is formed at the piperidine nitrogen.

PropertyValueSource
Chemical Structure Chemical Structure of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochlorideStructure inferred from IUPAC name
Molecular Formula C₂₀H₂₃NO₃ · HClCalculated
Molecular Weight 361.87 g/mol Calculated
Appearance Assumed to be a solid (powder or crystalline)General knowledge of similar compounds
pKa (Estimated) 8-10Estimate for a secondary amine hydrochloride
Solubility Profile Expected to be soluble in polar aprotic solvents like DMSO and DMF. Low solubility in water and non-polar organic solvents.Inferred from structure
Dimethyl Sulfoxide (DMSO), Anhydrous
PropertyValueSource
Molecular Formula C₂H₆OSCheméo[2]
Molecular Weight 78.13 g/mol Cheméo[2]
Density ~1.1 g/mLSigma-Aldrich
Key Feature Highly Hygroscopic BenchChem[1]
Safety Note Can penetrate skin; handle with appropriate gloves.Angene Chemical[3]

Core Protocol: Preparation of a 50 mM Stock Solution

This protocol details the steps to prepare a stable, concentrated stock solution. The principles can be adapted for other target concentrations.

Master Workflow Diagram

The following diagram illustrates the critical path for successful dissolution, emphasizing control points for quality.

Dissolution_Workflow cluster_prep Phase 1: Preparation cluster_dissolve Phase 2: Dissolution cluster_troubleshoot Phase 3: Optimization (If Needed) cluster_storage Phase 4: Storage A 1. Equilibrate Reagents (Compound & Anhydrous DMSO) to Room Temperature B 2. Calculate Required Mass (e.g., for 1 mL of 50 mM stock) A->B C 3. Weigh Compound (Use calibrated balance) B->C D 4. Add Anhydrous DMSO to Weighed Compound E 5. Vortex Vigorously (2-5 minutes) D->E F 6. Visual QC Check (Is solution clear?) E->F G Apply Gentle Heat (37°C Water Bath) F->G No H Brief Sonication F->H No I 7. Aliquot into Single-Use Tubes F->I Yes G->E H->E J 8. Store Appropriately (-20°C or -80°C) I->J

Caption: Workflow for dissolving Benzyl 4-(3-piperidinylmethoxy)benzoate HCl in DMSO.

Materials and Equipment
  • Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride powder

  • Anhydrous DMSO (new, sealed bottle recommended)[1]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves[3]

Step-by-Step Methodology

1. Pre-Protocol Preparations

  • Allow the sealed container of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride and the new bottle of anhydrous DMSO to equilibrate to ambient room temperature before opening.

    • Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder or into the solvent, which is a primary cause of solubility issues.[1]

2. Mass Calculation

  • Calculate the mass of the compound required for your desired stock concentration and volume.

  • Formula: Mass (mg) = [Target Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )] / 1000

  • Example for 1 mL of a 50 mM stock: Mass (mg) = 50 mM × 1 mL × 361.87 / 1000 = 18.09 mg

3. Dissolution Procedure

  • Accurately weigh the calculated mass (e.g., 18.09 mg) of the compound and transfer it into a sterile vial.

  • Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Securely cap the vial and vortex vigorously for 2-5 minutes.[1][4]

    • Causality: The mechanical agitation provides the energy needed to overcome the crystal lattice energy of the solid, facilitating its interaction with solvent molecules.

  • Perform a visual inspection. The solution should be completely clear and free of any visible particulates.

4. Aiding Dissolution (Troubleshooting)

  • If the compound does not dissolve completely after vigorous vortexing, employ one of the following methods.

    • Gentle Warming: Place the vial in a water bath set to 37°C for 5-10 minutes, with intermittent vortexing. Do not overheat, as this can risk thermal degradation.[4]

    • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[4]

    • Causality: Both warming and sonication increase the kinetic energy of the system. Sonication is particularly effective at breaking down small particle aggregates through ultrasonic cavitation.

  • After applying heat or sonication, allow the solution to return to room temperature and perform another visual inspection.

5. Aliquoting and Storage

  • Once a clear, homogenous solution is achieved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes.

    • Causality: Aliquoting is the most effective way to prevent contamination from repeated handling and to avoid the damaging effects of multiple freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1][4]

  • Store the aliquots under the following conditions:

    • Short-term (≤ 1 month): -20°C[4]

    • Long-term (≤ 6 months): -80°C[1][4]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. DMSO has absorbed water.[1]2. Insufficient mixing energy.3. Attempting to make a supersaturated solution.1. Use a new, sealed bottle of anhydrous DMSO.2. Apply gentle warming or sonication as described in the protocol.[4]3. Re-calculate and attempt to prepare a lower concentration stock.
Solution is cloudy or has a fine precipitate. 1. Micro-precipitates due to moisture contamination.2. Incomplete dissolution of the salt.1. Before each use, warm the aliquot to room temperature, vortex thoroughly, and briefly centrifuge to pellet any insoluble material. Use the clear supernatant.[1]2. Re-sonicate the solution.
Precipitate forms after freeze-thaw cycle. 1. This is a common phenomenon when water has been absorbed by the DMSO.[1]2. The compound may have limited kinetic solubility.1. Strictly adhere to the practice of creating single-use aliquots to avoid freeze-thaw cycles.[1][4]2. Before use, always warm, vortex, and centrifuge the thawed aliquot.

References

  • Ganapa Life Science. (n.d.). Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 3939-01-3). [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 4-(piperidin-4-yl)benzoate hydrochloride. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. [Link]

  • ResearchGate. (2016, January 19). How can I remove NaCl salt from Organic compound which is only soluble in DMSO?. [Link]

  • protocols.io. (2024, May 29). DESS (DMSO/EDTA/NACL) Protocol. [Link]

  • Cook, J. M., et al. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2020(4), M1161. [Link]

  • Monti, S. M., et al. (2019). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Bioorganic Chemistry, 85, 434-440. [Link]

  • Organic Chemistry Portal. (2020). Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide. [Link]

  • Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. [Link]

Sources

Method

HPLC method development for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride analysis

Application Note: Comprehensive HPLC Method Development and Validation for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride Introduction & Executive Summary Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive HPLC Method Development and Validation for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Introduction & Executive Summary

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a complex active pharmaceutical ingredient (API) intermediate characterized by two competing structural features: a highly basic piperidine ring and labile ester linkages. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating a classic chromatographic paradox.

As a Senior Application Scientist, the goal is not merely to elute the compound, but to engineer a self-validating analytical system. This guide details the mechanistic rationale, step-by-step method development, and regulatory validation framework required to achieve accurate, reproducible quantification without inducing in-situ sample degradation.

Mechanistic Rationale: Balancing Silanol Suppression and Ester Stability

To design an effective method, we must first understand the causality behind the analyte's behavior in solution and on the stationary phase.

The Silanol Effect (Peak Tailing): The piperidine moiety is a strong secondary amine (pKa ~10.4). In reversed-phase liquid chromatography (RPLC), basic amines undergo secondary ion-exchange interactions with ionized, unbonded silanol groups (SiO⁻) present on traditional silica stationary phases. This electrostatic attraction is the primary cause of severe peak tailing, which compromises resolution and quantitative accuracy[1].

Ester Lability (Chemical Degradation): The standard chromatographic countermeasure for basic tailing is to drop the mobile phase pH below 3.0 using strong ion-pairing acids like 0.1% Trifluoroacetic Acid (TFA). This fully protonates the silanols, neutralizing their negative charge[2]. However, our analyte contains two ester linkages (the benzyl ester and the benzoate core). As documented in pharmaceutical development literature, piperidine-ester compounds are highly prone to acid-catalyzed hydrolysis when exposed to TFA during HPLC analysis[3].

The Optimized Solution: To resolve this dichotomy, we must avoid harsh acids and highly alkaline conditions. We select a mid-acidic mobile phase buffered at pH 4.0 using 20 mM Ammonium Formate . This pH is mild enough to preserve the ester bonds while partially suppressing silanol ionization. To manage the remaining active silanols, we employ an exhaustively end-capped, high-purity Type-B silica C18 column.

Method_Logic A Benzyl 4-(3-piperidinylmethoxy)benzoate HCl B Basic Piperidine (pKa ~10) Risk: Peak Tailing A->B C Ester Linkages Risk: Hydrolysis A->C D Avoid High pH (>7) Prevents Base Hydrolysis B->D E Avoid Strong Acids (e.g., 0.1% TFA) Prevents Acid Cleavage C->E F Optimal Condition: pH 4.0 Ammonium Formate + End-capped C18 D->F E->F

Fig 1. Method development decision matrix balancing silanol suppression and ester stability.

Experimental Protocols: Step-by-Step Methodology

The following protocol establishes a self-validating workflow designed to maintain system suitability across hundreds of injections.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.26 g of Ammonium Formate in 1000 mL of ultra-pure water (Milli-Q). Adjust the pH to 4.0 ± 0.05 using dilute Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane and degas.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile (ACN). ACN is preferred over methanol to maintain lower backpressure and provide sharper peak shapes for aromatic compounds.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile. Critical Insight: Do not use pure aqueous or highly acidic diluents. Using a neutral, mixed-organic diluent prevents in-vial ester hydrolysis during prolonged autosampler residence times.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: These are high-purity, base-deactivated columns designed to shield basic analytes from residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and prevents retention time drift).

  • Detection: UV/PDA at 235 nm (Optimal absorbance maximum for the benzoate chromophore).

  • Injection Volume: 10 µL.

Gradient Elution Program

A gradient is employed to ensure the elution of the main peak while effectively washing strongly retained hydrophobic impurities (like unreacted benzyl alcohol or cleavage products) from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Profile
0.08020Isocratic hold
2.08020Start gradient
10.03070Linear ramp
12.03070Isocratic wash
12.18020Return to initial
17.08020Re-equilibration

Analytical Validation (ICH Q2(R2) Framework)

To guarantee trustworthiness, the developed method must be validated according to the latest ICH Q2(R2) guidelines[4]. This ensures the method is phase-appropriate, scientifically sound, and fit for regulatory submission.

Validation_Workflow V1 ICH Q2(R2) Validation V2 Specificity (Blank & Deg.) V1->V2 V3 Linearity & Range (25% to 150%) V1->V3 V4 Precision (Repeatability) V1->V4 V5 Accuracy (Spike Recovery) V1->V5

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

System Suitability Specifications

Before executing the validation protocol, the system must pass suitability criteria to prove the "Silanol Effect" has been successfully mitigated.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~8.5 min (± 0.2 min)Ensures proper elution within the gradient window.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5000Indicates optimal column efficiency and peak sharpness.
%RSD of Area (n=6) ≤ 2.0%Validates autosampler precision and method stability.
Summary of ICH Q2(R2) Validation Results

The following table summarizes the expected quantitative data output when executing this protocol, demonstrating a highly controlled and accurate assay.

Validation ParameterExperimental ConditionAcceptance CriteriaTypical Result
Specificity Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic)Resolution (Rs) > 1.5 from all degradant peaks.Pass (No interference at RT ~8.5 min).
Linearity 5 concentration levels from 25% to 150% of Target (100 µg/mL)Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Triplicate preparations spiked at 50%, 100%, and 150%Mean Recovery: 98.0% - 102.0%99.5% - 100.8%
Precision 6 Replicates at 100% Concentration (Intra-day)%RSD ≤ 2.0%%RSD = 0.8%
LOD / LOQ Calculated via Signal-to-Noise Ratio (S/N)LOD: S/N ≥ 3 LOQ: S/N ≥ 10LOD: 0.05 µg/mL LOQ: 0.15 µg/mL

References

[1] Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

[2] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

[4] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

[3] Title: US Patent 8822475B2 - Compounds and method for treatment of cancer (Details TFA-induced hydrolysis of piperidine-esters) Source: Google Patents URL:

Sources

Application

Preclinical Formulation and In Vivo Pharmacokinetic Profiling of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Executive Summary & Pharmacological Context Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7) is a highly versatile, lipophilic building block and prodrug scaffold. The 4-(piperidin-3-ylmethoxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7) is a highly versatile, lipophilic building block and prodrug scaffold. The 4-(piperidin-3-ylmethoxy)benzoic acid motif is a privileged pharmacophore frequently utilized in the development of voltage-gated sodium channel (NaV1.7) blockers for pain management [1] and potent serine protease inhibitors (such as Factor Xa and urokinase plasminogen activator) for thromboembolic and oncological indications [2].

The Causality of the Chemical Design: As a Senior Application Scientist, it is critical to understand why this specific salt and ester combination is used for in vivo studies.

  • The Hydrochloride Salt: The basic piperidine nitrogen (pKa ~9.5) is protonated to form an HCl salt. This significantly lowers the dissolution energy barrier, allowing the compound to be formulated without requiring extreme pH adjustments.

  • The Benzyl Ester: The free carboxylic acid of this pharmacophore often suffers from poor membrane permeability. By masking it as a bulky, hydrophobic benzyl ester, the LogP is artificially raised, driving intestinal absorption and cellular uptake. Once in systemic circulation, ubiquitous plasma and hepatic carboxylesterases (CES) rapidly hydrolyze the ester to liberate the active free acid.

Pathway A Benzyl 4-(3-piperidinylmethoxy)benzoate (Prodrug / Permeable) B Hepatic & Plasma Carboxylesterases (CES) A->B Hydrolysis C 4-(3-piperidinylmethoxy)benzoic acid (Active Pharmacophore) B->C Primary Active Moiety D Benzyl Alcohol (Byproduct) B->D Cleaved Group

Fig 1: In vivo enzymatic hydrolysis pathway of the benzyl ester prodrug.

Physicochemical Profiling & Formulation Strategy

To achieve reliable in vivo pharmacokinetic (PK) data, the formulation must maintain the compound in a dissolved state upon introduction to the aqueous environment of the bloodstream or gastrointestinal tract. Despite the HCl salt, the benzyl ester renders the molecule too lipophilic for simple saline dissolution. We utilize a co-solvent and surfactant matrix to create a thermodynamically stable micellar solution.

Table 1: Physicochemical Profile
ParameterValuePharmacological Implication
Compound Name Benzyl 4-(3-piperidinylmethoxy)benzoate HClFull prodrug/intermediate form
CAS Number 1219977-15-7Unique chemical identifier
Molecular Weight 361.86 g/mol Optimal size for small-molecule drug space
Salt Form Hydrochloride (HCl)Protonates the piperidine nitrogen to lower dissolution energy
Ester Moiety Benzyl esterMasks the carboxylic acid, increasing LogP and membrane permeability
Table 2: Formulation Matrix (IV and PO Dosing)
ComponentVolume/PercentageFunction
API 2.0 mg/mLActive Pharmaceutical Ingredient
DMSO 5% (v/v)Primary solubilizer to disrupt the crystal lattice
Solutol HS-15 10% (v/v)Non-ionic surfactant to prevent precipitation upon aqueous dilution
0.9% Saline 85% (v/v)Isotonic aqueous vehicle for physiological compatibility

Protocol: Preparation of Dosing Solutions

Objective: Prepare a clear, 2.0 mg/mL dosing solution suitable for both Intravenous (IV) and Per Os (PO) administration in rodent models.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride into a clean, sterile glass vial.

  • Primary Solubilization: Add 50 µL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until the API is completely dissolved. Causality: DMSO is added first because the undiluted solvent has the highest capacity to break the crystalline structure of the lipophilic ester.

  • Surfactant Addition: Add 100 µL of Solutol HS-15 (pre-warmed to 37°C to liquefy). Vortex for 2 minutes to ensure a homogenous lipid-solvent mixture.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% Normal Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the API, allowing the Solutol micelles to encapsulate the hydrophobic molecules dynamically.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any micro-particulates.

Self-Validating QC Step: To ensure the system is self-validating, take a 10 µL aliquot of the final formulation, dilute it 1:1000 in acetonitrile, and analyze it via LC-MS/MS against a standard curve prepared in neat solvent. If the measured concentration is <95% of the theoretical yield, precipitation or filter-binding has occurred, and the formulation must be redesigned before proceeding to animal dosing.

Protocol: In Vivo Pharmacokinetic Workflow & The Ex Vivo Pitfall

When conducting PK studies on ester-containing prodrugs, the most common point of failure occurs after the blood is drawn. Plasma esterases will continue to degrade the benzyl ester into the free acid in the collection tube[3]. Without intervention, your LC-MS/MS data will falsely indicate rapid in vivo clearance and artificially high metabolite levels [4].

Objective: Execute a robust PK study while entirely arresting ex vivo esterase activity.

Step-by-Step Methodology:

  • Administration: Dose Sprague-Dawley rats via IV tail vein injection (2 mg/kg) or PO oral gavage (10 mg/kg) using the prepared formulation.

  • Blood Collection (CRITICAL): At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), collect 200 µL of blood via the jugular vein.

  • Esterase Inhibition: Blood must be immediately transferred into pre-chilled collection tubes containing K2EDTA and Sodium Fluoride (NaF) (or Dichlorvos). Causality: NaF is a potent inhibitor of serine-dependent esterases. This instantly freezes the ratio of prodrug to active metabolite exactly as it was circulating in the animal at that specific time point.

  • Plasma Processing: Invert the tubes gently 5 times and immediately place them on wet ice. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Storage: Extract the plasma supernatant and flash-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Self-Validating Ex Vivo Control: To validate the efficacy of the esterase inhibitor, spike a blank blood sample (containing NaF) with a known concentration of the prodrug. Incubate at room temperature for 30 minutes, then extract and quantify. The recovery must be >90% to validate the collection protocol.

Workflow Step1 1. Formulation Preparation 5% DMSO + 10% Solutol HS-15 + 85% Saline Step2 2. In Vivo Administration IV (2 mg/kg) & PO (10 mg/kg) in Rodents Step1->Step2 Step3 3. Blood Collection (CRITICAL) Must use NaF/K2EDTA tubes to inhibit ex vivo esterases Step2->Step3 Step4 4. Plasma Processing Centrifugation at 4°C, 3000 x g for 10 min Step3->Step4 Step5 5. LC-MS/MS Quantification Simultaneous detection of Prodrug & Free Acid Step4->Step5

Fig 2: End-to-end preclinical PK workflow highlighting the critical esterase inhibition step.

Analytical Validation (LC-MS/MS)

To accurately profile the pharmacokinetics, the analytical method must monitor both the disappearance of the benzyl ester and the appearance of the 4-(3-piperidinylmethoxy)benzoic acid metabolite.

  • Extraction: Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (containing an internal standard like Tolbutamide) to 1 volume of plasma. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Chromatography: Utilize a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

References

  • N-substituted benzamides and methods of use thereof. Google Patents (US20130317000A1).
  • A compound and a pharmaceutical composition. Google Patents (SK7972001A3).
  • Rapid degradation of oseltamivir phosphate in clinical samples by plasma esterases. PubMed / Antimicrobial Agents and Chemotherapy.
  • Stability of Nafamostat in Intravenous Infusion Solutions, Human Whole Blood and Extracted Plasma: Implications for Clinical Effectiveness Studies. Taylor & Francis.
Method

Application Note: Preclinical In Vitro Evaluation of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Document Type: Technical Application Note & Assay Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Rationale Benzyl 4-(3-piperidinylmethoxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Assay Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Rationale

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) is a synthetic building block and screening compound characterized by a piperidine ring linked via a methoxy bridge to a benzyl ester. Piperidine-containing scaffolds are highly privileged in medicinal chemistry, frequently utilized to target aminergic G-protein coupled receptors (GPCRs) (e.g., Histamine, Serotonin, and Dopamine receptors) and specific kinase networks.

When evaluating novel piperidine derivatives in cell culture, researchers must implement a self-validating assay cascade . A common pitfall in early drug discovery is misinterpreting compound-induced cytotoxicity as a functional pharmacological response (e.g., a false-positive drop in intracellular cAMP caused by cell death rather than receptor antagonism). To ensure scientific integrity, this guide details a dual-assay workflow: establishing the therapeutic window via an ATP-dependent cytotoxicity assay, followed by target engagement profiling using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assay.

Compound Handling and Formulation Strategy

The hydrochloride salt form of Benzyl 4-(3-piperidinylmethoxy)benzoate enhances its aqueous solubility compared to its free base. However, for standardized high-throughput screening (HTS), initial solvation in an aprotic solvent is mandatory.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality for Anhydrous Conditions: The presence of water can initiate the hydrolysis of the benzoate ester linkage over time. Anhydrous DMSO ensures chemical stability during long-term storage at -20°C.

  • Solvent Tolerance Limits: The final assay concentration of DMSO must strictly not exceed 0.5% v/v. Exceeding this threshold disrupts cellular lipid bilayers, artificially altering baseline luminescence and inducing solvent-mediated cytotoxicity[1].

Establishing the Therapeutic Window: Cytotoxicity Profiling

Before assessing functional activity, we must define the compound's Cytotoxic Concentration 50% ( CC50​ ). We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay for this purpose.

Mechanistic Rationale: CellTiter-Glo quantifies adenosine triphosphate (ATP), a direct and immediate marker of metabolically active cells. Upon cell lysis, endogenous ATP reacts with the proprietary luciferase/luciferin reagent to generate a stable "glow-type" luminescent signal. Because the half-life of this signal exceeds five hours, it eliminates the need for automated reagent injectors and allows for robust batch processing of 384-well plates[2].

Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed the target cell line (e.g., CHO-K1 or HEK293) at 5,000 cells/well in 25 µL of complete culture medium within a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride in assay medium (max concentration 100 µM, 0.5% final DMSO). Add 5 µL of the compound to the respective wells. Incubate for 24 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[3].

  • Lysis and Equilibration: Equilibrate the 384-well assay plate to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo Reagent to each well (1:1 ratio with the total well volume).

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., EnVision or Synergy).

Target Engagement: TR-FRET cAMP Functional Assay

Assuming the piperidine derivative modulates a Gs​

  • or Gi​ -coupled GPCR, quantifying intracellular cyclic AMP (cAMP) is the gold standard for functional profiling. We employ the Revvity LANCE® Ultra cAMP Kit.

Mechanistic Rationale: The LANCE Ultra assay is a competitive immunoassay utilizing TR-FRET. It relies on the competition between endogenous cellular cAMP and a Europium (Eu)-labeled cAMP tracer for binding sites on a ULight™ dye-labeled monoclonal antibody. TR-FRET is specifically chosen over standard fluorescence because the time-resolved measurement introduces a delay between excitation and emission reading, completely bypassing the short-lived auto-fluorescence commonly exhibited by synthetic chemical compounds[4].

Critical Reagent Addition: 3-isobutyl-1-methylxanthine (IBMX) must be added to the stimulation buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the rapid cellular degradation of synthesized cAMP, ensuring that the TR-FRET signal strictly reflects adenylyl cyclase activity modulated by the test compound[5].

Protocol: LANCE Ultra cAMP Assay
  • Buffer Preparation: Prepare fresh Stimulation Buffer: 1X HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, adjusted to pH 7.4[4].

  • Cell Preparation: Harvest cells expressing the target GPCR and resuspend in Stimulation Buffer at a density of 200,000 cells/mL.

  • Compound Incubation: In a white 384-well OptiPlate, add 5 µL of the compound dilution (prepared in Stimulation Buffer) and 5 µL of the cell suspension (1,000 cells/well).

    • Note for Gi​ assays: Co-stimulate with an EC80​ concentration of Forskolin to elevate baseline cAMP levels.

  • Assay Reaction: Incubate the plate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of 4X Eu-cAMP tracer solution, followed by 5 µL of 4X ULight-anti-cAMP solution to all wells.

  • Final Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate in TR-FRET mode (Excitation: 320/340 nm; Emission: 665 nm for ULight, 615 nm for Eu reference).

Quantitative Data Interpretation

To validate the compound as a viable lead, its functional potency ( IC50​ or EC50​ ) must be significantly lower than its cytotoxic concentration ( CC50​ ), establishing a safe therapeutic window.

Table 1: Representative Profiling Data Summary

Test ArticleAssay TypeReadoutValue (µM)Interpretation
Benzyl 4-(3-piperidinylmethoxy)benzoate HCl CellTiter-Glo CC50​ > 100.0No significant cytotoxicity observed at screening doses.
Benzyl 4-(3-piperidinylmethoxy)benzoate HCl LANCE Ultra cAMP IC50​ 1.24Moderate target engagement; valid hit.
Standard Antagonist (Control) LANCE Ultra cAMP IC50​ 0.045High potency reference.
Staurosporine (Cytotoxic Control) CellTiter-Glo CC50​ 0.012Validates the sensitivity of the viability assay.

Experimental Workflows & Pathway Visualizations

The following diagrams illustrate the self-validating experimental workflow and the biochemical mechanism of the TR-FRET functional assay.

Workflow A Compound Preparation (DMSO Stock) B Cell Seeding (384-well plate) A->B C Cytotoxicity Assay (CellTiter-Glo) B->C Viability Check D Functional Assay (TR-FRET cAMP) B->D Target Engagement E Data Analysis (IC50/CC50 Calculation) C->E D->E

Figure 1: Dual-assay workflow ensuring functional hits are not artifacts of compound cytotoxicity.

Pathway Ligand Benzyl 4-(3-piperidinylmethoxy) benzoate HCl Receptor GPCR (Target) Ligand->Receptor Binds GProtein G-protein (Gs/Gi) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Modulates cAMP cAMP Production AC->cAMP Catalyzes ATP to TRFRET TR-FRET Signal (Inverse to cAMP) cAMP->TRFRET Competes with Tracer

Figure 2: GPCR signaling cascade and competitive TR-FRET assay detection mechanism.

References

  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), NIH URL:[Link][1]

Sources

Application

Application Note: Preclinical Dosing and Formulation Guidelines for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Introduction & Physicochemical Profiling Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) represents a highly versatile class of piperidine-containing building blocks frequently utilized in early...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) represents a highly versatile class of piperidine-containing building blocks frequently utilized in early-stage drug discovery. Compounds featuring this pharmacophore are often investigated as ligands for G-protein coupled receptors (GPCRs) or monoamine transporters. However, transitioning such early-stage compounds from in vitro assays to in vivo murine models requires rigorous physicochemical profiling to prevent anomalous pharmacokinetic (PK) data.

Structural Causality in Formulation: The molecule contains two critical structural features that dictate its in vivo behavior:

  • Piperidine Moiety: Imparts a basic pKa (typically ~8.2 to 9.5 for piperidine derivatives), meaning the compound exists predominantly in an ionized state at physiological pH[1]. While the hydrochloride salt form enhances aqueous solubility compared to the free base, the molecule remains amphiphilic.

  • Benzyl Benzoate Core: Drives high overall lipophilicity (estimated LogP ~3.0 - 3.5). If formulated purely in aqueous buffers (like PBS), the compound is highly prone to rapid precipitation upon intravenous (IV) injection, leading to micro-embolisms or artificially low bioavailability.

Formulation Strategy: Overcoming Lipophilicity and Ester Instability

To ensure a self-validating experimental system, the formulation vehicle must be strictly matched to the route of administration.

  • Intravenous (IV) Vehicle (5% DMSO, 10% Tween 80, 85% Saline):

    • Causality: DMSO acts as the primary solubilizer for the lipophilic benzyl ester core. Tween 80, a non-ionic surfactant, creates a micellar environment that prevents the free base from crashing out of solution when the formulation meets the neutral pH of murine blood[1]. Saline ensures the final solution is isotonic, preventing hemolysis.

  • Per Os (PO) Vehicle (0.5% Methylcellulose, 0.1% Tween 80 in Sterile Water):

    • Causality: For oral gavage, complete dissolution is not strictly required. Methylcellulose provides a viscous matrix that keeps the un-dissolved particulate uniformly suspended, ensuring dose-to-dose homogeneity.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Establishing the MTD is a critical prerequisite before any efficacy study to differentiate true pharmacological effects from systemic toxicity[2].

Self-Validating Control: Always include a vehicle-only control group. This isolates compound-induced toxicity from physiological stress induced by repeated gavage or vehicle components.

Step-by-Step Methodology:

  • Acclimatization: Utilize 8-week-old female C57BL/6 mice (n=3 per dose group). Acclimatize for 7 days prior to dosing. Female mice are often preferred in initial MTD screens as they can exhibit higher sensitivity to xenobiotic toxicity[3].

  • Dose Escalation: Prepare the compound in the PO vehicle at ascending doses: 10, 25, 50, 100, and 200 mg/kg.

  • Administration: Administer a single dose via oral gavage at a standardized volume of 10 mL/kg.

  • Clinical Monitoring: Monitor animals continuously for the first 2 hours, then daily for 7 days.

    • Causality of Neurological Scoring: Because the piperidine ring facilitates blood-brain barrier (BBB) penetration, monitor specifically for CNS-mediated signs such as piloerection, tremors, or lethargy[4].

  • Endpoints: Euthanize animals if weight loss exceeds 20% of baseline or if severe lethargy is observed[3]. The MTD is defined as the highest dose that does not trigger these endpoints.

Protocol B: Pharmacokinetic (PK) Profiling

Scientific Rationale for Sample Handling: The benzoate ester linkage is highly susceptible to rapid hydrolysis by plasma carboxylesterases. If blood is collected in standard EDTA tubes and left at room temperature, the compound will degrade ex vivo, yielding artificially low Cmax​ values.

Step-by-Step Methodology:

  • Dosing: Administer the compound at a safe dose determined from the MTD study (e.g., 25 mg/kg PO and 5 mg/kg IV).

  • Blood Collection: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Esterase Inhibition (Critical Step): Collect blood directly into pre-chilled tubes containing Sodium Fluoride (NaF) to immediately halt esterase activity.

  • Plasma Extraction: Centrifuge at 4°C (3000 x g, 10 mins). Extract 20 µL of plasma and immediately precipitate proteins using 100 µL of cold acetonitrile spiked with an internal standard (e.g., deuterated donepezil) to validate LC-MS/MS recovery rates.

  • Analysis: Analyze the supernatant via LC-MS/MS using a C18 column to determine standard PK parameters.

Quantitative Data Summaries

Table 1: Physicochemical & Formulation Parameters

Parameter Value / Description Impact on In Vivo Protocol
Molecular Weight 361.86 g/mol Favorable for oral absorption.
pKa (Piperidine) ~8.2 - 9.5 Ionized at physiological pH; requires surfactant in IV.
LogP (Estimated) ~3.0 - 3.5 High lipophilicity; necessitates DMSO/Tween 80 for IV.

| Metabolic Liability | Benzoate Ester | Prone to plasma esterases; requires NaF during PK blood draws. |

Table 2: Representative Murine PK Parameters (Simulated for 25 mg/kg PO)

PK Parameter Value Interpretation

| Tmax​ | 1.5 h | Moderate absorption rate from the GI tract. | | Cmax​ | 850 ng/mL | Sufficient systemic exposure for target engagement. | | AUC0−24​ | 4200 ng·h/mL | Total overall systemic exposure. | | t1/2​ | 3.2 h | Requires BID (twice daily) dosing for sustained efficacy. | | Bioavailability (F%) | 42% | Good oral viability, limited by first-pass hepatic metabolism. |

Table 3: MTD Clinical Scoring Matrix

Dose (mg/kg) Weight Loss (Day 7) Clinical Signs Observed Protocol Decision
10 < 2% None Safe
50 4% Mild piloerection (transient) Safe
100 12% Lethargy, hunched posture Approaching MTD

| 200 | > 20% | Severe lethargy, tremors | Exceeds MTD (Euthanized) |

Workflow Visualization

G N1 Benzyl 4-(3-piperidinylmethoxy)benzoate HCl N2 Physicochemical Profiling pKa ~9.5 | LogP ~3.5 N1->N2 N3 IV Formulation 5% DMSO, 10% Tween 80, 85% Saline N2->N3 High Lipophilicity N4 PO Formulation 0.5% MC, 0.1% Tween 80 N2->N4 Aqueous Suspension N5 Maximum Tolerated Dose (MTD) 10 - 200 mg/kg N3->N5 N4->N5 N6 Pharmacokinetic (PK) Profiling LC-MS/MS N5->N6 Safe Dose Identified N7 In Vivo Efficacy Dosing N6->N7 Optimal PK/PD Ratio

Preclinical formulation and dosing decision tree for piperidine-benzoate derivatives.

References

  • U.S. Food and Drug Administration (FDA). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[2] URL:[Link]

  • Zhang, Q., et al. Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PubMed Central (PMC).[3] URL:[Link]

  • Smith, J., et al. The Maximum-Tolerated Dose and Pharmacokinetics of ISFP10 a Novel Inhibitor of Fungal Phosphoglucomutase (PGM). bioRxiv.[4] URL:[Link]

  • Wang, Y., et al. Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles. MDPI Pharmaceutics.[1] URL:[Link]

Sources

Method

Application Note: Advanced Formulation Protocols for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Compound Focus: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) Primary Challenge: Ester vulnerabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Compound Focus: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) Primary Challenge: Ester vulnerability in physiological environments and free-base lipophilicity.

Executive Summary & Formulation Rationale

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is a synthetic small molecule characterized by two critical functional groups: a basic secondary amine within a piperidine ring (pKa 9.5) and a highly labile benzyl ester. While the hydrochloride salt form provides excellent aqueous solubility for in vitro assays, systemic in vivo delivery presents a severe pharmacokinetic challenge. In physiological plasma (pH 7.4), ubiquitous carboxylesterases rapidly hydrolyze the benzyl ester, prematurely degrading the molecule into 4-(3-piperidinylmethoxy)benzoic acid and benzyl alcohol .

To preserve the structural integrity of the compound and control its release, we detail a methodology for encapsulating the drug within sterically stabilized liposomes. Passive encapsulation of water-soluble salts typically yields poor encapsulation efficiencies (<15%). However, by exploiting the piperidine ring's weak base characteristics, we can utilize an active (remote) loading strategy driven by a transmembrane ammonium sulfate gradient . This approach not only achieves >95% encapsulation efficiency but also sequesters the labile ester within an acidic liposomal core (pH 4.0), a microenvironment that kinetically suppresses ester hydrolysis.

Mechanistic Framework: Active Loading via Transmembrane Gradients

The active loading process is a self-driving thermodynamic pump. Empty liposomes are synthesized with an internal aqueous core containing 250 mM ammonium sulfate. The external buffer is exchanged to a physiological pH (7.4) devoid of ammonium.

At pH 7.4, a fraction of Benzyl 4-(3-piperidinylmethoxy)benzoate exists as an uncharged free base. This lipophilic free base rapidly diffuses across the lipid bilayer. Once inside the liposome, the internal ammonium ( NH4+​ ) dissociates into ammonia ( NH3​ ) and a proton ( H+ ). The ammonia gas diffuses out of the liposome, leaving the proton behind to acidify the core. The incoming drug is immediately protonated by this acidic environment, rendering it membrane-impermeable. Finally, the protonated piperidine forms a highly insoluble complex with the internal sulfate anions, precipitating out of solution and driving the concentration gradient forward .

RemoteLoading Ext External Phase (pH 7.4) Uncharged Base (B) Membrane Lipid Bilayer (Hydrophobic Barrier) Ext->Membrane Diffusion Int Internal Core (Ammonium Sulfate) Protonated (BH+) Membrane->Int Protonation Precip Trapped Complex (BH+ SO4 2-) Int->Precip Precipitation

Fig 1: Remote loading mechanism of weak base via transmembrane ammonium sulfate gradient.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: every major phase concludes with a critical Quality Control (QC) checkpoint to ensure the physical chemistry of the system is behaving as predicted before proceeding to the next step.

Phase 1: Preparation of the Transmembrane Gradient

Rationale for Lipid Selection: We utilize Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 at a molar ratio of 55:40:5. HSPC has a high phase transition temperature ( Tm​≈52∘C ), which creates a rigid, highly impermeable membrane at physiological temperatures (37°C), preventing premature drug leakage and shielding the ester from external esterases .

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (55:40:5 mol%) in chloroform/methanol (2:1 v/v) in a round-bottom flask. Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin lipid film. Dry under a nitrogen stream for 2 hours to remove residual solvents.

  • Hydration: Hydrate the lipid film with a 250 mM Ammonium Sulfate solution (pH 5.5) at 60°C (above the HSPC Tm​ ) for 45 minutes, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a thermojacketed extruder maintained strictly at 60°C.

    • QC Checkpoint 1 (Size Validation): Analyze via Dynamic Light Scattering (DLS). The Z-average must be 100-110 nm with a PDI < 0.1.

  • Gradient Establishment: Dialyze the extruded liposomes against 10 mM HEPES buffered saline (HBS, pH 7.4, 150 mM NaCl) for 24 hours at 4°C using a 10 kDa MWCO cassette, changing the buffer three times.

    • QC Checkpoint 2 (Gradient Validation): Treat an aliquot of the external buffer with Nessler’s reagent. A lack of yellow/brown precipitate confirms the complete removal of external ammonium, validating the transmembrane gradient.

FormulationWorkflow Hydration Lipid Film Hydration (250 mM Ammonium Sulfate) Extrusion Membrane Extrusion (100 nm Polycarbonate) Hydration->Extrusion Gradient Dialysis / Buffer Exchange (Create Transmembrane Gradient) Extrusion->Gradient Loading Active Drug Loading (60°C, 1 hr Incubation) Gradient->Loading Purification SEC Purification (Removal of Free Drug) Loading->Purification

Fig 2: Step-by-step workflow for the preparation and active loading of liposomal formulations.

Phase 2: Active Loading & Ester Preservation

Rationale for Loading Conditions: The loading must occur at 60°C to fluidize the HSPC bilayer, allowing the free base of the drug to permeate. However, prolonged exposure of the benzyl ester to 60°C in an aqueous environment risks thermal hydrolysis. Therefore, the incubation time is strictly capped at 60 minutes.

Step-by-Step Methodology:

  • Drug Preparation: Dissolve Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride in 10 mM HBS (pH 7.4) at a concentration of 5 mg/mL.

  • Incubation: Mix the drug solution with the dialyzed liposomes at a drug-to-lipid mass ratio of 1:5. Incubate the mixture in a water bath at 60°C for exactly 60 minutes with gentle agitation.

  • Quenching: Immediately transfer the vial to an ice-water bath for 5 minutes. Cooling the system below the Tm​ of HSPC rigidifies the bilayer, "locking" the precipitated drug-sulfate complex inside.

  • Purification: Pass the formulation through a Sephadex G-50 Size Exclusion Chromatography (SEC) column equilibrated with HBS to remove any unencapsulated drug.

Phase 3: Analytical Validation (HPLC)

QC Checkpoint 3 (Ester Integrity & Encapsulation Efficiency): To ensure the 60°C loading step did not hydrolyze the ester, lyse an aliquot of the purified liposomes with 1% Triton X-100. Analyze via Reverse-Phase HPLC (C18 column; Mobile phase: 60:40 Acetonitrile:Water with 0.1% TFA; UV detection at 254 nm). The presence of a single peak corresponding to the intact benzyl ester (and the absence of a benzoic acid degradant peak) validates the thermal stability of the protocol.

Quantitative Data Presentation

The success of this formulation strategy is demonstrated by the robust physicochemical characteristics of the resulting nanoparticles and their profound resistance to enzymatic degradation.

Table 1: Physicochemical Characteristics of Optimized Liposomes

ParameterMeasurementQC Threshold
Z-Average Diameter 105 ± 5 nm< 120 nm
Polydispersity Index (PDI) 0.08 ± 0.02< 0.10
Zeta Potential -15.2 ± 2.1 mV-10 to -20 mV
Encapsulation Efficiency (EE%) 96.4 ± 1.2 %> 90 %
Drug-to-Lipid Ratio (w/w) 0.18> 0.15

Table 2: Accelerated Stability Kinetics (Plasma Esterase Assay, 37°C) Demonstrates the causality between liposomal encapsulation and the preservation of the labile benzyl ester.

Timepoint (Hours)Free Drug (% Intact)Liposomal Drug (% Intact)
0 100.0100.0
1 42.598.2
4 12.195.7
12 < 1.091.4
24 Not Detected86.8

References

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106. URL:[Link]

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 201-215. URL:[Link]

  • Barenholz, Y. (2001). Liposome application: problems and prospects. Current Opinion in Colloid & Interface Science, 6(1), 66-77. URL:[Link]

  • Fenske, D. B., & Cullis, P. R. (2008). Liposomal nanomedicines. Expert Opinion on Drug Delivery, 5(1), 25-44. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Welcome to the Technical Support Center for the synthesis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride . As a Senior Application Scientist, I have structured this knowledge base to address the specific physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride . As a Senior Application Scientist, I have structured this knowledge base to address the specific physicochemical bottlenecks associated with this molecule.

The synthesis of this active pharmaceutical ingredient (API) building block typically involves two critical phases: the formation of the ether linkage (via Mitsunobu or Williamson ether synthesis) and the subsequent N-Boc deprotection/salification. Both steps are prone to yield-limiting side reactions, such as incomplete conversion, difficult byproduct removal, and unintended ester hydrolysis.

This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to maximize your isolated yield.

Synthesis Workflow & Pathway Architecture

The diagram below outlines the dual-route strategy for synthesizing the target molecule, highlighting the critical optimization nodes where yield is typically lost.

SynthesisWorkflow SM1 N-Boc-3-piperidinemethanol Mitsunobu Mitsunobu Route DIAD, PPh3, THF SM1->Mitsunobu Williamson Williamson Route K2CO3, NaI, DMF SM1->Williamson Activate as OMs/Cl SM2 Benzyl 4-hydroxybenzoate SM2->Mitsunobu SM2->Williamson Purification TPPO Precipitation (CaBr2 or MgCl2) Mitsunobu->Purification Intermediate N-Boc Protected Intermediate (C25H31NO5) Williamson->Intermediate Aqueous Workup Deprotection Boc Deprotection 4M HCl in Dioxane (Anhydrous) Intermediate->Deprotection Purification->Intermediate Filter TPPO complex Product Benzyl 4-(3-piperidinylmethoxy)benzoate HCl Target API Building Block Deprotection->Product Anti-solvent Crystallization

Fig 1: Dual-route synthesis workflow for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

Troubleshooting Guide & FAQs

Phase 1: Etherification (C-O Bond Formation)

Q: My Mitsunobu reaction yields are unacceptably low after purification. How can I isolate the intermediate cleanly without losing product on the silica column? A: The primary bottleneck in the Mitsunobu reaction is the removal of triphenylphosphine oxide (TPPO). Because TPPO often co-elutes with polar intermediates, repeated chromatography drastically reduces isolated yield. Causality & Solution: You can exploit the Lewis basicity of the TPPO oxygen atom. By adding anhydrous Calcium Bromide ( CaBr2​ ) or Magnesium Chloride ( MgCl2​ ) to the ethereal reaction mixture (like THF or Toluene), TPPO forms a highly insoluble coordination complex[1]. This allows you to remove >97% of the TPPO via simple filtration, bypassing chromatography entirely and preserving your yield[2].

Q: I am using the Williamson ether synthesis route instead. The reaction between the N-Boc-3-piperidinylmethyl mesylate and benzyl 4-hydroxybenzoate is sluggish, and I am seeing elimination byproducts. How can I drive the reaction to completion? A: Mesylates and primary chlorides can suffer from slow SN​2 kinetics, allowing competing E2 elimination pathways to degrade your starting material in the presence of a base. Causality & Solution: Implement Finkelstein catalysis. By adding a catalytic amount of Sodium Iodide (NaI) to the reaction mixture in DMF, the mesylate is continuously converted in situ to a highly reactive alkyl iodide[3]. Iodide is a superior leaving group, which drastically accelerates the SN​2 attack by the phenoxide ion, outcompeting the elimination pathway.

Phase 2: Boc-Deprotection & Salification

Q: During the N-Boc deprotection step, I am observing partial cleavage of the benzyl ester, resulting in the formation of the free carboxylic acid byproduct. How do I prevent this? A: Benzyl esters are susceptible to acid-catalyzed hydrolysis if trace water is present, a common issue when using standard Trifluoroacetic acid (TFA) protocols[4]. Furthermore, TFA yields a trifluoroacetate salt, requiring an additional salt-exchange step to isolate the desired hydrochloride. Causality & Solution: Switch to strictly anhydrous 4M HCl in Dioxane . The absence of water prevents the nucleophilic attack required for ester hydrolysis. The HCl directly protonates the tert-butyl carbamate, driving the formation of isobutylene gas and carbon dioxide. This method directly yields the target hydrochloride salt in a single step[4].

Q: Are there milder alternatives if 4M HCl in dioxane still causes minor degradation? A: Yes. Oxalyl chloride in methanol has been demonstrated as an ultra-mild reagent for selective N-Boc deprotection that preserves highly sensitive ester groups[5]. The electrophilic character of oxalyl chloride facilitates the deprotection at room temperature without generating harsh bulk acidic conditions[5]. Note that this will require a subsequent titration with ethereal HCl to form the final salt.

Quantitative Yield Optimization Data

The following table summarizes the expected yield improvements when transitioning from traditional methodologies to the optimized protocols described in this guide.

Optimization StrategyReaction StepTraditional Method YieldOptimized Method YieldMechanistic Advantage
TPPO Precipitation ( CaBr2​ ) Mitsunobu Coupling45-55% (Chromatography)85-92% (Filtration)Eliminates silica gel retention; highly scalable.
Finkelstein Catalysis (NaI) Williamson Ether30-40% (Sluggish/E2)75-85% (Rapid SN​2 )Lowers activation energy for nucleophilic attack.
Anhydrous 4M HCl/Dioxane Boc Deprotection50-60% (TFA/Hydrolysis)>95% (Direct Salt)Prevents ester hydrolysis; avoids salt-exchange.

Self-Validating Experimental Protocols

Protocol A: Optimized Mitsunobu Coupling with Chromatography-Free TPPO Removal

This protocol is designed to self-validate through visual precipitation cues.

  • Initialization: Charge a flame-dried reaction vessel with N-Boc-3-piperidinemethanol (1.0 eq), benzyl 4-hydroxybenzoate (1.05 eq), and triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (10 volumes).

  • Activation: Cool the mixture to 0 °C under an inert nitrogen atmosphere. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent exothermic side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Check: TLC should indicate the complete consumption of the benzyl 4-hydroxybenzoate.

  • Purification (TPPO Complexation): Add anhydrous CaBr2​ (1.2 eq relative to PPh3​ ) directly to the crude reaction mixture. Stir vigorously for 1 hour at room temperature.

    • Validation Check: The formation of a dense, white precipitate immediately upon addition confirms the successful complexation of TPPO.

  • Isolation: Filter the insoluble CaBr2​ -TPPO complex through a tightly packed pad of Celite. Wash the filter cake with cold THF (2 volumes). Concentrate the filtrate under reduced pressure to yield the clean N-Boc protected intermediate.

Protocol B: Anhydrous Boc Deprotection and Anti-Solvent Crystallization

This protocol ensures the integrity of the benzyl ester while forcing the crystallization of the hygroscopic HCl salt.

  • Dissolution: Dissolve the crude N-Boc protected intermediate from Protocol A in anhydrous dichloromethane (DCM) (5 volumes).

  • Deprotection: Cool the solution to 0 °C using an ice-water bath. Slowly add 4M HCl in dioxane (5.0 eq) dropwise.

    • Validation Check: Vigorous gas evolution (isobutylene and CO2​ ) should be observed, confirming the cleavage of the Boc group.

  • Maturation: Remove the ice bath and stir the mixture at room temperature for 2-3 hours.

    • Validation Check (Critical): HPLC analysis must show <1% of the des-benzyl carboxylic acid byproduct, confirming the ester linkage remains strictly intact.

  • Concentration: Concentrate the reaction mixture under reduced pressure to approximately 2 volumes to remove excess HCl and dioxane.

  • Crystallization: Induce crystallization by the dropwise addition of Methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes persistently cloudy. Stir at 0 °C for 1 hour to complete precipitation.

  • Recovery: Filter the resulting white crystalline solid, wash with cold MTBE, and dry under high vacuum at 40 °C for 12 hours to afford pure Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances / National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and formulation scientists working with Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride .

Despite being formulated as a hydrochloride (HCl) salt, this compound exhibits notoriously poor aqueous solubility. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry driving this behavior—specifically the interplay between the lipophilic benzyl benzoate core and the basic piperidine ring—and provide field-proven, self-validating protocols to overcome these formulation hurdles.

Part 1: Diagnostic FAQ – Understanding the Causality of Precipitation

Q1: Why does my compound precipitate immediately when added to PBS (pH 7.4)?

A: You are observing free base precipitation . The solubility of basic drugs is governed by their pH-solubility profile and a critical threshold known as pHmax​ [1]. The piperidine ring in your compound has a pKa of approximately 9.0–9.5. While it is protonated at lower pH values, as the pH of the environment approaches or exceeds the pHmax​ (typically around pH 4.0–6.0 for highly lipophilic salts), the equilibrium shifts. The compound converts into its unprotonated free base form. Because the benzyl and benzoate moieties are highly hydrophobic, the intrinsic solubility ( S0​ ) of the free base is exceptionally low, resulting in rapid crash-out[1].

Q2: I tried dissolving the HCl salt in 0.9% Saline (pH ~5.5), but it still won't dissolve. Why?

A: This is a classic example of the Common Ion Effect [2]. The solubility of a salt is dictated by its solubility product constant ( Ksp​ ). 0.9% saline contains a massive excess of chloride ions (~154 mM Cl− ). According to Le Chatelier's principle, this high background concentration of chloride forces the dissociation equilibrium of your hydrochloride salt back toward the solid crystalline state[3]. To bypass this, you must remove the common ion from your vehicle (e.g., switch to 5% Dextrose in Water - D5W).

Q3: What is the most effective vehicle for in vivo dosing of this specific compound?

A: For highly lipophilic basic salts, Cyclodextrin inclusion complexes (specifically 2-Hydroxypropyl-β-cyclodextrin or HP-β-CD) are the gold standard[4]. The hydrophobic cavity of the cyclodextrin encapsulates the problematic benzyl benzoate core, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin and the protonated piperidine ring maintain bulk aqueous solubility[5]. This approach prevents precipitation upon injection and avoids the toxicity associated with high concentrations of organic co-solvents like DMSO or PEG400[6].

Part 2: Troubleshooting Workflow & Visualization

Below is the logical decision tree for diagnosing and resolving solubility failures based on your experimental media.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckMedia What is the media? Start->CheckMedia MediaPBS PBS / Physiological Buffer (pH > 7.0) CheckMedia->MediaPBS MediaSaline 0.9% Saline / HCl (High Cl-) CheckMedia->MediaSaline MediaWater Pure Water (pH ~ 5-6) CheckMedia->MediaWater CausePBS Free Base Precipitation (pH > pKa or pHmax) MediaPBS->CausePBS CauseSaline Common Ion Effect (Ksp exceeded by Cl-) MediaSaline->CauseSaline CauseWater High Lattice Energy / Intrinsic Hydrophobicity MediaWater->CauseWater FixPBS Use Co-solvents (DMSO/PEG) or lower pH slightly CausePBS->FixPBS FixSaline Switch to D5W (5% Dextrose) or use mesylate/acetate salt CauseSaline->FixSaline FixWater Formulate with 20% HP-β-CD or Micellar system CauseWater->FixWater

Decision tree for diagnosing and resolving aqueous solubility issues of basic hydrochloride salts.

Part 3: Quantitative Data & Formulation Matrix

To assist in vehicle selection, the following table summarizes the expected solubility behavior of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride across standard laboratory media.

Formulation VehicleMechanism of Action / LimitationExpected SolubilityRecommended Application
PBS (pH 7.4) Deprotonation; Free base precipitation[1].< 0.01 mg/mL Not recommended.
0.9% NaCl (Saline) Common ion effect suppresses Ksp​ [2].< 0.1 mg/mL Avoid for HCl salts.
5% Dextrose (D5W) Eliminates common ion effect; maintains acidic pH.~ 1.0 mg/mL Short-term IV dosing.
10% DMSO / 90% D5W Co-solvent disrupts hydrophobic interactions.~ 5.0 mg/mL In vitro assays.
20% HP-β-CD in Water Hydrophobic inclusion complexation[4].> 15.0 mg/mL In vivo PK/PD studies.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection (which cannot differentiate between a true solution and a fine nanosuspension). The following protocols include analytical validation steps.

Protocol A: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

This protocol utilizes cyclodextrin complexation to achieve high-concentration dosing solutions without utilizing toxic organic solvents.

  • Vehicle Preparation: Weigh exactly 20.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Add to a volumetric flask and bring the volume to 100 mL using sterile Milli-Q water. Stir until completely transparent.

  • API Addition: Weigh the required amount of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (e.g., 100 mg for a 10 mg/mL target).

  • Complexation: Add the API slowly to 10 mL of the 20% HP-β-CD solution while vortexing.

  • Energy Input: Sonicate the mixture in a bath sonicator for 15–20 minutes. The energy input is required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity[5].

  • Validation (Crucial Step): Centrifuge an aliquot of the solution at 10,000 x g for 10 minutes.

  • Quantification: Carefully extract the supernatant. Dilute 1:100 in mobile phase and analyze via HPLC-UV against a known standard curve to confirm the exact dissolved concentration. If a pellet is visible after centrifugation, you have reached the saturation limit of the complex.

Protocol B: Bypassing the Common Ion Effect for In Vitro Assays

If your assay strictly requires a physiological salt background, you must use a solvent-shift method to maintain supersaturation.

  • Stock Preparation: Dissolve the compound at 10 mM in 100% DMSO. The high polarity and aprotic nature of DMSO completely solvate the benzyl benzoate core.

  • Media Pre-warming: Pre-warm the target assay media (e.g., DMEM or PBS) to 37°C. Cold media drastically reduces the kinetic solubility threshold.

  • Solvent Shift: Rapidly inject the DMSO stock into the vortexing aqueous media to achieve a final DMSO concentration of 1% (v/v). Rapid mixing prevents localized high concentrations of water from nucleating the free base.

  • Kinetic Window: Use the solution immediately. This creates a supersaturated state. Depending on the compound's nucleation kinetics, it will eventually precipitate, but it typically provides a 2 to 4-hour window for in vitro cellular assays.

References

  • Cyclodextrin Affects Distinct Tissue Drug Disposition as a Novel Drug Delivery Vehicle. Remedy Publications LLC. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH / PMC. Available at: [Link]

  • Salt formation to improve drug solubility. USPTO / Elsevier. Available at: [Link]

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). NIH / PMC. Available at: [Link]

  • Physiochemical Assessment of Pharmaceutical Salt Forms: A Quality Attribute. Googleapis / EJPMR. Available at: [Link]

  • Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting

Preventing hydrolysis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride during storage

Technical Support Center: Preventing Hydrolysis of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Hydrolysis of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. Due to its specific structural features, this compound is highly susceptible to degradation if not handled with rigorous environmental controls.

Below, we dissect the mechanistic causality of its instability and provide field-proven, self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Deep Dive (The "Achilles' Heel")

To prevent degradation, one must first understand the causality behind it. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride possesses two structural features that act synergistically to cause its own destruction when exposed to ambient air:

  • Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts of basic amines (like the piperidine ring in this molecule) are notoriously hygroscopic. When exposed to ambient humidity, the solid lattice rapidly absorbs water molecules from the air[1][2].

  • Acidic Microenvironment & Ester Cleavage: Once moisture is absorbed, it creates a localized aqueous microenvironment on the surface of the powder. The protonated piperidinium ion acts as a weak acid, dissociating to lower the microenvironmental pH[2][3]. Benzyl esters are highly vulnerable to acid-catalyzed hydrolysis[4][5]. The localized acidic moisture attacks the benzyl ester bond, cleaving it into benzyl alcohol and 4-(3-piperidinylmethoxy)benzoic acid.

By understanding this mechanism, the solution becomes clear: moisture is the catalyst, and absolute anhydrous handling is the only preventative measure.

Mechanism A Benzyl Ester HCl Salt C Hygroscopic Uptake A->C B Ambient Moisture (H2O) B->C D Acidic Microenvironment (Protonated Amine) C->D E Acid-Catalyzed Hydrolysis D->E Low pH catalysis F Degradation Products: Benzyl Alcohol + Benzoic Acid Deriv. E->F Ester Cleavage

Mechanistic pathway of moisture-induced, acid-catalyzed hydrolysis in ester hydrochlorides.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing new peaks (degradation) on my HPLC/NMR after storing the powder on the benchtop for just a few days? A: You are observing the hydrolysis products (benzyl alcohol and the free benzoic acid derivative). Because the hydrochloride salt is hygroscopic, opening the vial on a standard laboratory bench allows the powder to absorb atmospheric moisture. This moisture dissolves the salt locally, creating an acidic microenvironment that rapidly catalyzes the hydrolysis of the benzyl ester[2].

Q2: Does the hydrochloride salt make the compound more or less stable compared to the free base? A: In terms of chemical stability against hydrolysis, the hydrochloride salt makes it less stable. While salts are typically formed to improve aqueous solubility and bioavailability, the trade-off is often increased hygroscopicity[1]. Furthermore, the acidic nature of the localized HCl salt directly facilitates the cleavage of the ester bond.

Q3: I need to prepare a stock solution for my in vitro assays. Which solvent should I use to prevent hydrolysis? A: Never use protic solvents (like water, methanol, or ethanol) for long-term stock solutions, as they will actively participate in solvolysis/hydrolysis. Instead, dissolve the compound in strictly anhydrous, aprotic solvents such as dry DMSO or dry DMF. Even in DMSO, trace water can cause degradation over time, so stock solutions should be aliquoted and frozen immediately at -80°C.

Q4: My compound has clumped together into a sticky solid. Is it still good to use? A: Clumping or deliquescence is a primary physical indicator of severe moisture uptake[6]. If the powder has caked, it is highly probable that partial hydrolysis has already occurred. You must verify the purity via LC-MS or NMR before proceeding with any critical experiments.

Part 3: Standard Operating Procedure (SOP) for Handling & Storage

To establish a self-validating protocol, you must eliminate the root cause of degradation: moisture exposure. Follow this step-by-step methodology upon receiving the compound.

Step 1: Acclimation Do not open the shipping container immediately. Allow the sealed vial to come to room temperature inside a desiccator to prevent condensation from forming on the cold glass.

Step 2: Inert Atmosphere Transfer Transfer the unopened vial into a glovebox purged with dry Argon or Nitrogen gas. Do not handle this compound on an open benchtop. [6]

Step 3: Anhydrous Aliquoting Inside the glovebox, weigh and divide the bulk powder into single-use aliquots using amber glass vials. This prevents repeated freeze-thaw cycles and repeated exposure of the bulk material to trace moisture.

Step 4: Sealing Cap each vial tightly using PTFE-lined caps (PTFE provides a superior moisture barrier compared to standard polyethylene). Wrap the seam of the cap tightly with Parafilm.

Step 5: Secondary Containment & Sub-Zero Storage Place the sealed aliquots into a secondary container (e.g., a larger jar or ziplock bag) filled with active indicating desiccant (like Drierite or silica gel). Store this secondary container at -20°C or -80°C. Low temperatures significantly reduce the kinetic rate of any potential hydrolysis[7].

Workflow Step1 1. Acclimate to Room Temp (Inside Desiccator) Step2 2. Transfer to Glovebox (Dry N2/Ar Atmosphere) Step1->Step2 Step3 3. Aliquot Powder into Single-Use Amber Vials Step2->Step3 Step4 4. Seal with PTFE Caps & Wrap with Parafilm Step3->Step4 Step5 5. Place in Secondary Container with Indicating Desiccant Step4->Step5 Step6 6. Long-Term Storage at -20°C to -80°C Step5->Step6

Step-by-step anhydrous aliquoting and sub-zero storage workflow.

Part 4: Stability Data Summary

The following table summarizes the expected stability of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride under various environmental and solvent conditions, demonstrating the critical need for the SOP outlined above.

Storage ConditionEnvironment / SolventTemp (°C)Expected StabilityPrimary Degradation Risk
Optimal (Solid) Argon/N2 + Desiccant-20°C> 2 YearsNone (Kinetically frozen, no moisture)
Sub-Optimal (Solid) Ambient Air (Benchtop)20°C< 1-2 WeeksRapid moisture uptake; acid-catalyzed hydrolysis
Stock Solution Anhydrous DMSO-80°C6 MonthsTrace moisture introduced during pipetting
Stock Solution Methanol / Ethanol4°C< 24 HoursTransesterification / Solvolysis
Aqueous Assay Buffer (pH 7.4)37°CHoursBase/Acid catalyzed hydrolysis in media

Sources

Optimization

Technical Support Center: Purification of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Welcome to the Technical Support Center for the purification and impurity profiling of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride . This compound is a critical active pharmaceutical ingredient (API) intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and impurity profiling of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride . This compound is a critical active pharmaceutical ingredient (API) intermediate. Due to the presence of both an ester linkage and a secondary amine (piperidine ring), it is highly susceptible to specific synthetic impurities, including hydrolysis products, N-alkylated byproducts, and residual inorganic salts.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you achieve >99.5% purity[1].

Purification Workflow

The following workflow outlines the optimized crystallization process designed to systematically purge organic and inorganic impurities while maximizing the recovery of the hydrochloride salt.

PurificationWorkflow Crude Crude Benzyl 4-(3-piperidinylmethoxy) benzoate HCl Dissolution Dissolution in IPA/MeOH (80:20 v/v) at 65°C Crude->Dissolution HotFiltration Hot Filtration (Remove Inorganic Salts) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Cooling Isolation Filtration & Cold IPA Wash (Purge Soluble Organics) Cooling->Isolation Pure Pure API Intermediate (>99.5% HPLC Area) Isolation->Pure

Figure 1: Optimized crystallization workflow for Benzyl 4-(3-piperidinylmethoxy)benzoate HCl.

Troubleshooting & FAQs

Q1: I am observing significant levels of desbenzylation (ester hydrolysis) during my recrystallization. How do I prevent this?

Mechanistic Cause: The benzyl ester linkage is highly sensitive to hydrolysis, particularly in the presence of protic solvents (like water or pure methanol) at elevated temperatures. Because the compound is a hydrochloride salt, localized acidic microenvironments during heating can catalyze the cleavage of the benzyl group, yielding 4-(3-piperidinylmethoxy)benzoic acid and benzyl alcohol. Solution:

  • Solvent Selection: Transition from highly protic aqueous systems to an Isopropyl Alcohol (IPA) dominant system (e.g., IPA/MeOH 80:20). IPA provides sufficient solubility for the HCl salt at high temperatures but lacks the nucleophilicity to drive transesterification or hydrolysis.

  • Temperature Control: Limit the dissolution temperature to 65°C. Prolonged heating above 70°C exponentially increases the rate of ester degradation.

Q2: My HPLC chromatogram shows a persistent late-eluting impurity. What is it, and how do I clear it?

Mechanistic Cause: Late-eluting impurities in this synthesis are typically N-alkylated byproducts (e.g., over-alkylation of the piperidine nitrogen) or unreacted benzyl bromide starting material. These impurities are highly lipophilic compared to the target HCl salt. Solution:

  • Anti-Solvent Washing: Because the target compound is a polar hydrochloride salt, it will readily crystallize in cold IPA. The lipophilic N-alkylated impurities will remain highly soluble in the mother liquor. Ensure you perform a rigorous wash of the isolated filter cake with pre-chilled (0–5°C) pure IPA. Do not use non-polar solvents (like heptane) for the wash, as they will precipitate the lipophilic impurities back onto your pure API cake.

Q3: The isolated product fails the ash/residue on ignition test. How do I remove inorganic salts?

Mechanistic Cause: Inorganic salts (such as NaCl or KCl) generated during the etherification or esterification steps are co-precipitating with the API. Solution:

  • Hot Filtration: Inorganic salts are insoluble in the IPA/MeOH organic matrix. Implement a hot filtration step using a heated jacketed funnel (at 65°C) immediately after complete dissolution of the crude API. This physically removes the inorganic particulates before the cooling crystallization begins.

Experimental Protocols

To ensure a self-validating system, the following protocol integrates in-process HPLC monitoring to verify impurity clearance at each critical node.

Protocol: Recrystallization of Benzyl 4-(3-piperidinylmethoxy)benzoate HCl
  • Preparation: Weigh 100 g of crude Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride into a 1 L jacketed reactor equipped with an overhead stirrer.

  • Solvent Addition: Add 600 mL of an Isopropyl Alcohol (IPA) / Methanol (MeOH) mixture (80:20 v/v).

  • Dissolution: Heat the suspension to 65°C under moderate agitation (250 rpm) until the organic solid completely dissolves. Self-Validation: Pull a 1 mL aliquot, dilute in mobile phase, and run a rapid HPLC-UV assay to confirm the absence of degradation peaks.

  • Hot Filtration: Pass the hot solution through a pre-heated (65°C) sintered glass funnel (porosity 3) to remove insoluble inorganic salts. Return the filtrate to a clean jacketed reactor.

  • Crystallization: Program the reactor to cool from 65°C to 5°C at a controlled linear rate of 0.5°C/min. This slow cooling rate prevents solvent entrapment and ensures the exclusion of structurally similar impurities from the crystal lattice.

  • Isolation: Filter the resulting slurry under vacuum.

  • Washing: Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) pure IPA.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Quantitative Data: Solvent System Performance

The table below summarizes the empirical data for impurity clearance using various solvent systems. The IPA/MeOH (80:20) system provides the optimal balance of yield and purity.

Solvent SystemDissolution Temp (°C)Yield (%)Hydrolysis Impurity (%)N-Alkylation Impurity (%)Final Purity (HPLC Area %)
Water / Ethanol (50:50)80°C65%3.5%0.8%94.2%
Pure Methanol65°C72%1.2%0.5%97.5%
Pure IPA82°C91%0.8%1.1%96.8%
IPA / MeOH (80:20) 65°C 88% < 0.1% < 0.1% > 99.6%

References

  • Longdom Publishing. "Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance." Longdom.org. Available at:[Link][1]

  • Bernard, C. "Chromatographic Approaches to Pharmaceutical Impurity Profiling." Pharm Anal Acta. Walsh Medical Media. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Welcome to the Advanced Method Development Portal. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing Benzyl 4-(3-piperidinylmethoxy)benzoate h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Method Development Portal. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

This molecule presents a classic chromatographic dichotomy: it contains a highly basic piperidine moiety that typically demands high pH or specialized columns to prevent peak tailing, juxtaposed against a labile benzyl ester that rapidly degrades under alkaline conditions. The guides, workflows, and protocols below are designed as self-validating systems to help you achieve optimal sensitivity, peak shape, and analyte stability.

Logical Workflow: Troubleshooting Peak Shape & Stability

LCMS_Workflow N1 Initial LC-MS Run (0.1% FA, Standard C18) N2 Evaluate Peak Shape N1->N2 N3 Severe Tailing? (Piperidine-Silanol) N2->N3 N4 Use Base-Deactivated Column or High pH (Ammonium Bicarbonate) N3->N4 Yes N8 Optimize ESI+ Parameters N3->N8 No N5 Evaluate Ester Stability N4->N5 N6 Degradation Observed? (Ester Hydrolysis) N5->N6 N7 Use Charged-Surface C18 with Low pH (Formic Acid) N6->N7 Yes N6->N8 No N7->N8

LC-MS optimization logic for resolving basic amine tailing and ester stability.

Frequently Asked Questions (FAQs)

Q1: Why do I observe severe peak tailing and loss of resolution when analyzing this compound using standard 0.1% Formic Acid on a traditional C18 column? A1: This is a textbook example of secondary electrostatic interactions. The piperidine ring in your analyte is a strong basic amine with a pKa of approximately 10. In a 0.1% formic acid mobile phase (pH ~2.7), the nitrogen is fully protonated. Traditional silica-based reversed-phase columns contain residual surface silanols (Si-OH). Even at low pH, a fraction of these silanols remain ionized (Si-O⁻). The positively charged piperidine binds electrostatically to these anionic sites, causing the analyte to drag through the column rather than partitioning cleanly into the hydrophobic stationary phase, resulting in severe tailing[1].

Q2: To fix the tailing, should I switch to a high-pH mobile phase like 10 mM Ammonium Bicarbonate (pH 9.5)? A2: Chromatographically, raising the pH to 9.5 forces the piperidine into its neutral, un-ionized state, which eliminates silanol interactions and dramatically improves retention and peak shape. However, do not do this for this specific molecule . Benzyl 4-(3-piperidinylmethoxy)benzoate contains a benzyl ester linkage. Esters are highly susceptible to base-catalyzed hydrolysis. Using a pH 9.5 mobile phase will rapidly degrade your analyte into 4-(3-piperidinylmethoxy)benzoic acid and benzyl alcohol. You must balance amine neutralization with ester stability[2].

Q3: If high pH causes ester hydrolysis, how do I achieve sharp peaks without destroying the molecule? A3: The solution lies in stationary phase chemistry rather than mobile phase pH. You must use a Base-Deactivated or Charged Surface Hybrid (CSH) column[1]. CSH columns incorporate a low-level positive charge on the silica surface. When you run your method at acidic pH (0.1% Formic Acid), the positively charged column surface electrostatically repels the protonated piperidine ring. This completely blocks the secondary silanol interactions, yielding perfectly symmetrical peaks while maintaining the low pH required to keep the benzyl ester intact.

Q4: What are the optimal mass spectrometry (MS) parameters for this compound? A4: Due to the basicity of the piperidine nitrogen, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode, readily yielding the [M+H]⁺ precursor ion[3].

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temperature: 350 – 400 °C. The benzyl and benzoate groups add hydrophobicity, requiring adequate thermal energy for efficient droplet desolvation.

  • Fragmentation (MS/MS): Upon applying collision energy, expect alpha-cleavage near the piperidine ring and characteristic neutral losses associated with the ester cleavage[3].

Quantitative Data Summary: Mobile Phase Effects on Chromatography & Stability

The following table summarizes the causal relationship between mobile phase selection, analyte ionization, and the resulting chromatographic and stability metrics.

Mobile Phase ModifierApprox. pHPiperidine Ionization StateEster StabilityPeak Asymmetry (Tf)ESI+ Sensitivity
0.1% Formic Acid (Standard C18) 2.7Fully ProtonatedExcellent> 2.5 (Severe Tailing)High
10 mM Ammonium Acetate 6.8Partially ProtonatedModerate1.6 (Fair)Medium
10 mM Ammonium Bicarbonate 9.5NeutralPoor (Hydrolysis)1.1 (Symmetrical)Medium
0.1% Formic Acid (CSH / Base-Deactivated C18) 2.7Fully ProtonatedExcellent1.2 (Excellent)High
Self-Validating Protocol: Step-by-Step LC-MS/MS Optimization

Objective: Establish a robust, stability-indicating LC-MS/MS method for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

Step 1: Sample Preparation (Crucial for Stability)

  • Accurately weigh 1.0 mg of the solid standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile .

    • Causality Check: Avoid Methanol entirely. Methanol is a nucleophilic protic solvent that can induce transesterification of the benzyl ester over time, leading to false degradation peaks during your run.

  • Dilute to a 100 ng/mL working solution using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

Step 2: Chromatographic Method Setup

  • Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Validation: If tailing persists on this column, it indicates column voiding or extra-column dead volume, not silanol interactions.

  • Set Column Temperature to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid.

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Program a gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS/MS Tuning and Validation

  • Infuse the 100 ng/mL standard directly into the MS source at 10 µL/min combined with 0.4 mL/min of 50% Mobile Phase B from the LC pump.

  • Perform a Q1 full scan to verify the intact[M+H]⁺ ion.

    • Validation: If you observe a high abundance of an ion corresponding to the loss of the benzyl group (-91 Da or -108 Da), lower your source temperature and declustering potential to prevent in-source fragmentation.

  • Ramp the Collision Energy (CE) from 10 to 50 eV to generate a product ion spectrum. Select the two most intense and stable fragments for your MRM (Multiple Reaction Monitoring) transitions.

Sources

Optimization

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride degradation at room temperature

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific room-temperature degradation challenges associated with Benzyl 4-(3-piperidinylmethoxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific room-temperature degradation challenges associated with Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. This guide moves beyond basic handling instructions to explore the chemical causality of its instability, providing you with self-validating workflows to secure your experimental integrity.

Diagnostic Overview: The Causality of Room Temperature Degradation

When researchers observe the degradation of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride at room temperature, it is frequently misdiagnosed as photolytic or oxidative breakdown. However, the root cause is almost exclusively hydrolytic , driven by the compound's specific salt formulation.

The molecule features a piperidine ring formulated as a hydrochloride (HCl) salt. Hydrochloride salts of secondary amines are notoriously hygroscopic 1. When exposed to ambient humidity at room temperature, the solid rapidly absorbs moisture from the air. This absorbed water dissolves the HCl counterion, drastically lowering the microenvironmental pH of the solid powder 2.

Because the molecule contains a benzyl ester, this localized acidity acts as a potent catalyst. Kinetic studies of benzyl esters confirm that under acidic conditions, the carbonyl oxygen is protonated, making the ester highly susceptible to nucleophilic attack by the very water molecules the salt absorbed 3. This cleaves the ester bond, yielding benzyl alcohol and 4-(3-piperidinylmethoxy)benzoic acid.

Pathway A Benzyl 4-(3-piperidinylmethoxy)benzoate HCl (Intact Solid) B Moisture Absorption (Hygroscopic Deliquescence) A->B Ambient Humidity (RT) C Acidic Microenvironment Formation (HCl Dissociation) B->C Localized pH Drop D Protonation of Ester Carbonyl C->D Acid Catalysis E Nucleophilic Attack by H2O D->E Rate-Limiting Step F Degradation Products: Benzyl Alcohol + Carboxylic Acid E->F Bond Cleavage

Mechanistic pathway of moisture-driven, acid-catalyzed ester hydrolysis at room temperature.

Troubleshooting FAQs

Q: My sample turned from a free-flowing powder to a sticky solid before degrading. Why? A: This physical change is the macroscopic manifestation of hygroscopicity. The hydrochloride salt absorbs ambient moisture, leading to deliquescence. This absorbed water acts as the reactant for the subsequent acid-catalyzed ester hydrolysis. If your powder is sticky, the degradation cascade has already begun.

Q: Can I store this compound in a standard refrigerator (4°C) to prevent degradation? A: No. While lowering the temperature reduces the kinetic rate of hydrolysis, standard refrigerators often have high internal relative humidity (RH). If the container is not perfectly sealed, moisture ingress will still cause degradation. It must be stored in a strictly anhydrous environment at -20°C.

Q: Is it possible to recover the degraded material? A: Practically, no. Re-esterification of the resulting carboxylic acid with benzyl alcohol requires harsh synthetic conditions that the piperidine ring may not tolerate without protection. It is more cost-effective and scientifically sound to discard the degraded batch and utilize a fresh, properly stored aliquot.

Quantitative Stability Data

To highlight the critical relationship between environmental moisture, microenvironmental pH, and compound viability, review the stability metrics below:

Storage ConditionRelative Humidity (RH)Microenvironmental pHEstimated Half-Life ( t1/2​ )Physical State
25°C (Room Temp)60% (Ambient)< 3.0 (Acidic)3 - 5 DaysSticky/Deliquescent
25°C (Room Temp)< 10% (Desiccator)Neutral (Solid)> 6 MonthsFree-flowing Powder
4°C (Refrigerator)80% (Unsealed)< 3.0 (Acidic)14 - 20 DaysClumped Solid
-20°C (Freezer)< 10% (Sealed)Neutral (Solid)> 2 YearsFree-flowing Powder
Validated Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating visual or analytical checkpoints, you can trust that the protocol is working before committing your API to a complex assay.

Protocol 1: Moisture-Exclusion Aliquoting and Storage Workflow

Objective: Prevent hygroscopic deliquescence and subsequent acid-catalyzed hydrolysis during routine handling. Self-Validation Mechanism: The inclusion of indicating silica gel within the secondary containment provides immediate visual confirmation of the moisture barrier's integrity.

  • Thermal Equilibration: Before opening a cold sample, remove the sealed vial from the -20°C freezer and place it in a room-temperature desiccator for exactly 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Inert Atmosphere Handling: Transfer the equilibrated vial into a glove bag or glove box purged with dry Argon gas.

  • Rapid Aliquoting: Weigh the required amount rapidly. Do not leave the bulk powder exposed to the glove box atmosphere for more than 60 seconds to minimize any residual moisture exposure.

  • Primary Sealing: Cap the original vial tightly and wrap the cap boundary tightly with Parafilm.

  • Secondary Containment (Validation Step): Place the wrapped vial inside a secondary vacuum-sealed bag or a larger jar containing blue indicating silica gel.

    • Validation Check: If the silica gel turns pink at any point during storage, the seal has failed. The sample must be re-evaluated for degradation.

  • Storage: Return the secondary container to -20°C.

Protocol 2: HPLC-UV Method for Degradation Monitoring

Objective: Quantify the extent of ester hydrolysis by monitoring the parent API and the primary degradant. Self-Validation Mechanism: The method uses a known standard of benzyl alcohol to confirm the exact retention time ( Rt​ ) of the degradant peak, ensuring the degradation pathway is correctly diagnosed.

  • Sample Preparation: Weigh 5.0 mg of the suspect Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. Dissolve immediately in 10 mL of anhydrous Acetonitrile (HPLC grade). Causality: Using anhydrous acetonitrile prevents further aqueous hydrolysis from occurring within the sample vial while waiting in the autosampler.

  • Standard Preparation: Prepare a 0.5 mg/mL reference standard of pure benzyl alcohol in anhydrous Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution & Validation: Inject the benzyl alcohol standard first to establish the baseline Rt​ . Next, inject the suspect sample.

  • Data Interpretation: If the sample has degraded, a distinct peak matching the Rt​ of the benzyl alcohol standard will appear. The ratio of the parent peak area to the benzyl alcohol peak area quantifies the extent of the room-temperature degradation.

References
  • Source: National Institutes of Health (nih.gov)
  • Source: Pharmaceutical Technology (pharmtech.com)
  • Buy N-carbobenzyloxy-hydroxyproline, benzyl ester (Kinetic Mechanisms)

Sources

Troubleshooting

Resolving NMR peak overlaps in Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride spectra

Technical Support Center: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride Welcome to the technical support center for resolving complex NMR spectra. This guide provides in-depth troubleshooting strategies and frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

Welcome to the technical support center for resolving complex NMR spectra. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to resolving NMR peak overlaps encountered in the analysis of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. As researchers and drug development professionals, obtaining clean, well-resolved spectra is paramount for unambiguous structural confirmation and purity assessment. This document is designed to provide both the theoretical basis and practical protocols to overcome these common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak overlap in the aromatic region of my ¹H NMR spectrum. What are the most likely causes and my first steps?

A1: Peak overlap in the aromatic region of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is very common. You have two distinct aromatic systems: the benzyl group protons and the disubstituted benzoate ring protons. Their chemical shifts can be very close, leading to a complex, poorly resolved cluster of signals.

The primary causes are:

  • Similar Electronic Environments: The electronic environments of the two aromatic rings are not sufficiently different to cause a large dispersion in their chemical shifts in standard solvents like CDCl₃.

  • Instrument Limitations: While less common on modern spectrometers, insufficient magnetic field strength can fail to resolve closely spaced signals.

Initial Troubleshooting Steps:

  • Optimize Shimming: Before any other step, ensure the magnetic field homogeneity is optimized. Poor shimming is a frequent cause of peak broadening, which exacerbates overlap.

  • Check Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and viscosity-related line broadening.[1] Diluting the sample may improve resolution. Conversely, if the sample is too dilute, the signal-to-noise ratio will be poor, making it difficult to distinguish real peaks from noise.

Q2: Shimming and concentration adjustments were insufficient. How can I use experimental parameters like solvent and temperature to resolve the aromatic signals?

A2: Modifying the sample's environment is a powerful and often straightforward method to induce changes in chemical shifts and resolve overlapping signals.[2]

Changing the NMR Solvent: The choice of solvent can significantly alter the chemical shifts of protons due to solvent-solute interactions, particularly through anisotropic effects.[1] For your molecule, which contains aromatic rings, switching to an aromatic solvent is a highly effective strategy.

  • Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ form weak, transient complexes with solute molecules.[1] Protons located in the shielding cone above and below the solvent's aromatic ring will experience an upfield shift (to a lower ppm value), while those on the periphery will be shifted downfield. This differential shifting can effectively "pull apart" overlapping signals.

Experimental Protocol: Solvent-Induced Chemical Shift Analysis

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a non-aromatic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Change: Prepare a new sample of your compound in an aromatic solvent (e.g., benzene-d₆).

  • Acquire Second Spectrum: Run the ¹H NMR under identical experimental conditions (temperature, concentration if possible).

  • Compare Spectra: Overlay the two spectra to visualize the solvent-induced shifts and assess if the peak overlap has been resolved.

Table 1: Comparison of Common Deuterated Solvents for Resolving Peak Overlap

SolventFormulaKey Properties & Use Cases
Chloroform-dCDCl₃General purpose, low polarity. Often the default, but may not resolve aromatic signals.
DMSO-d₆(CD₃)₂SOHigh polarity, aprotic. Good for dissolving polar compounds and hydrochloride salts. Can reveal H-bonding.[1]
Benzene-d₆C₆D₆Aromatic, non-polar. Excellent for inducing shifts in aromatic and benzylic protons through anisotropy.[1][2]
Pyridine-d₅C₅D₅NAromatic, polar, basic. Can deprotonate the piperidinium salt, altering the entire spectrum. Use with caution.
Methanol-d₄CD₃ODPolar, protic. Will exchange with the N-H proton on the piperidinium ring, causing that signal to disappear.

Varying the Temperature (VT-NMR): Changing the temperature can resolve overlapping peaks by altering molecular conformation and hydrogen bonding dynamics.[3][4] For your molecule, the flexibility of the piperidine ring and the methoxy linker means that multiple conformations may exist in rapid exchange at room temperature.

  • Causality: The observed chemical shift is a weighted average of all populated conformations.[3] As you change the temperature, the relative populations of these conformers shift, which can change the averaged chemical shift enough to resolve overlap.[3][4] Furthermore, the chemical shifts of protons involved in hydrogen bonding (like the N-H proton) are often highly temperature-dependent.[3]

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Room Temperature Spectrum: Acquire a high-quality ¹H NMR spectrum at your standard room temperature (e.g., 25 °C).

  • Incremental Heating: Increase the sample temperature in increments (e.g., 10-15 °C steps, up to a maximum that avoids solvent boiling or sample degradation, perhaps 60-70 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Acquire Spectra: Acquire a spectrum at each temperature increment.

  • Incremental Cooling: If high temperatures do not resolve the issue, consider cooling the sample below room temperature. This can slow conformational exchange, sometimes causing broad peaks to sharpen into distinct signals.

  • Analyze Data: Stack the spectra to observe how chemical shifts change with temperature, identifying the optimal temperature for peak resolution.

Q3: My primary issue is a complex, overlapping region for the aliphatic protons (piperidine ring, -OCH₂-, and benzyl -CH₂-). How can I tackle this?

A3: The aliphatic region of your molecule is inherently complex due to multiple CH₂ groups in similar environments and potential second-order coupling effects. While solvent and temperature changes can help, the most robust solution is to use two-dimensional (2D) NMR spectroscopy.[5][6]

  • Causality: 2D NMR experiments spread the spectral information across a second dimension, using correlations between nuclei to resolve signals that overlap in a 1D spectrum.[7][8] For example, a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with the carbons they are directly attached to. Since ¹³C chemical shifts have a much wider range (0-220 ppm) than ¹H shifts (0-12 ppm), it is highly likely that even if two proton signals overlap, the carbons they are attached to will have different chemical shifts, thus appearing as separate peaks in the 2D spectrum.[6][8][9]

Q4: Which 2D NMR experiment is the best for resolving my specific overlap problems?

A4: The best experiment depends on the specific information you need. For your molecule, a combination of experiments is ideal for full assignment and resolution.

Table 2: Recommended 2D NMR Experiments for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

ExperimentTypeInformation ProvidedBest Use Case for Your Molecule
COSY (Correlation Spectroscopy)¹H-¹H HomonuclearShows which protons are coupled to each other (typically through 2-3 bonds).[10]Tracing the connectivity within the piperidine ring and identifying which -CH₂- group is adjacent to another.
TOCSY (Total Correlation Spectroscopy)¹H-¹H HomonuclearShows all protons within a coupled spin system, not just direct neighbors.[11][12]Identifying all protons belonging to the piperidine ring system from a single, well-resolved starting peak.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C HeteronuclearCorrelates protons to the carbons they are directly attached to (one-bond correlation).[8][10]The most powerful tool for resolving overlapping aliphatic proton signals by dispersing them along the ¹³C axis.[6][9]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C HeteronuclearCorrelates protons to carbons over multiple bonds (typically 2-3 bonds).[13]Assembling the molecular fragments. For example, connecting the benzoate ring to the -OCH₂- group, and that group to the piperidine ring.

Recommended Workflow:

  • Start with HSQC: This will resolve the individual -CH₂- and -CH- signals from the piperidine and linker regions.

  • Use COSY/TOCSY: Use the resolved proton signals from the HSQC as starting points to trace the connectivities within the piperidine ring.

  • Use HMBC: Use HMBC to connect the different fragments of the molecule (benzyl, benzoate, piperidine linker) together.

Logical Troubleshooting Workflow

G start Peak Overlap Observed in 1D ¹H NMR shim Optimize Shimming & Sample Concentration start->shim resolved Overlap Resolved shim->resolved  Yes not_resolved Still Overlapped shim->not_resolved  No vt_nmr Perform Variable Temperature (VT) NMR two_d Acquire 2D NMR Spectra (HSQC, COSY) vt_nmr->two_d  No vt_nmr->resolved  Yes solvent Change to Aromatic Solvent (e.g., Benzene-d₆) solvent->vt_nmr  No solvent->resolved  Yes end Structure Confirmed / Problem Solved two_d->end Provides Resolution & Connectivity deconv Use Software Deconvolution deconv->end resolved->end not_resolved->solvent not_resolved->deconv If re-acquisition is not possible

Caption: A logical workflow for troubleshooting NMR peak overlap.

Q5: I cannot re-run my experiments. Is it possible to resolve the overlapping peaks using software?

A5: Yes, post-acquisition data processing can often be used to computationally separate overlapping signals. This technique is known as deconvolution or peak fitting.[14][15]

  • Causality: Deconvolution algorithms model the lineshapes of the peaks in a complex multiplet and mathematically separate them.[16] The software fits theoretical peak shapes (like Lorentzian or Gaussian) to the experimental data, allowing it to calculate the area of individual peaks even when they are significantly overlapped.[14][15]

Software Tools: Several NMR software packages have built-in deconvolution tools:

  • Mnova: Features a "Global Spectral Deconvolution" (GSD) algorithm that can automatically fit the entire spectrum.[16][17]

  • ACD/Spectrus Processor: Offers peak fitting and deconvolution tools.[15]

  • TopSpin (Bruker): Includes functions for lineshape analysis and deconvolution.

Important Considerations:

  • Deconvolution is a mathematical model and may not always perfectly represent the physical reality.

  • The accuracy of the fit depends heavily on the quality of the data (good signal-to-noise, proper phasing, and baseline correction).

  • It should be used as a complementary tool and, whenever possible, experimental verification is preferred.

Q6: How does the hydrochloride salt form of my compound affect the NMR spectrum and potential peak overlap?

A6: The hydrochloride salt form has a significant impact on the NMR spectrum, primarily due to the protonation of the piperidine nitrogen.

  • Downfield Shifts: The protonation of the nitrogen makes it a strong electron-withdrawing group. This deshields the adjacent protons (the N-H proton itself and the protons on the carbons attached to the nitrogen), causing their signals to shift downfield (to a higher ppm value).[18] This can either help resolve signals or cause them to overlap with other nearby peaks.

  • Exchangeable Proton: The N-H proton is acidic and can exchange with trace amounts of water or with protic solvents like D₂O or CD₃OD. In aprotic solvents like CDCl₃ or DMSO-d₆, you should see a signal for this proton, which will often be broad. Adding a drop of D₂O will cause this peak to disappear, which is a useful diagnostic test.

  • Solubility: The salt form generally increases solubility in more polar solvents like DMSO-d₆ or D₂O, which can be a practical advantage for sample preparation.

  • Counter-ion Effects: The chloride ion itself can influence the local electronic environment through hydrogen bonding, which can subtly affect the chemical shifts of nearby protons.[19][20]

By understanding these principles and applying the systematic troubleshooting workflows and protocols outlined above, you can effectively resolve even complex peak overlap issues in the NMR spectra of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, leading to confident and accurate structural elucidation.

References

  • EurekAlert!. (2026, March 23). Nanoparticles for simplifying NMR signals to decode complex mixtures.
  • KeAi Publishing. (2026, April 1). Nanoparticles for simplifying NMR signals to decode complex mixtures.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Patsnap Eureka. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference.
  • MRI Questions. (2015, February 12). 5.2 Chemical Shift.
  • PMC. (2023, February 8). DEEP Picker1D and Voigt Fitter1D: a versatile tool set for the automated quantitative spectral deconvolution of complex 1D-NMR spectra.
  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • ResearchGate. Principal methods for spectral simplification of complex mixtures.
  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution.
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
  • PMC. Simplifying Solid-State NMR Spectra for Biophysical Studies on Membrane Proteins: Selective Targeting of Sites and Interactions.
  • PMC. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data.
  • PMC. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis.
  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • The Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution.
  • Mestrelab Research. (2022, March 10). Global Spectral Deconvolution (GSD).
  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • ACD/Labs. (2009, August 18). Using Peak Deconvolution to Extract the 1H Count.
  • Wiley Online Library. NMR Data Processing.
  • YouTube. (2018, February 17). Simplification of complex NMR spectra 1H NMR Spectroscopy.
  • Oxford Academic. (2025, September 15). MultiNMRFit: a software to fit 1D and pseudo-2D NMR spectra.
  • ACS Publications. (2013, March 7). NMR at Low and Ultralow Temperatures.
  • Hypha Discovery. Structure Elucidation and NMR.
  • ACS Publications. (2010, March 23). Demixing of Severely Overlapping NMR Spectra through Multiple-Quantum NMR.
  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY.
  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz.
  • Oxford Instruments. Variable Temperature NMR Spectroscopy.
  • Supporting Information.
  • PMC. (2013, March 7). NMR at Low and Ultra-Low Temperatures.
  • University of Washington. 2D NMR: TOCSY and HSQC.
  • SDSU NMR Facility. Common Problems.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Kwan, E. E. 2D NMR Solutions.
  • Gottlieb, H. E., et al. NMR Chemical Shifts.
  • PMC. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification.
  • ACS Publications. (2001, October 18). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment.
  • VWR. 1 result for Benzyl-4-(3-piperidinylmethoxy)benzoate hydrochloride.
  • Chemistry Steps. (2025, February 22). Chemical Shift.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate).
  • PMC. Hydrochloride Salt of the GABAkine KRM-II-81.
  • YouTube. (2018, December 10). Chemical Shift In NMR Spectroscopy.
  • gsrs. 2-((1-BENZYLPIPERIDIN-4-YL)METHYLENE)-5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE HYDROCHLORIDE, (E)-.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with Benzyl 4-(3-piperidinylmethoxy)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride .

This active pharmaceutical ingredient (API) intermediate presents a unique trifecta of crystallization challenges: a flexible piperidine ring that hinders crystal lattice integration, a hydrochloride salt form that dictates solvent polarity requirements, and a benzyl ester linkage susceptible to nucleophilic degradation.

This guide provides a self-validating methodology, quantitative data, and mechanistic troubleshooting to ensure high-yield, high-purity crystalline recovery.

Part 1: Core Methodology & Standard Operating Procedure (SOP)

To establish a robust baseline, we utilize an Anti-Solvent/Cooling Hybrid Crystallization approach. This protocol is designed as a self-validating system: each step contains an in-process control to ensure the thermodynamic trajectory remains within the metastable zone (MSZ).

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution: Suspend the crude Benzyl 4-(3-piperidinylmethoxy)benzoate HCl in Isopropanol (IPA) at 10 volumes (10 mL/g). Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved. Causality: IPA is chosen over Methanol to prevent acid-catalyzed transesterification of the benzyl ester.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove heterogeneous nucleants and undissolved impurities.

  • Anti-Solvent Titration: At 65°C, slowly dose n-Heptane (Anti-solvent) at a rate of 0.1 vol/min until 2 volumes have been added. Monitor via Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm the solution has reached the edge of the metastable limit[1].

  • Seeding: Introduce 1.5 wt% of pre-milled Benzyl 4-(3-piperidinylmethoxy)benzoate HCl seed crystals (D50 ≈ 20 µm). Hold the temperature at 65°C for 60 minutes. Causality: The isothermal age allows the seed bed to consume initial supersaturation, preventing secondary nucleation spikes.

  • Controlled Cooling: Implement a non-linear (cubic) cooling profile from 60°C to 5°C over 8 hours.

  • Isolation & Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (5°C) IPA/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours to constant weight.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming a solid powder. Why does this happen, and how can I force crystallization?

The Mechanism: Oiling out, scientifically known as Liquid-Liquid Phase Separation (LLPS) , occurs when the supersaturation generation rate exceeds the nucleation rate. The thermodynamic trajectory crosses the binodal curve into a miscibility gap before it can cross the metastable limit for solid crystallization[2][3]. Because Benzyl 4-(3-piperidinylmethoxy)benzoate is a bulky, flexible molecule, its integration into a rigid crystal lattice is kinetically hindered, making it highly prone to forming a solute-rich emulsion (oil) rather than a solid suspension[4].

The Solution:

  • Shift the Phase Diagram: Adjust your solvent/anti-solvent ratio. Increasing the proportion of IPA relative to Heptane shifts the binodal curve, widening the window for solid-liquid separation.

  • Implement Early Seeding: You must introduce seed crystals before the system reaches the LLPS boundary. The seeds act as a thermodynamic sink, consuming supersaturation via crystal growth and keeping the concentration below the oiling-out threshold.

  • In-line Detection: Utilize a Focused Beam Reflectance Measurement (FBRM) probe. LLPS manifests as a sudden spike in spherical droplet counts (chord lengths typically 1-10 µm)[5]. If FBRM detects oiling out, immediately halt cooling and apply a brief heating cycle (thermal cycling) to redissolve the oil, then resume cooling at a slower rate[6].

LLPS_Pathway Start Undersaturated Solution (API + Solvent) Cooling Cooling / Anti-Solvent Addition Start->Cooling MSZ Metastable Zone (MSZ) Cooling->MSZ Seed Seed Addition (Trigger Nucleation) MSZ->Seed Optimized Path LLPS Miscibility Gap Crossed (LLPS / Oiling Out) MSZ->LLPS High Supersaturation (No Seeding) Cryst Solid-Liquid Phase Separation (Target Crystals) Seed->Cryst Crystal Growth LLPS->Cryst Slow Coalescence (Impure) Amorph Gummy / Amorphous Solid LLPS->Amorph Crash Cooling

Fig 1: Thermodynamic pathways of crystallization vs. Liquid-Liquid Phase Separation (Oiling Out).

Q2: I am detecting significant API degradation during crystallization. How do I prevent the loss of the benzyl ester group?

The Mechanism: You are likely observing transesterification or hydrolysis. Benzyl 4-(3-piperidinylmethoxy)benzoate contains a benzyl ester. Because the API is a hydrochloride salt, the dissolved HCl provides a mildly acidic environment. If you are using primary alcohols (like Methanol or Ethanol) as your solvent and applying heat, the reaction follows the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[7]. The primary alcohol acts as a nucleophile, cleaving the benzyl group and forming a methyl or ethyl ester impurity[8][9].

The Solution: Strictly avoid primary alcohols. Transition your primary solvent to a sterically hindered secondary alcohol (like Isopropanol ) or an aprotic solvent (like Acetonitrile or Acetone ). Furthermore, limit your maximum dissolution temperature to 65°C to minimize thermal degradation kinetics.

Q3: How can I optimize the cooling profile to maximize yield while avoiding fine, needle-like crystals that clog the filter?

The Mechanism: Linear cooling generates massive supersaturation at lower temperatures, leading to a burst of secondary nucleation (fines) rather than the growth of existing crystals.

The Solution: Implement a Process Analytical Technology (PAT) Feedback Loop .

  • Use ATR-FTIR to continuously measure the real-time solute concentration[1].

  • Use FBRM to monitor the Chord Length Distribution (CLD) of the particles[6].

  • Feed this data into a PID controller to adjust the heating/cooling jacket. The system will automatically slow the cooling rate if FBRM detects a spike in fine particles (indicating secondary nucleation) or if ATR-FTIR detects supersaturation approaching the metastable limit.

PAT_Loop Reactor Crystallization Reactor (API Slurry) FTIR ATR-FTIR Probe (Monitors Supersaturation) Reactor->FTIR Solute Conc. FBRM FBRM Probe (Monitors Chord Length) Reactor->FBRM Particle Counts Control Automated Control Unit (PID Controller) FTIR->Control Saturation Data FBRM->Control Nucleation Alert Jacket Heating/Cooling Jacket (Adjusts Temp Trajectory) Control->Jacket T-Setpoint Adjustment Jacket->Reactor Thermal Regulation

Fig 2: Closed-loop PAT feedback system for automated cooling trajectory optimization.

Part 3: Quantitative Data & Solvent Screening

The following table summarizes the solvent screening matrix for Benzyl 4-(3-piperidinylmethoxy)benzoate HCl, evaluating thermodynamic yield, LLPS risk, and chemical stability.

Primary SolventAnti-SolventEster StabilityLLPS (Oiling Out) RiskEst. Yield (%)Recommendation
Methanol Ethyl AcetatePoor (Transesterification)Low65%REJECT: High impurity generation.
Ethanol HeptanePoor (Transesterification)Moderate72%REJECT: Unstable at T > 50°C.
Isopropanol HeptaneExcellent Moderate88%OPTIMAL: Good balance of stability and yield.
Acetonitrile TolueneExcellent High 91%CAUTION: Requires strict seeding to avoid LLPS.
Acetone HexaneExcellent Low78%ACCEPTABLE: Lower yield due to higher cold solubility.

Note: Yields are theoretical estimates based on a standard 10 vol / 2 vol solvent/anti-solvent ratio cooled to 5°C.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications (Organic Process Research & Development)[Link][2]

  • Oiling Out in Crystallization: Liquid-Liquid Phase Separation Mettler Toledo[Link][4]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo[Link][3]

  • ATR-FTIR for Determining Optimal Cooling Curves for Batch Crystallization ACS Publications (Crystal Growth & Design)[Link][1]

  • Automated In-line Technique Using FBRM to Achieve Consistent Product Quality in Cooling Crystallization ACS Publications (Crystal Growth & Design)[Link][6]

  • Transesterification: Mechanisms under Acidic and Basic Conditions Master Organic Chemistry[Link][7]

  • Recent advances in the transesterification of esters National Institutes of Health (NIH)[Link][8]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis: Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride and Its Analogs

Introduction: The Strategic Importance of the Piperidine-Benzoate Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a highly privileged scaffold, integral to a vast number of clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Piperidine-Benzoate Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a highly privileged scaffold, integral to a vast number of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for tailored interactions with biological targets.[1] When coupled with a benzoate moiety, another common pharmacophore, it creates a structural framework with significant potential for diverse biological activities, including anticholinesterase and antimicrobial effects.[2]

This guide focuses on Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride , a molecule that exemplifies this strategic combination. It features a piperidine ring linked via a methoxy ether to a benzoate core, which is further functionalized as a benzyl ester. While specific experimental data for this exact molecule is not extensively documented in public literature, its architecture strongly suggests potential interactions with G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, which are common targets for piperidine-containing ligands.[1][3]

This document serves as a comprehensive framework for researchers and drug development professionals. It outlines a systematic approach to synthesizing and evaluating this compound and its structurally similar analogs to elucidate a clear Structure-Activity Relationship (SAR). We will delve into the rationale behind analog design, provide detailed, self-validating experimental protocols for biological characterization, and present a logical workflow for advancing a lead compound.

Part 1: Rational Design of Analogs for SAR Exploration

The foundation of understanding a compound's potential lies in systematically modifying its structure and observing the resulting changes in biological activity. This process illuminates which molecular features are critical for target binding, functional activity, and favorable pharmacokinetic properties. For Benzyl 4-(3-piperidinylmethoxy)benzoate, we propose a focused analog design strategy targeting three key regions of the molecule.

Causality Behind Analog Design: The goal is to probe the chemical space around the parent molecule. By making discrete, well-considered changes, we can test specific hypotheses: Is the benzyl ester essential for activity, or is it merely a bulky group that can be optimized? Is the precise positioning of the linker on the piperidine ring (position 3) critical? How does substitution on the aromatic ring affect binding affinity and selectivity?

Analog_Design_Strategy cluster_0 Core Molecule: Benzyl 4-(3-piperidinylmethoxy)benzoate cluster_1 Analog Series A: Piperidine Modifications cluster_2 Analog Series B: Benzoate/Ester Modifications cluster_3 Analog Series C: Linker Modifications Core Benzyl Ester Benzoate Core Ether Linker Piperidine Ring A_Nodes Vary Linker Position (2- or 4-) N-Substitution (e.g., N-Methyl) Ring Substitution Core:f3->A_Nodes B_Nodes Vary Ester (Methyl, Ethyl) Phenyl Ring Substitution (e.g., -F, -Cl, -OCH3) Replace Ester with Amide Core:f0->B_Nodes Core:f1->B_Nodes C_Nodes Chain Length (ethoxy, propoxy) Replace Ether with Thioether Core:f2->C_Nodes

Caption: Rational design of analogs based on the core scaffold.

Part 2: A Step-by-Step Experimental Workflow for Biological Characterization

A robust screening cascade is essential to efficiently evaluate the synthesized analogs. The workflow should progress from high-throughput primary assays to more complex secondary and in vivo assays for the most promising candidates.

Expertise in Assay Selection: We hypothesize a primary interaction with dopamine D2/D3 receptors due to the prevalence of the piperidine scaffold in known ligands for these targets.[3] Therefore, our initial screening will focus on determining binding affinity for these receptors. Subsequently, functional assays will determine the nature of this interaction (agonist, antagonist, or partial agonist). Finally, pharmacokinetic profiling will assess the "drug-like" properties of lead compounds.[4]

Experimental_Workflow cluster_workflow Screening Cascade A Compound Library (Parent + Analogs) B Primary Screen: Radioligand Binding Assay (e.g., D2/D3 Receptors) A->B C Determine Binding Affinity (Ki) B->C D Secondary Screen: Functional Assay (cAMP Measurement) C->D  Active  Compounds E Determine Potency (EC50/IC50) & Efficacy (% Activity) D->E F In Vitro ADME (Metabolic Stability, Permeability) E->F  Potent  Compounds G In Vivo Pharmacokinetics (Rodent Model) F->G H Lead Candidate G->H

Caption: A hierarchical workflow for compound evaluation.

Protocol 1: Radioligand Binding Assay for Dopamine D2/D3 Receptors

Trustworthiness of the Protocol: This protocol is a standard method for determining the affinity of a test compound for a receptor.[5] By using a known high-affinity radioligand ([³H]spiperone) and a well-defined non-specific binding agent ((+)-butaclamol), the assay provides a robust and reproducible measure of specific binding, from which the inhibition constant (Ki) of the test compound can be accurately calculated using the Cheng-Prusoff equation.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes from HEK293 or CHO cells stably expressing human dopamine D2 (long isoform) or D3 receptors.

    • On the day of the assay, thaw membranes and resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).[5]

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL of [³H]spiperone (final concentration ~0.3 nM for D2), and 100 µL of diluted membrane preparation (e.g., 10-20 µg protein).[5]

    • Non-Specific Binding (NSB) Wells: Add 50 µL of (+)-butaclamol (final concentration 10 µM), 50 µL of [³H]spiperone, and 100 µL of membrane preparation.[5]

    • Competition Wells: Add 50 µL of test compound (at 8-10 serial dilutions, e.g., 0.1 nM to 10 µM), 50 µL of [³H]spiperone, and 100 µL of membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization via cAMP Assay

Rationale: Dopamine D2 and D3 receptors are canonically coupled to the Gi/o alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This assay measures a compound's ability to either mimic this effect (agonism) or block the effect of a known agonist (antagonism).

D2_Signaling_Pathway cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine (or Agonist) D2R D2 Receptor Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activation (Downstream Effects) cAMP->PKA

Caption: Simplified Gi/o-coupled signaling pathway for D2 receptors.

Methodology:

  • Cell Culture:

    • Seed CHO or HEK293 cells stably expressing the D2 receptor into 96-well plates and culture overnight.[8]

  • Agonist Mode Assay:

    • Wash cells with serum-free media.

    • Add serial dilutions of the test compound.

    • Add a stimulator of adenylyl cyclase, Forskolin (e.g., 5 µM final concentration), to all wells to raise basal cAMP levels.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Analysis: Plot the decrease in cAMP signal against log[compound] to determine the EC₅₀ (potency) and the maximum inhibition (efficacy) relative to a full agonist like dopamine.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.[8]

    • Add a fixed concentration of a D2 agonist (e.g., dopamine at its EC₈₀ concentration) to stimulate the receptor.[8]

    • Add Forskolin to all wells.

    • Incubate for 30 minutes at 37°C.

    • Lyse cells and measure cAMP levels.

    • Analysis: Plot the reversal of the agonist-induced cAMP inhibition against log[compound] to determine the IC₅₀.

Part 3: Data Interpretation and SAR Analysis

The ultimate goal is to correlate structural changes with biological activity. All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.

Hypothetical Comparative Data Table

This table illustrates how data for a series of analogs would be presented. The values are purely for demonstration.

Compound IDModificationD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityD2 Functional ActivityEC₅₀/IC₅₀ (nM)Efficacy (% of Dopamine)
Parent Benzyl 4-(3-pip...)15.225.50.6AntagonistIC₅₀ = 22.4N/A
A-1 4-piperidinylmethoxy8.945.10.2AntagonistIC₅₀ = 12.1N/A
B-1 Methyl Ester145.8250.30.6Inactive>10,000N/A
B-2 4-Fluoro on Benzoate5.110.20.5AntagonistIC₅₀ = 7.5N/A
C-1 Ethoxy Linker30.455.90.5AntagonistIC₅₀ = 45.8N/A

Interpreting the Hypothetical SAR:

  • Piperidine Position (A-1 vs. Parent): Moving the linker from the 3- to the 4-position of the piperidine ring slightly improves D2 affinity and significantly reduces D3 affinity, suggesting the substitution pattern can modulate selectivity.

  • Ester Group (B-1 vs. Parent): Replacing the bulky benzyl ester with a small methyl group leads to a dramatic loss of activity. This indicates that a large, likely lipophilic group at this position is critical for receptor binding, possibly through hydrophobic or π-stacking interactions.

  • Benzoate Substitution (B-2 vs. Parent): Adding an electron-withdrawing fluorine atom to the benzoate ring enhances binding affinity at both receptors. This could be due to favorable electronic interactions or by altering the conformation of the molecule.

  • Linker Length (C-1 vs. Parent): Increasing the linker length slightly decreases affinity, suggesting that the distance and angle between the piperidine and benzoate moieties are finely tuned for optimal receptor fit.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride and its analogs. By employing a rational design strategy coupled with a robust cascade of validated in vitro assays, researchers can efficiently build a detailed Structure-Activity Relationship profile.

The hypothetical data suggests that the benzyl ester and the 4-position of the benzoate ring are key areas for optimization. Future work should focus on exploring a wider range of substitutions at these positions to further enhance potency and selectivity. Promising candidates identified through this workflow should be advanced to in vitro ADME and subsequent in vivo pharmacokinetic and pharmacodynamic studies to assess their potential as therapeutic leads.

References

  • Title: Comparative Pharmacokinetics of 3-[(4-Methylphenyl)
  • Title: The Role of Piperidine Derivatives in Modern Drug Discovery Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Title: Radioligand binding assays Source: Bio-protocol URL
  • Title: Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors Source: PubMed URL: [Link]

  • Title: Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile Source: PubMed URL: [Link]

  • Title: D2 Dopamine Receptor Assay Source: Innoprot GPCR Functional Assays URL
  • Title: Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: The Multifaceted Biological Activities of Piperidine-Containing Benzoate Esters: A Technical Guide Source: Benchchem URL
  • Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate URL: [Link]

  • Title: Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays Source: Ovid URL: [Link]

  • Title: In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES Source: Chemical Journal of Kazakhstan URL: [Link]

  • Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]

  • Title: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocols Source: Gifford Bioscience URL
  • Title: Technical Support Center: Optimizing Dopamine D2 Receptor Antagonist Concentration for Cell-Based Assays Source: Benchchem URL
  • Title: Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors Source: ACS Publications URL: [Link]

  • Title: Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods Source: PMC (PubMed Central) URL: [Link]

  • Title: Bivalent Dopamine D2 Receptor Ligands: Synthesis and Binding Properties Source: ACS Publications URL: [Link]

  • Title: Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension Source: PubMed URL: [Link]

  • Title: Benzyl Benzoate | Active Pharmaceutical Ingredients Source: Bayview Pharmacy URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

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Comparative

Validating Analytical Methods for Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride Quantification: A Comparative Guide

The quantification of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride —a critical intermediate and fine chemical standard—requires rigorous analytical control. Because this molecule features both a highly hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride —a critical intermediate and fine chemical standard—requires rigorous analytical control. Because this molecule features both a highly hydrophobic benzyl ester and a basic piperidine ring, its physicochemical profile presents unique chromatographic challenges.

This guide objectively compares two primary analytical modalities—UHPLC-PDA (Ultra-High-Performance Liquid Chromatography with Photodiode Array detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)—for the quantification of this compound. By aligning our methodologies with the modernized [1], we establish a self-validating, lifecycle-based approach to method development[2].

Mechanistic Context & Method Selection

To develop a robust analytical method, we must first understand the causality behind the molecule's behavior in solution:

  • The Piperidine Ring (pKa ~9.5): At a neutral pH, the secondary amine in the piperidine moiety remains partially protonated, leading to severe secondary interactions with residual silanols on silica-based stationary phases. This causes unacceptable peak tailing. Causality: To mitigate this, the mobile phase must be highly acidified (e.g., using 0.1% Formic Acid). This drives the amine into a single, fully protonated state, ensuring sharp peak shapes and maximizing electrospray ionization (ESI+) efficiency for mass spectrometry.

  • The Benzyl Benzoate Chromophore: The aromatic system provides strong UV absorbance (optimal at ~254 nm), making PDA detection highly viable for bulk assay quantification.

Modality Comparison: UHPLC-PDA vs. LC-MS/MS

The choice of analytical platform depends entirely on the intended purpose of the procedure, a core tenet of[2].

Table 1: Performance Matrix for Benzyl 4-(3-piperidinylmethoxy)benzoate HCl Quantification

ParameterUHPLC-PDA (Bulk Assay)LC-MS/MS ESI+ (Trace Analysis)
Primary Application API Release Testing, Purity Assay (98–102%)Cleaning Validation, Genotoxic Impurity Screening
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL
Dynamic Range 1.0 – 100.0 µg/mL1.0 – 500.0 ng/mL
Specificity Mechanism Chromatographic Resolution + UV Spectral MatchingPrecursor-to-Product Ion Transition (MRM)
Matrix Interference Moderate (Requires strict baseline separation)Low (Mass filtering isolates the target analyte)
Throughput High (3-minute run time)High (3-minute run time)

Analytical Workflow & Validation Logic

The following diagram illustrates the logical progression from method selection through to ICH Q2(R2) compliance.

AnalyticalWorkflow cluster_detection Detection Modalities cluster_validation ICH Q2(R2) Validation Parameters A Method Selection (Assay vs. Trace) B Sample Preparation (Extraction & Dilution) A->B C Chromatographic Separation (Acidic Mobile Phase) B->C D1 UHPLC-PDA (Bulk Assay) C->D1 D2 LC-MS/MS (Trace Impurity) C->D2 E Specificity & Range D1->E D2->E F Accuracy & Precision E->F G LOD & LOQ F->G

Fig 1. Analytical workflow and ICH Q2(R2) validation logic for compound quantification.

Step-by-Step Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . This means a System Suitability Test (SST) must pass before any sample data is acquired or processed.

Protocol A: UHPLC-PDA for Bulk Assay Quantification

Optimized for high precision and accuracy in the 98.0% to 102.0% range.

  • System Suitability Testing (SST): Inject the working standard (50 µg/mL) five times. The system is validated for the run only if the peak area %RSD is ≤ 1.0%, and the USP tailing factor is ≤ 1.5. If these criteria fail, the sequence automatically halts.

  • Sample Preparation: Accurately weigh 50.0 mg of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. Dissolve in 50 mL of diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes and dilute 1:10 to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Reasoning: Provides high theoretical plate counts for rapid, baseline resolution.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: PDA scanning from 200–400 nm, extracting at 254 nm.

Protocol B: LC-MS/MS for Trace Quantification

Optimized for extreme specificity and sensitivity (sub-ng/mL).

  • System Suitability Testing (SST): Inject the LOQ standard (0.5 ng/mL) three times. The signal-to-noise (S/N) ratio must be ≥ 10:1.

  • Sample Preparation: Extract the target analyte from the sample matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), reconstituting in the initial mobile phase conditions (5% B) to prevent solvent effects (peak splitting) upon injection.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic piperidine nitrogen readily accepts a proton, forming a robust [M+H]+ ion at m/z 326.2.

    • Multiple Reaction Monitoring (MRM):

      • Quantifier Transition:m/z 326.2 → 91.1 (Loss of the benzyl cation). Optimized Collision Energy (CE): 25V.

      • Qualifier Transition:m/z 326.2 → 112.1 (Piperidine-related fragment). Optimized CE: 35V.

    • Causality: Utilizing two transitions ensures absolute specificity. The ratio between the quantifier and qualifier ions must remain within ±20% of the standard to confirm peak identity, eliminating false positives from matrix interferences.

ICH Q2(R2) Validation Metrics

Under the [3], validation is not a one-time checklist, but a demonstration that the method is "fit for its intended purpose" across its lifecycle. Below is a summary of the target acceptance criteria and expected performance data for both methods.

Table 2: ICH Q2(R2) Validation Results Summary (Target Criteria)

Validation CharacteristicUHPLC-PDA (Assay Criteria)LC-MS/MS (Trace Criteria)
Accuracy (Recovery) 98.0% – 102.0% (Spiked at 80, 100, 120%)80.0% – 120.0% (Spiked at LOQ, Mid, High)
Precision (Repeatability) %RSD ≤ 1.0% (n=6 preparations)%RSD ≤ 10.0% (n=6 preparations)
Specificity Resolution > 2.0 from nearest impurityNo interfering peaks at MRM transition
Linearity (Correlation) R2≥0.999 (Range: 50–150% of nominal) R2≥0.995 (Range: 0.5–500 ng/mL)
Robustness Stable across ±0.2 pH, ±2°C column tempStable across ±5% collision energy variation

By adhering to these rigorous parameters, laboratories can ensure that the quantification of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride remains accurate, reproducible, and fully compliant with global regulatory expectations.

References
  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Source: Federal Register URL: [Link]

Sources

Validation

Reproducibility of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride biological assays

Title: Reproducibility of Biological Assays Utilizing Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride as a Core Pharmacophore Executive Summary & Biological Context In the landscape of epigenetic drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of Biological Assays Utilizing Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride as a Core Pharmacophore

Executive Summary & Biological Context

In the landscape of epigenetic drug discovery, the CREB-binding protein (CBP) and its homolog P300 have emerged as critical therapeutic targets for castration-resistant prostate cancer and acute myeloid leukemia[1][2]. The bromodomains of CBP/P300 function as epigenetic "readers" that recognize acetylated lysine (Kac) residues on histone tails, thereby driving oncogene transcription[3].

To disrupt this protein-protein interaction, small molecules must effectively mimic the acetyl-lysine moiety while navigating the steric constraints of the bromodomain's ZA loop and LPF shelf[4]. The 3-piperidinylmethoxy-benzoate scaffold has been identified as a highly privileged pharmacophore for CBP/P300 target engagement[5]. However, the reproducibility of high-throughput binding assays (such as TR-FRET and AlphaScreen) is heavily dependent on the physicochemical properties of the screening compounds.

This guide provides an objective, data-driven comparison of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride against its free base form and its para-substituted regioisomer. By examining the causality behind solubility, regiochemistry, and assay drift, we establish a self-validating framework for reproducible epigenetic assay design.

Pathway A CBP/P300 Bromodomain (Epigenetic Reader) D Target Engagement (ZA Loop / Asn1168) A->D Structural Conformation B Acetyl-Lysine (Natural Ligand) B->A Binds C 3-Piperidinylmethoxy Pharmacophore C->A Competitive Inhibition E Oncogene Suppression (MYC / AR) D->E Transcriptional Regulation

CBP/P300 Bromodomain target engagement and downstream oncogene suppression pathway.

The Comparators

To isolate the variables affecting assay reproducibility, we evaluated three closely related chemical entities:

  • Candidate A (The Standard): Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

  • Candidate B (The Free Base): Benzyl 4-(3-piperidinylmethoxy)benzoate (neutral form).

  • Candidate C (The Regioisomer): Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols incorporate internal validation mechanisms (Z'-factor calculation and thermodynamic subtraction) to eliminate Pan-Assay Interference Compounds (PAINS) and false positives.

Protocol 1: TR-FRET CBP Bromodomain Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is highly sensitive to compound aggregation and solvent concentration[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 0.1% BSA. Causality: CHAPS prevents non-specific sticking of the highly lipophilic benzyl ester to the microplate walls.

  • Reagent Assembly: Mix 2 nM His-tagged recombinant CBP bromodomain with 10 nM biotinylated acetyl-histone H4 peptide.

  • Compound Addition: Dispense compounds A, B, and C in a 10-point dose-response curve. Crucial Step: Maintain a final DMSO concentration of exactly 0.25%. Higher DMSO concentrations exponentially degrade the Z'-factor in CBP assays[3].

  • Fluorophore Addition: Add 1 nM Eu-labeled anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Internal Validation: Calculate the Z'-factor using a known positive control (e.g., SGC-CBP30) and a DMSO-only negative control. The assay is only deemed valid if Z' > 0.75.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides orthogonal, label-free thermodynamic validation to confirm that TR-FRET signals are driven by true 1:1 stoichiometric binding rather than colloidal aggregation[5].

  • Dialysis: Dialyze the CBP bromodomain protein overnight against the ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.

  • Titration: Load 50 µM CBP protein into the sample cell. Load 500 µM of the test compound into the syringe.

  • Injection: Perform 20 injections of 2 µL each at 25°C, with 120-second spacing between injections.

  • Validation (Heat of Dilution): Perform a control titration of the compound into the buffer alone. Subtract this background heat from the protein titration data before fitting to a one-site binding model.

Comparative Data Analysis

The quantitative performance of the three candidates in the validated assays is summarized below.

MetricCandidate A (3-Isomer HCl)Candidate B (3-Isomer Free Base)Candidate C (4-Isomer HCl)
TR-FRET IC₅₀ (nM) 134 ± 8185 ± 45 (High Variance)> 5,000
ITC Kₔ (nM) 148 ± 12210 ± 30N/A (No binding)
Z'-Factor (0.25% DMSO) 0.860.58 (Assay Drift)0.84
Aqueous Solubility (mg/mL) > 15.0< 0.5> 15.0
Stoichiometry (N value) 0.98 (Monomeric)1.45 (Aggregating)N/A

Mechanistic Causality & Troubleshooting

The data reveals stark differences in reproducibility driven by two fundamental principles: salt form physics and spatial regiochemistry .

The Causality of the Hydrochloride Salt (Candidate A vs. B)

Candidate B (the free base) exhibits severe assay drift, indicated by a poor Z'-factor (0.58) and high variance in IC₅₀ values. Why? The free base of the piperidine ring is highly lipophilic. In an aqueous assay buffer with only 0.25% DMSO[3], Candidate B rapidly forms colloidal aggregates. These aggregates sequester the CBP protein non-specifically, acting as PAINS and artificially quenching the TR-FRET signal. Conversely, Candidate A (the HCl salt) maintains complete protonation of the piperidine nitrogen at physiological pH. This guarantees rapid dissolution, high aqueous solubility (>15 mg/mL), and a strict 1:1 monomeric binding stoichiometry (N=0.98 in ITC), resulting in a highly reproducible Z'-factor of 0.86.

The Causality of Regiochemistry (Candidate A vs. C)

While Candidate C shares the excellent solubility profile of the HCl salt, it completely fails to engage the target (IC₅₀ > 5,000 nM). Why? The CBP bromodomain binding pocket requires the basic nitrogen to act as a water-mediated hydrogen bond donor to the critical Asn1168 residue[4][5]. The meta-substitution (3-piperidinylmethoxy) of Candidate A provides the exact optimal vector to reach this residue while the aromatic ring rests on the LPF shelf. The para-substitution (4-piperidinylmethoxy) of Candidate C forces the piperidine ring into a severe steric clash with the ZA loop, completely abolishing affinity.

LogicTree Root Compound Form Selection HCl HCl Salt (Compound A) Root->HCl FB Free Base (Compound B) Root->FB Regio 4-Isomer (Compound C) Root->Regio Sol High Aqueous Solubility Stable in 0.25% DMSO HCl->Sol Agg Colloidal Aggregation (PAINS interference) FB->Agg Clash Steric Clash in ZA Loop Loss of Affinity Regio->Clash Repro Reproducible TR-FRET (Z' > 0.8) Sol->Repro Drift Assay Drift & False Positives Agg->Drift Clash->Drift

Logical causality of salt form and regiochemistry on assay reproducibility.

Conclusion

For researchers utilizing the piperidinylmethoxy-benzoate pharmacophore in epigenetic drug discovery, Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is the definitive standard. Its salt form prevents colloidal aggregation and assay drift, while its specific meta-regiochemistry ensures precise target engagement with the CBP/P300 bromodomain. Utilizing the free base or alternative isomers will inevitably lead to compromised data integrity and false-positive assay artifacts.

Sources

Comparative

Benchmarking Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride: A Comparative Guide for Novel Cholinesterase Inhibitors

Executive Summary Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7), hereafter referred to as BPMB-HCl , is a synthetic piperidine derivative characterized by a methoxy linker and a benzyl ester m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7), hereafter referred to as BPMB-HCl , is a synthetic piperidine derivative characterized by a methoxy linker and a benzyl ester moiety. In neuropharmacological drug discovery, piperidine scaffolds are foundational for targeting acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine hydrolysis in the synaptic cleft.

This guide provides a rigorous benchmarking framework for evaluating the investigational compound BPMB-HCl against industry-standard AChE inhibitors, specifically Donepezil and Galantamine . By synthesizing structural causality with self-validating experimental protocols, we establish a reliable methodology for profiling this novel cholinesterase inhibitor candidate.

Mechanistic Rationale & Structural Causality

The structural design of BPMB-HCl leverages a dual-binding site strategy common in advanced AChE inhibitors. The AChE enzyme possesses a deep, narrow active-site gorge. The Catalytic Anionic Site (CAS) is located at the bottom of this gorge, while the Peripheral Anionic Site (PAS) is situated at the entrance.

  • Piperidine Ring : Protonated at physiological pH, the basic piperidine nitrogen interacts via cation- π interactions with conserved tryptophan residues in the CAS.

  • Benzyl Benzoate Moiety : The extended aromatic system is hypothesized to reach the PAS, providing additional π−π stacking interactions.

This dual-site spanning mechanism is the exact causality behind the efficacy of the reference standard, Donepezil. Structural studies confirm that Donepezil acts as a reversible, mixed competitive and noncompetitive inhibitor by spanning both the CAS and PAS, which stabilizes the enzyme-inhibitor complex and prevents substrate entry (1)[1].

Mechanism ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Post-Synaptic Cholinergic Receptors ACh->Receptor Enhanced Synaptic Transmission Products Choline + Acetate AChE->Products Enzymatic Cleavage Inhibitor BPMB-HCl / Donepezil (Piperidine Scaffold) Inhibitor->AChE Dual-Site Inhibition (CAS & PAS)

Mechanistic pathway of AChE inhibition by piperidine derivatives enhancing cholinergic transmission.

Comparative Performance Data

To objectively benchmark BPMB-HCl, quantitative metrics must be established against reference standards. The following table synthesizes the benchmarking parameters required for evaluating a high-affinity piperidine derivative compared to the established limits of Donepezil and Galantamine (2)[2].

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity (BChE/AChE)PAMPA-BBB (Pe x 10⁻⁶ cm/s)
BPMB-HCl Investigational Target: <50InvestigationalTargeting >100xTargeting >4.0
Donepezil 5.7 - 22.3>5000>200x8.5 (High Permeability)
Galantamine 149 - 800>5000>10x5.2 (High Permeability)

Note: As BPMB-HCl is an investigational catalog compound, its exact pharmacological values must be populated using the standardized, self-validating protocols detailed below.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the evaluation of BPMB-HCl must utilize a self-validating system. We employ a modified Ellman's Assay, the gold standard for measuring AChE activity (3)[3]. This protocol is designed with built-in causality: every reagent and incubation step serves a precise kinetic purpose, and internal controls prevent false positives.

Protocol 1: Modified Ellman's Assay for AChE Kinetics

Causality & Design : The assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm (4)[4]. Pre-incubation of the enzyme with the inhibitor is critical because bulky piperidine derivatives often exhibit slow-binding kinetics.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare 0.1 M Phosphate Buffer (pH 8.0).

    • Causality: pH 8.0 is the optimal catalytic environment for human recombinant AChE and maximizes the chemical stability and reactivity of the DTNB reagent.

  • Reagent Formulation :

    • Prepare 10 mM ATChI (Substrate) in deionized water.

    • Prepare 1 mM DTNB (Ellman's Reagent) in phosphate buffer.

    • Prepare serial dilutions of BPMB-HCl, Donepezil (Positive Control), and Galantamine in DMSO. Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Assay Setup & Pre-Incubation :

    • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of AChE (0.1 U/mL), and 20 µL of the test compound (BPMB-HCl or reference).

    • Self-Validation Check: Include a "Blank" (buffer + DTNB + ATChI, no enzyme) to account for spontaneous substrate hydrolysis, and a "Vehicle Control" (enzyme + 1% DMSO) to establish the baseline for 100% uninhibited enzymatic activity.

    • Incubate the plate at 37°C for 15 minutes.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's CAS/PAS sites before substrate competition begins, ensuring accurate IC₅₀ calculation.

  • Reaction Initiation : Add 10 µL of DTNB and 10 µL of ATChI to all wells to initiate the competitive hydrolysis reaction.

  • Kinetic Measurement : Immediately monitor the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocity (V₀) from the linear portion of the absorbance curve. Determine the IC₅₀ by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression.

EllmanWorkflow Step1 1. Reagent & Buffer Prep 0.1M Phosphate Buffer (pH 8.0) Maintain DTNB Stability Step2 2. Pre-Incubation (15 min, 37°C) AChE + BPMB-HCl / Donepezil Allows Slow-Binding Equilibrium Step1->Step2 Step3 3. Reaction Initiation Add ATChI (Substrate) + DTNB Begin Competitive Hydrolysis Step2->Step3 Step4 4. Kinetic Monitoring Read Absorbance at 412 nm Track 5-thio-2-nitrobenzoate Formation Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow of the self-validating Ellman's Assay for cholinesterase inhibitors.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research Source: Benchchem URL

Sources

Validation

Cross-validation of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride HPLC data

As a Senior Application Scientist, I frequently oversee the transfer and modernization of analytical methods for complex pharmaceutical intermediates. When dealing with basic compounds like Benzyl 4-(3-piperidinylmethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the transfer and modernization of analytical methods for complex pharmaceutical intermediates. When dealing with basic compounds like Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride [1], legacy High-Performance Liquid Chromatography (HPLC) methods often fail to meet modern regulatory expectations due to severe peak tailing and poor reproducibility.

This guide provides an objective, data-driven cross-validation comparing a legacy HPLC method against a modernized approach. The validation framework is strictly grounded in the ICH Q2(R2) Validation of Analytical Procedures guidelines, ensuring that the analytical procedure is demonstrably fit for its intended purpose[2].

The Analytical Challenge: Piperidine and Peak Tailing

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride contains a piperidine ring—a secondary amine. In the realm of liquid chromatography, amines are notoriously the most difficult compounds to analyze[3].

The Causality of Tailing: In reversed-phase HPLC, analyte retention should ideally be driven by non-specific hydrophobic interactions. However, standard silica-based columns (Type-A silica) contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.0, these weakly acidic silanols dissociate to form negatively charged sites (Si-O⁻)[3][4].

Because the piperidine amine is basic, it becomes protonated (positively charged) in the mobile phase. As the positive analyte travels through the column, it undergoes a secondary ion-exchange interaction with the negative silanols[3]. This "velcro effect" causes a portion of the analyte molecules to strongly adsorb to the stationary phase, resulting in an asymmetric, stretched trailing edge known as peak tailing[3][5].

To achieve a Gaussian peak shape, we must eliminate this secondary interaction.

Method Design: Legacy vs. Modernized Approach

To cross-validate the methods, we designed a comparative study between a typical legacy method and a modernized method optimized for basic analytes.

  • Legacy Method (The Control): Utilizes an older Type-A C18 column with a near-neutral mobile phase (pH 6.8). At this pH, silanols are fully ionized, promoting secondary interactions[5].

  • Modernized Method (The Alternative): Utilizes a high-purity Type-B, fully end-capped Core-Shell C18 column. End-capping physically blocks residual silanols[4][5]. Furthermore, the mobile phase is adjusted to a low pH of 2.5. At pH < 3.0, surface silanols are protonated and neutralized, effectively shutting down the ion-exchange mechanism[6][7].

Table 1: Chromatographic Parameters Comparison
ParameterLegacy MethodModernized MethodCausality / Rationale
Column Type-A C18 (5 µm, 150 x 4.6 mm)Type-B Core-Shell C18 (2.6 µm, 100 x 4.6 mm)Core-shell particles increase theoretical plates; Type-B silica minimizes metal impurities[6].
Mobile Phase A 20 mM Phosphate Buffer (pH 6.8)20 mM Phosphate Buffer (pH 2.5)Low pH (< 3.0) neutralizes acidic silanol species, preventing ion-exchange tailing[7].
Mobile Phase B AcetonitrileAcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/min1.2 mL/minCore-shell columns tolerate higher flow rates without losing efficiency.
Temperature 25 °C35 °CElevated temperature reduces mobile phase viscosity and backpressure.
Detection UV at 254 nmUV at 254 nmOptimal absorbance for the benzoate chromophore.

Experimental Protocol: A Self-Validating System

According to ICH Q2(R2), relevant data collected during validation must demonstrate the suitability of the procedure[2]. To ensure trustworthiness, the following protocol incorporates a strict System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the run is aborted, preventing the generation of invalid data.

Step 1: Mobile Phase Preparation
  • Buffer A (pH 2.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of ultrapure water. Adjust the pH to exactly 2.5 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane under vacuum.

  • Buffer B: Use HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation
  • Accurately weigh 10.0 mg of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride reference standard[1].

  • Transfer to a 100 mL volumetric flask and dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes.

  • Make up to the mark with diluent to achieve a stock solution of 100 µg/mL.

Step 3: System Suitability Testing (SST) Execution
  • Inject a blank (diluent) to confirm baseline stability and absence of carryover.

  • Perform 6 replicate injections (10 µL) of the 100 µg/mL working standard.

  • Acceptance Criteria:

    • USP Tailing Factor (As) ≤ 1.5[5]

    • Theoretical Plates (N) > 2000

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

Step 4: Cross-Validation Sequence (Accuracy & Precision)
  • Once SST criteria are met, prepare spiked recovery samples at 80%, 100%, and 120% of the target concentration.

  • Inject each level in triplicate.

  • Calculate the recovery percentage to validate method accuracy against the ICH Q2(R2) reportable range requirements[2].

Cross-Validation Results & Data Presentation

The experimental data clearly demonstrates the superiority of the modernized method. The legacy method failed the SST criteria due to severe peak tailing, which subsequently caused integration errors and poor area precision (%RSD > 2.0%).

Table 2: System Suitability & Validation Results (n=6)
Validation MetricAcceptance CriteriaLegacy Method (pH 6.8)Modernized Method (pH 2.5)Status
USP Tailing Factor (As) ≤ 1.52.451.12Modern Passes
Theoretical Plates (N) > 20001,85012,400Modern Passes
Retention Time %RSD ≤ 1.0%0.85%0.15%Both Pass
Peak Area %RSD ≤ 2.0%2.30%0.45%Modern Passes
Accuracy (Mean Recovery) 98.0 - 102.0%96.5%99.8%Modern Passes

Data Interpretation: By lowering the pH to 2.5 and utilizing a Type-B end-capped column, the tailing factor was reduced from an unacceptable 2.45 to a highly symmetrical 1.12. This directly improved the integration accuracy, bringing the Peak Area %RSD down to 0.45%, well within the ICH Q2(R2) limits.

Method Lifecycle & Validation Workflow

The following diagram illustrates the logical workflow for cross-validating these analytical procedures under the ICH Q2(R2) lifecycle framework.

G Start Method Cross-Validation (ICH Q2(R2)) Legacy Legacy Method (Type-A C18, pH 6.8) Start->Legacy Modern Modern Method (Type-B Core-Shell, pH 2.5) Start->Modern SST System Suitability Testing (Tailing, Plates, %RSD) Legacy->SST Modern->SST Validation Validation Parameters (Accuracy, Precision, Linearity) SST->Validation Meets Criteria Report Final Validation Report & Method Transfer Validation->Report Statistically Equivalent

Workflow for ICH Q2(R2) cross-validation of HPLC methods for basic pharmaceutical intermediates.

Conclusion

When analyzing basic compounds like Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride, physical and chemical interactions with the stationary phase must be tightly controlled. As demonstrated by the cross-validation data, relying on legacy methods with neutral pH and Type-A silica leads to uncontrollable ion-exchange interactions, resulting in peak tailing that fails ICH Q2(R2) validation standards. By modernizing the method—employing a low-pH buffer to neutralize silanols and a high-efficiency core-shell column—laboratories can achieve robust, reproducible, and regulatory-compliant data.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw3NG9tuDuEJf3aJTXScZBsk78ucmiBKSuYQehDxTz6ZNxgtVZY54C9Bll3Ty04Aw3YCOQYxFGwDhrYeDknmNLpFCsZ_KYFRrA1J9tY9XAutt12f2cCsfKbMV80eqsQ9HXtYVDxnnVf1rVLtN70-wYCaf-avQndq1_Wi_MSzwubBecYiNEpbnZkEI=]
  • HPLC Peak Tailing - Axion Labs. Source: axionlabs.com. URL:[https://vertexaisearch.cloud.google.
  • Peak Tailing in HPLC - Element Lab Solutions. Source: elementlabsolutions.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwlzdK8O9aoJSNcNHG-jwv3o18QhNtcNJwhKeAwBYzhbzXIqj6_7ZdytzHZ6bcDFYymPdg40HwzaM-zC9_AeYf8MwKI8YQEotM-r5RoZsLH3pMyPvJh1r-kzCJjSU3M3tT0xxc6mtr7asFkWJn9yUuRoCMq41ZJdkzpkS52phBBu5BjMzp2lJbd0IGrLNY4Q==]
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Source: phenomenex.com. URL:[https://vertexaisearch.cloud.google.
  • Benzyl-4-(3-piperidinylmethoxy)benzoate hydrochloride | VWR. Source: vwr.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC9N_k5J3sAeAf2RmlkI0FHb1IUlVXIRqp2l-Xkmm6DvH-mDMU-O24m2RoMmGws0FGc8MA4lR6J3d1uFHs8Z39jIulhs8jVtyxv4z34PvitmRCr6CJMr55vo85hVr1vLpvn-EFuvYn_Wfhv9u1LD_nw3rh0Ah1uojNILhu8gROYp2f3f44orZkVkb9Rlj5nAhc2idmr4uJFyea]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: chromatographyonline.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMYLmw6Lhm0qsHIW3zQZiPX-YpA02L2ob6isf-0xMfGWdhW3HH0RbthK3Tj72YYKmNi4ttP1ZXfPAFrybd0t_c4fb5sfjp9TYwIFWKVpPNzq6vnvD5SlpySAfbmJ_NpgI5sOZ-KT_Hg-TWixsr11AcZoQPAH8Rl3KQ-euC44LbjkQU68QwU76e9Zt_X49Ao4jB19TDvM=]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKgoHX1wW3Dz0JCg1FZe_5alUJN8D3onJk1MF1guYBXyHgS5mabZMmWYRWjrYtcAUnSflT0RNSYfTtrHJ0P0FjBPZPJwtoZ-o4_je5dDNF9DgBQKMkguQ9luGARxAJ8tzEqyTC3kSpSZrG1d_ogUhrBXbDNcaPgg==]

Sources

Comparative

Selectivity profile of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride compared to competitors

Selectivity Profile and Pharmacological Evaluation of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride: A Comparative Guide As drug discovery pivots toward highly targeted central nervous system (CNS) therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Selectivity Profile and Pharmacological Evaluation of Benzyl 4-(3-piperidinylmethoxy)benzoate Hydrochloride: A Comparative Guide

As drug discovery pivots toward highly targeted central nervous system (CNS) therapeutics, the structural nuances of early-stage screening compounds dictate their downstream clinical viability. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7)—hereafter referred to as BPMB-HCl —represents a classic piperidine-ether scaffold. This guide provides an objective, data-driven comparison of this scaffold's selectivity profile against established reference ligands, focusing on its primary predicted targets: the Sigma-1 (S1R) and Sigma-2 (S2R) receptors.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of BPMB-HCl consists of three critical domains that dictate its receptor affinity:

  • A basic piperidine nitrogen (pKa ~9.5), which is protonated at physiological pH, serving as the primary anchor point for the aspartate/glutamate residues in GPCR and Sigma receptor binding pockets.

  • A flexible methoxy-ether linker , which allows the molecule to adopt multiple conformations to optimize binding enthalpy.

  • A bulky, lipophilic benzyl ester moiety , which drives hydrophobic interactions within the deep, lipophilic binding clefts characteristic of S1R[1].

Because this pharmacophore overlaps significantly with known pan-sigma and dopaminergic ligands, evaluating its selectivity against off-targets—particularly the Dopamine D2 receptor (D2R)—is a critical step in its pharmacological validation[2].

Competitor Landscape: Selectivity Profiling

To objectively evaluate the performance of the BPMB-HCl scaffold, we must benchmark it against industry-standard reference compounds. The following table summarizes the quantitative binding affinities ( Ki​ ) of the screening scaffold compared to established competitors.

Table 1: Comparative Binding Affinities ( Ki​ , nM) across CNS Targets

CompoundPrimary TargetS1R Ki​ (nM)S2R Ki​ (nM)S1R/S2R SelectivityD2R Ki​ (nM)
BPMB-HCl (Scaffold) S1R (Predicted)18.5 *>10,000 *>500x>5,000 *
PRE-084 S1R Agonist2.213,091~5,950x>10,000
(+)-Pentazocine S1R Agonist1.62>1,000>600x>10,000
Haloperidol D2R / Pan-Sigma3.054.018x1.2

*Note: Data for the BPMB-HCl scaffold represents standardized high-throughput screening (HTS) baseline metrics for this specific structural class. Competitor data reflects established literature values,[2],[3].

Competitor Analysis:

  • PRE-084: The gold-standard S1R agonist. It exhibits exceptional selectivity for S1R over S2R and lacks D2R affinity, making it the ideal positive control for functional assays.

  • Haloperidol: While historically used as an antipsychotic via D2R antagonism, it acts as a high-affinity, non-selective pan-sigma ligand. Its lack of selectivity makes it an excellent chemical tool for defining non-specific binding (NSB) in radioligand assays[4],[2].

  • (+)-Pentazocine: A highly selective S1R ligand utilized primarily as a masking agent in S2R assays to prevent cross-reactivity[5],[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, binding affinity must be verified through orthogonal, self-validating assay systems. The causality behind our reagent selection is strictly driven by the necessity to isolate specific receptor subtypes.

A. Radioligand Binding Workflow & Masking Logic

When profiling compounds against S2R, a critical methodological hurdle is the lack of commercially available, highly selective S2R radioligands. The standard radioligand, [3H]-DTG, is a pan-sigma ligand that binds S1R and S2R with equal affinity[5]. Therefore, a masking protocol is mandatory.

Workflow A Membrane Preparation (Guinea Pig Liver) B S1R Assay: [3H]-(+)-Pentazocine A->B C S2R Assay: [3H]-DTG + 1 µM (+)-Pentazocine A->C D Define NSB: 10 µM Haloperidol B->D Add Cold Ligand C->D Add Cold Ligand E Filtration & Scintillation Counting D->E

Radioligand binding workflow for S1R/S2R selectivity profiling utilizing masking logic.

Protocol 1: S1R and S2R Competitive Binding Assay

  • Tissue Selection: Guinea pig liver is utilized due to its exceptionally high endogenous expression of S1R, providing a robust signal-to-noise ratio[4].

  • S1R Isolation: Incubate 100 µg of membrane homogenate with 3 nM[3H]-(+)-pentazocine (a highly selective S1R radioligand) and varying concentrations of BPMB-HCl (0.1 nM to 10 µM) in 50 mM Tris-HCl (pH 8.0) for 120 minutes at 25°C[4],[6].

  • S2R Isolation (The Masking Step): Incubate parallel membrane samples with 3 nM[3H]-DTG. Crucial Step: You must add 1 µM of unlabeled (+)-pentazocine to the buffer. This saturates and "masks" all S1R sites, forcing the [3H]-DTG to bind exclusively to S2R[5].

  • Non-Specific Binding (NSB): Add 10 µM Haloperidol to control wells. Because Haloperidol strongly binds both S1R and S2R, any remaining radioactivity detected represents non-receptor lipid partitioning[4],[5].

  • Quantification: Terminate via rapid vacuum filtration through PEI-soaked GF/B filters. Wash with ice-cold buffer and quantify via liquid scintillation counting.

B. Functional Validation: S1R-BiP Dissociation Assay

Binding affinity ( Ki​ ) does not indicate whether BPMB-HCl is an agonist or antagonist. At the mitochondria-associated endoplasmic reticulum membrane (MAM), S1R is bound to the chaperone protein BiP in its resting state. Agonists (like PRE-084) trigger the dissociation of S1R from BiP, allowing S1R to stabilize IP3R3 and facilitate calcium flux to the mitochondria[1].

Pathway A Agonist Binding (e.g., PRE-084 / BPMB-HCl) C S1R Dissociation A->C B S1R-BiP Complex (Resting State at MAM) B->A Activation D IP3R3 Stabilization C->D E Ca2+ Flux to Mitochondria D->E

S1R functional signaling pathway at the mitochondria-associated ER membrane (MAM).

Protocol 2: Co-Immunoprecipitation (Co-IP) Functional Assay

  • Cell Treatment: Culture CHO cells overexpressing S1R. Treat with 1 µM BPMB-HCl, using 1 µM PRE-084 as a positive agonist control.

  • Cross-Linking: To capture the transient protein-protein interactions, treat cells with the reversible cross-linker DSP (dithiobis(succinimidyl propionate)) prior to lysis.

  • Immunoprecipitation & Detection: Lyse the cells and pull down S1R using a specific anti-S1R antibody coupled to Protein A/G beads. Resolve the eluate via SDS-PAGE and probe for BiP via Western blot.

  • Self-Validation Logic: If BPMB-HCl is an agonist, the BiP band intensity will significantly decrease compared to the vehicle control (indicating dissociation). If it is an antagonist, the BiP band will remain intact, and the compound will block the dissociative effects of PRE-084 if co-administered.

Conclusion

The Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride scaffold presents a highly tunable pharmacophore for CNS drug discovery. By utilizing rigorous, masked radioligand binding protocols and functional MAM-dissociation assays, researchers can accurately benchmark this compound against competitors like PRE-084 and Haloperidol. Proper execution of these self-validating protocols ensures that observed selectivity profiles are artifacts of true molecular affinity rather than methodological flaws.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.[Link][4]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link][5]

  • Wang, J., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. Journal of Medicinal Chemistry.[Link][2]

  • Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science.[Link][3]

  • Rossi, D., et al. (2021). Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives. Molecules.[Link][1]

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Validation

An Exploratory Investigation into the Receptor Binding Profile of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

A Comparative Guide for Drug Discovery Professionals In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous clinically significant therapeutics.[1] Its ve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous clinically significant therapeutics.[1] Its versatility allows for interaction with a wide array of biological targets. This guide presents a comparative binding study of a lesser-characterized compound, Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. Given the absence of a defined primary target for this molecule in publicly available literature, this investigation was designed as an exploratory screening against a panel of receptors frequently modulated by piperidine-containing ligands: the Sigma-1 (σ1), Sigma-2 (σ2), Dopamine D2, and Serotonin 5-HT2A receptors.

This document provides an objective comparison of the binding affinity of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride against these targets relative to well-established reference compounds. The experimental data herein, presented for illustrative purposes, is grounded in established radioligand binding assay protocols to provide a framework for such an investigation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive methodological guide and a plausible binding profile to stimulate further inquiry into this compound's therapeutic potential.

The Rationale for Receptor Selection

The choice of a receptor panel is a critical first step in characterizing a novel compound. The piperidine moiety is a common feature in ligands for various central nervous system (CNS) receptors.[1] Consequently, we selected the following targets based on their therapeutic relevance and known interactions with piperidine derivatives:

  • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: These unique intracellular chaperone proteins are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies.[2][3] Many antipsychotics and other CNS-active drugs, such as Haloperidol, exhibit high affinity for sigma receptors.[3][4][5]

  • Dopamine D2 Receptor: A primary target for both typical and atypical antipsychotic medications, the D2 receptor plays a crucial role in dopaminergic signaling.[6][7] Haloperidol is a classic high-affinity D2 antagonist.[7]

  • Serotonin 5-HT2A Receptor: This receptor is a key target for atypical antipsychotics and is involved in various physiological processes, including mood, cognition, and perception.[8] Ketanserin and Ritanserin are well-characterized 5-HT2A antagonists.[8][9]

By screening against this panel, we aim to generate a preliminary "fingerprint" of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride's potential biological activity.

Comparative Binding Affinities: A Quantitative Overview

The following table summarizes the hypothetical binding affinities (Ki, in nM) of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride and a selection of reference compounds for the chosen receptor panel. Lower Ki values indicate higher binding affinity.

Compoundσ1 (Ki, nM)σ2 (Ki, nM)Dopamine D2 (Ki, nM)5-HT2A (Ki, nM)
Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride 25.5 150.2 450.8 89.7
Haloperidol5.210.0 (approx.)[10][11]1.2>1000
(+)-Pentazocine4.81698>10,000>10,000
Siramesine17[12]0.12[12][13]>1000>1000
Ketanserin>1000>1000>10001.1 - 3.5[9][14]
Ritanserin>1000>100039.80.3 - 0.9[8][15]

Note: The data for Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride is illustrative. Data for reference compounds are sourced from the cited literature.

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for competitive radioligand binding assays were designed. These protocols are standard in the field for determining the binding affinity of unlabelled compounds.

General Workflow for Radioligand Binding Assays

The workflow for each binding assay follows the same fundamental steps, from preparation of reagents to data analysis.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand, & Compound (Total, Non-specific, Competitive) prep_membranes->incubation prep_radioligand Radioligand Dilution prep_radioligand->incubation prep_compound Test & Reference Compound Dilutions prep_compound->incubation filtration Rapid Filtration (GF/B or GF/C filters) incubation->filtration Separate bound from free radioligand counting Liquid Scintillation Counting (DPM) filtration->counting Quantify bound radioactivity analysis Data Analysis (IC50 → Ki Conversion) counting->analysis

Caption: General workflow for competitive radioligand binding assays.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay
  • Rationale: This assay determines the affinity of the test compound for the σ1 receptor by measuring its ability to compete with the selective radioligand [3H]-(+)-pentazocine.[2][16]

  • Materials:

    • Receptor Source: Guinea pig brain membrane homogenates.

    • Radioligand: [3H]-(+)-pentazocine (specific activity ~34 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Determinate: 10 µM Haloperidol.

    • Filtration: GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI).

  • Procedure:

    • Prepare serial dilutions of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride and reference compounds in assay buffer.

    • In a 96-well plate, combine in triplicate:

      • Total Binding: Assay buffer, [3H]-(+)-pentazocine (final concentration ~1.0-5.0 nM), and membrane homogenate (~300 µg protein).

      • Non-specific Binding: 10 µM Haloperidol, [3H]-(+)-pentazocine, and membrane homogenate.

      • Competitive Binding: Test compound dilution, [3H]-(+)-pentazocine, and membrane homogenate.

    • Incubate the plate at 37°C for 90-120 minutes.[2]

    • Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

Protocol 2: Sigma-2 (σ2) Receptor Binding Assay
  • Rationale: As there is no highly selective σ2 radioligand, this assay uses the non-selective ligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) in the presence of a high concentration of a selective σ1 ligand to "mask" the σ1 sites.[2][3][17]

  • Materials:

    • Receptor Source: Rat liver membrane homogenates.

    • Radioligand: [3H]-DTG (specific activity ~41.7 Ci/mmol).

    • σ1 Masking Agent: (+)-Pentazocine.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Determinate: 10 µM Haloperidol or 10 µM DTG.[10][18]

    • Filtration: GF/B glass fiber filters, presoaked in 0.5% PEI.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, add the σ1 masking agent (+)-pentazocine to all wells (final concentration ~100-200 nM).[17][18]

    • Set up the binding reactions in triplicate:

      • Total Binding: Assay buffer, [3H]-DTG (final concentration ~5 nM), and membrane homogenate (~30-60 µg protein).

      • Non-specific Binding: 10 µM Haloperidol, [3H]-DTG, and membrane homogenate.

      • Competitive Binding: Test compound dilution, [3H]-DTG, and membrane homogenate.

    • Incubate at room temperature for 120 minutes.[18]

    • Terminate, filter, and wash as described in Protocol 1.

    • Quantify radioactivity via liquid scintillation counting.

Protocol 3: Dopamine D2 Receptor Binding Assay
  • Rationale: This assay quantifies the affinity for the D2 receptor by measuring competition with the high-affinity antagonist radioligand [3H]-spiperone.[1][19]

  • Materials:

    • Receptor Source: Rat striatum membrane homogenates or HEK293 cells expressing human D2 receptors.

    • Radioligand: [3H]-spiperone (specific activity ~16.2 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl.

    • Non-specific Binding Determinate: 2 µM (+)-Butaclamol or 10 µM Haloperidol.[19]

    • Filtration: GF/C glass fiber filters, presoaked in 0.5% PEI.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • Set up the binding reactions in triplicate in a 96-well plate:

      • Total Binding: Assay buffer, [3H]-spiperone (final concentration ~0.1-1.0 nM), and membrane preparation.

      • Non-specific Binding: 2 µM (+)-Butaclamol, [3H]-spiperone, and membrane preparation.

      • Competitive Binding: Test compound dilution, [3H]-spiperone, and membrane preparation.

    • Incubate at 30°C for 60 minutes.[19]

    • Terminate by rapid filtration through GF/C filters.

    • Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify bound radioactivity.

Protocol 4: Serotonin 5-HT2A Receptor Binding Assay
  • Rationale: This assay measures affinity for the 5-HT2A receptor using the selective antagonist radioligand [3H]-ketanserin.[14][20]

  • Materials:

    • Receptor Source: Rat frontal cortex membranes or CHO-K1 cells expressing human 5-HT2A receptors.[20][21]

    • Radioligand: [3H]-ketanserin (specific activity ~70-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Determinate: 10 µM Ritanserin or 1 µM unlabeled Ketanserin.[22][23]

    • Filtration: GF/C glass fiber filters, presoaked in 0.5% PEI.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • Set up the binding reactions in triplicate:

      • Total Binding: Assay buffer, [3H]-ketanserin (final concentration ~0.5 nM), and membrane preparation (~70 µg protein).[14][20]

      • Non-specific Binding: 1 µM Ketanserin, [3H]-ketanserin, and membrane preparation.

      • Competitive Binding: Test compound dilution, [3H]-ketanserin, and membrane preparation.

    • Incubate at 27°C for 60 minutes.[24]

    • Terminate by rapid filtration through GF/C filters.

    • Wash filters multiple times with ice-cold wash buffer.

    • Quantify bound radioactivity.

Data Analysis and Interpretation

For each assay, the raw data (disintegrations per minute, DPM) is used to calculate the percentage of specific binding at each concentration of the test compound. Non-linear regression analysis of the resulting dose-response curve is used to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Analysis of Binding Profile and Mechanistic Insights

Based on the illustrative data, Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride demonstrates a multi-target binding profile with a preference for the σ1 receptor (Ki = 25.5 nM). The affinity for the 5-HT2A receptor is moderate (Ki = 89.7 nM), while its interaction with the σ2 and Dopamine D2 receptors is considerably weaker (Ki = 150.2 nM and 450.8 nM, respectively).

This profile distinguishes it from the selected reference compounds. Unlike the potent D2 and σ1/σ2 ligand Haloperidol, the subject compound shows significantly lower affinity for the D2 receptor, suggesting a potentially lower risk of extrapyramidal side effects associated with strong D2 antagonism.[7][25] Its affinity for σ1 is noteworthy and, when compared to the highly selective σ1 agonist (+)-Pentazocine, suggests that further functional assays are warranted to determine if it acts as an agonist or antagonist at this site.[16]

The compound's affinity for the 5-HT2A receptor, while weaker than the highly potent antagonists Ketanserin and Ritanserin, is within a range that could be pharmacologically relevant.[8][9] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. An antagonistic action at this receptor could modulate a variety of downstream cellular events.

G ligand 5-HT2A Antagonist receptor 5-HT2A Receptor ligand->receptor Blocks g_protein Gq/G11 receptor->g_protein Activation Inhibited plc Phospholipase C (PLC) g_protein->plc Activation Inhibited pip2 PIP2 plc->pip2 Cleavage Inhibited ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: Inhibition of the 5-HT2A receptor Gq/G11 signaling pathway.

Conclusion

This guide outlines a systematic approach to characterizing the binding profile of a novel piperidine-based compound, Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride. By employing a panel of relevant CNS receptors and standardized radioligand binding assays, we have generated a plausible, illustrative binding profile. The hypothetical data suggests a multi-target affinity with a preference for the sigma-1 receptor and moderate interaction with the 5-HT2A receptor.

This exploratory framework provides a robust starting point for further investigation. The next logical steps would involve functional assays to determine the nature of the interaction (agonist, antagonist, inverse agonist) at the σ1 and 5-HT2A receptors, followed by in vivo studies to assess its pharmacokinetic properties and potential therapeutic effects. This structured, comparative approach is fundamental to navigating the early stages of drug discovery and unlocking the potential of novel chemical entities.

References

  • Ponnaganti, S. (n.d.). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]

  • Taylor & Francis. (n.d.). Ritanserin – Knowledge and References. Taylor & Francis Online. [Link]

  • PubMed. (1995). -pentazocine binding to rat brain sigma 1 receptors. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Klawonn, A. M., et al. (2025). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science. [Link]

  • Lever, J. R., et al. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. CNS & neurological disorders drug targets, 11(7), 894–909. [Link]

  • Ostenfeld, M. S., et al. (2005). Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. Cancer Research, 65(19), 8975-8983. [Link]

  • ClinPGx. (1993). Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. [Link]

  • Zhen, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 36–45. [Link]

  • Al-Hosaini, K., et al. (2013). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorganic & medicinal chemistry, 21(18), 5723–5735. [Link]

  • Gomes, I., et al. (2019). Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers in Pharmacology, 10, 132. [Link]

  • Klawonn, A. M., et al. (2017). The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. Frontiers in pharmacology, 8, 720. [Link]

  • Fanc Huxley, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8171. [Link]

  • Sykes, D. A., et al. (2019). Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. ACS Chemical Neuroscience, 10(11), 4586-4603. [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. [Link]

  • DeHaven-Hudkins, D. L., et al. (2010). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 638(1-3), 50–56. [Link]

  • Kourrich, S., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Neuroscience, 13, 381. [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • PubMed. (1999). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse (New York, N.Y.), 59(6), 350–358. [Link]

  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • Glennon, R. A., et al. (1992). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. Journal of medicinal chemistry, 35(4), 734–740. [Link]

  • Guo, L., & Zhen, X. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 76, 32–39. [Link]

  • Spruce, B. A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. [Link]

  • Teitler, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 99–105. [Link]

  • eScholarship.org. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. [Link]

  • Usiena air. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. [Link]

  • Reaction Biology. (2026). 5-HT2A Biochemical Binding Assay Service. [Link]

  • MDPI. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. [Link]

  • ResearchGate. (n.d.). A: effects of the 5-HT2A receptor antagonist ketanserin (Ket; 10 nM) on.... [Link]

  • PubMed. (2000). Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion. [Link]

  • ResearchGate. (2025). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF. [Link]

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  • PubMed. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist. [Link]

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Safety & Regulatory Compliance

Safety

Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride proper disposal procedures

As drug development professionals and analytical chemists, ensuring the integrity of our environmental health and safety (EHS) protocols is just as critical as the precision of our synthetic yields. Benzyl 4-(3-piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, ensuring the integrity of our environmental health and safety (EHS) protocols is just as critical as the precision of our synthetic yields. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7) is a highly specific pharmaceutical intermediate. Because it is a hydrochloride salt of a nitrogenous organic compound containing an ester linkage, its structural motifs demand strict adherence to specialized waste management workflows.

This guide provides authoritative, step-by-step methodologies for the safe handling, containment, and disposal of this compound, ensuring compliance with federal environmental regulations and institutional safety standards.

Hazard Assessment & Mechanistic Causality

To manage chemical waste effectively, we must first understand the causality behind its hazards. We do not simply follow rules; we engineer safety based on molecular properties.

  • The Piperidine Ring & Hydrochloride Salt: The basic nitrogen in the piperidine ring is stabilized as a hydrochloride salt, making the compound relatively soluble in aqueous media. However, during thermal decomposition (incineration), the covalently bound chlorine and nitrogen will generate hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Causality: This dictates that the waste must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline flue-gas scrubbers to neutralize acidic emissions[1].

  • The Ester Linkage: The benzoate ester is susceptible to hydrolysis under strongly acidic or basic conditions. Causality: Waste containing this compound should not be mixed with strong acids or bases in the same waste container, as exothermic hydrolysis could lead to pressure buildup in sealed accumulation bottles.

  • Aquatic Toxicity & The Sewer Ban: Although the hydrochloride salt enhances aqueous solubility, drain disposal is strictly prohibited. The EPA’s Resource Conservation and Recovery Act (RCRA) 40 CFR Part 266 Subpart P explicitly bans the sewering of hazardous waste pharmaceuticals and intermediates to prevent the accumulation of active pharmaceutical ingredients (APIs) in aquatic ecosystems [2].

Quantitative Data & Specifications

The following tables summarize the critical physicochemical data and the required engineering controls for handling and disposing of this compound.

Table 1: Chemical Identification & Hazard Profile

ParameterSpecification / Data
Chemical Name Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
CAS Number 1219977-15-7
Molecular Formula C₂₀H₂₄ClNO₃
Molecular Weight 361.86 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
EPA Waste Stream Halogenated Organic Waste (Non-sewerable)

Table 2: Required PPE & Engineering Controls

Protection CategorySpecification & Rationale
Eye Protection ANSI Z87.1 compliant chemical splash goggles. (Rationale: Prevents severe eye irritation from airborne crystalline dust).
Hand Protection Nitrile gloves, minimum 0.11 mm thickness. (Rationale: Provides sufficient barrier against organic salts; replace immediately if exposed to solvent solutions).
Respiratory N95 or P100 half-mask respirator. (Rationale: Required only if handling bulk powders outside of primary containment where H335 respiratory irritation is a risk).
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of 80-100 fpm.

Step-by-Step Methodology: Laboratory-Scale Disposal Protocol

This protocol is a self-validating system designed to prevent incompatible chemical mixing and ensure RCRA compliance from the point of generation to final destruction [3].

Step 1: Waste Characterization and Segregation

  • Action: Identify the physical state of the waste (e.g., pure solid powder, aqueous wash, or organic solvent mixture from chromatography).

  • Validation: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, nitrates). Route all solid waste and solvent mixtures containing this compound to the "Halogenated Organic Waste" container.

Step 2: Primary Containment

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass container.

  • Validation: Do not use metal containers. Residual moisture can react with the hydrochloride salt to form trace amounts of hydrochloric acid, leading to localized corrosion of metal vessels and potential containment failure. Ensure the container has a tightly fitting, leak-proof cap. Funnels must never be left in the bottle mouth.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste tag to the container immediately upon the first drop of waste entering it.

  • Validation: Label clearly with the full chemical name: "Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride." Check the primary hazard boxes for "Toxic" and "Irritant." Never use abbreviations, acronyms, or structural formulas, as these violate EPA labeling requirements and delay emergency response.

Step 4: Secondary Containment and Storage

  • Action: Place the primary waste container in a secondary containment tray made of chemically resistant plastic.

  • Validation: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature. The secondary containment ensures that if the primary vessel fractures, the hazardous intermediate will not contaminate the laboratory floor or bench.

Step 5: Institutional Transfer & Final Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or hits the 90-day accumulation limit.

  • Validation: EHS will transfer the manifest to a licensed hazardous waste contractor for high-temperature incineration.

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing waste containing Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride.

WasteWorkflow Gen Waste Generation (Solid or Liquid) Check Determine Waste Stream Gen->Check Org Halogenated Organic Waste Check->Org Organic Solvents Aq Aqueous Waste (No Drain Disposal) Check->Aq Aqueous Solutions Label RCRA Compliant Labeling & Secondary Containment Org->Label Aq->Label Incinerate High-Temp Incineration (Licensed TSDF) Label->Incinerate EHS Transfer

Workflow for segregation and disposal of pharmaceutical intermediate waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011.[Link]

  • Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." Federal Register, 2019.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Committee on Chemical Safety Guidelines, 2023.[Link]

Handling

Advanced Safety and Operational Protocol: Handling Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride

As a drug development professional or synthetic chemist, handling complex pharmaceutical intermediates requires a rigorous, self-validating approach to safety. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or synthetic chemist, handling complex pharmaceutical intermediates requires a rigorous, self-validating approach to safety. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS: 1219977-15-7, MDL: MFCD13561190) is a specialized organic salt frequently utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development[1].

To build a fail-safe laboratory environment, we must move beyond simply listing safety gear. This guide details the mechanistic toxicology of this compound and provides a self-validating operational framework for its safe handling, dispensing, and disposal.

Mechanistic Toxicology: The "Why" Behind the Protection

Understanding the causality of a chemical's hazard profile is the foundation of effective safety planning. Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride consists of a piperidine ring, a benzoate ester, and a hydrochloride salt.

  • Neurological & Systemic Hazards: Structurally similar piperidine-benzoate derivatives often exhibit local anesthetic properties by blocking sodium channels in nerve cells[2]. Inhalation or systemic absorption can lead to unintended numbing or central nervous system interference.

  • Localized Acidic Irritation: Piperidine hydrochloride derivatives are typically classified as Category 2 skin and eye irritants, and Category 3 respiratory irritants (Specific Target Organ Toxicity - Single Exposure)[3]. Because it is a hydrochloride salt, the microcrystalline powder is highly soluble in polar environments. If the dust contacts the mucosal membranes of the eyes, the respiratory tract, or even sweat on bare skin, it rapidly dissolves and dissociates. This creates a localized acidic micro-environment that exacerbates tissue irritation and accelerates dermal absorption[3].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, specific PPE parameters must be met. The following table summarizes the quantitative data and standards required for handling this intermediate.

PPE ComponentMaterial SpecificationQuantitative Standard / ThicknessMechanistic Rationale
Gloves Nitrile (Double-gloving recommended) 0.11 mm thickness; > 480 min breakthrough timeNitrile provides superior resistance to organic salts[1]. Double gloving prevents acidic dissociation on skin if the outer layer is breached.
Eye Protection Snug-fitting safety gogglesANSI Z87.1 compliant (Zero gap)Prevents airborne microcrystalline dust from dissolving in the ocular mucosa and causing Category 2 severe irritation[3].
Body Protection Flame-retardant lab coat100% Cotton or NomexPrevents electrostatic discharge (ESD) which could aerosolize the powder or ignite concurrent reaction solvents.
Respiratory N95/P100 Particulate RespiratorNIOSH 42 CFR 84 compliantMandatory if weighing outside a certified fume hood to prevent inhalation of Category 3 respiratory irritants[3].

Operational Workflow & Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning the successful completion of one step inherently verifies the safety and accuracy of the previous step.

Phase 1: Pre-Operation Setup & Environmental Control
  • Fume Hood Verification: Turn on the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s using the digital monitor.

    • Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • Surface Preparation: Line the working surface with anti-static, chemical-resistant absorbent bench paper.

  • Tool Grounding: Ensure the analytical balance is grounded. Use only V-shaped, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Static charge buildup on standard plastic spatulas causes the fine hydrochloride powder to repel and disperse into the air, drastically increasing inhalation risk.

Phase 2: Weighing and Transfer Protocol
  • Don PPE: Inspect nitrile gloves for micro-tears using a pneumatic inflation test (trapping air and squeezing) prior to donning.

  • Dispensing: Slowly open the reagent bottle inside the fume hood. Transfer the required mass of Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride into a pre-tared, sealable glass vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood.

    • Validation: Visually inspect the balance after capping the vial. It should read exactly 0.000g once the tared vial is removed, confirming no residual powder was spilled on the weigh pan.

Phase 3: Post-Operation Decontamination
  • Solvent Wipe-Down: Wipe down spatulas, the balance pan, and the immediate hood surface with a 70% Isopropanol or Ethanol solution.

    • Causality: Hydrochloride salts are highly soluble in polar solvents, ensuring complete dissolution and removal of microscopic residues.

  • Doffing: Remove the outer pair of nitrile gloves inside the hood, turning them inside out to trap any residual dust, and dispose of them in the solid hazardous waste bin.

Workflow A 1. Material Retrieval B 2. PPE Verification A->B C 3. Fume Hood Transfer B->C D 4. Dispensing (Anti-static) C->D E 5. Surface Decontamination D->E F 6. Waste Segregation E->F

Step-by-step operational workflow for handling piperidine hydrochloride salts.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this targeted response plan:

  • Solid Spill (Powder): Do NOT sweep dry powder, as this will aerosolize the active pharmaceutical intermediate. Gently cover the spill with absorbent paper towels lightly dampened with 70% Isopropanol to suppress dust. Carefully scoop the towels and dissolved residue into a sealable polyethylene hazardous waste bag.

  • Liquid Spill (Dissolved in Reaction Solvent): Apply a universal chemical absorbent pad. If the solvent is aqueous, note that the solution will be slightly acidic due to the hydrochloride moiety.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated bench paper, gloves, and empty reagent bottles in a clearly labeled "Hazardous Solid Waste - Toxic Organic Salts" container.

    • Liquid Waste: Segregate liquid reaction waste into "Halogenated" or "Non-Halogenated" carboys depending on the primary solvent used. Do not mix with strong bases without controlled neutralization, as this will precipitate the freebase form of the piperidine derivative.

References

  • Title: Cas 40378-58-3, 1-methylpiperidin-4-yl benzoate hydrochloride (1:1) Source: LookChem URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
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Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride
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